4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid
Description
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Properties
IUPAC Name |
4-[2-(3,4-dicarboxyphenyl)-1,1,1,3,3,3-hexafluoropropan-2-yl]phthalic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H10F6O8/c20-18(21,22)17(19(23,24)25,7-1-3-9(13(26)27)11(5-7)15(30)31)8-2-4-10(14(28)29)12(6-8)16(32)33/h1-6H,(H,26,27)(H,28,29)(H,30,31)(H,32,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APXJLYIVOFARRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)C(=O)O)C(=O)O)(C(F)(F)F)C(F)(F)F)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H10F6O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8062789 | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3016-76-0 | |
| Record name | 4,4′-[2,2,2-Trifluoro-1-(trifluoromethyl)ethylidene]bis[1,2-benzenedicarboxylic acid] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3016-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-(2,2,2-trifluoro-1-(trifluoromethyl)ethylidene)bis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003016760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxylic acid, 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8062789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]bisphthalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.232 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid (CAS 3016-76-0)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, CAS number 3016-76-0. It details the compound's physicochemical properties, provides an explicit experimental protocol for its synthesis, and explores its primary applications. The information is curated for researchers, scientists, and professionals in drug development, with a focus on data clarity and methodological detail. While direct applications in drug development are not extensively documented in current literature, its nature as a fluorinated organic acid suggests potential roles as a scaffold or building block in medicinal chemistry.
Chemical and Physical Properties
This compound is a fluorinated aromatic dicarboxylic acid. The presence of the hexafluoroisopropylidene group significantly influences its properties, imparting increased thermal stability, chemical resistance, and altered solubility compared to its non-fluorinated analogs. A summary of its key quantitative data is presented in Table 1.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₁₀F₆O₈ | [1] |
| Molecular Weight | 480.27 g/mol | [2][3] |
| Melting Point | 240-241 °C | [1][2][4][5][6][7] |
| Boiling Point | 572.3 °C at 760 mmHg | [1][4][5][7] |
| Density | 1.681 g/cm³ | [1][2][7] |
| Flash Point | 299.9 °C | [1][7] |
| Refractive Index | 1.565 | [1][7] |
| pKa | 2.51 | [2] |
| Appearance | White to off-white powder or crystals | [8] |
| Purity | 95+% to 99% | [2][9] |
| Storage Temperature | Room Temperature | [2][8] |
Synthesis and Experimental Protocols
The primary route for the synthesis of this compound involves the oxidation of 4,4'-(hexafluoroisopropylidene)bis(o-xylene). A detailed experimental protocol based on established chemical literature is provided below.
Synthesis of this compound
This synthesis is a two-step process starting from the reaction of hexafluoroacetone and o-xylene to form the precursor, followed by oxidation to the desired diacid.
Step 1: Synthesis of 4,4'-(Hexafluoroisopropylidene)bis(o-xylene)
The precursor is synthesized by the reaction of hexafluoroacetone with o-xylene, typically catalyzed by hydrogen fluoride.[10]
Step 2: Oxidation of 4,4'-(Hexafluoroisopropylidene)bis(o-xylene) to this compound
The bridged xylene precursor is oxidized to the corresponding tetracarboxylic acid using a strong oxidizing agent such as potassium permanganate.[4][10]
Experimental Protocol:
-
Dissolution: In a suitable reaction vessel (e.g., a 2000 mL three-necked flask), dissolve 14.40 g of 4,4'-(hexafluoroisopropylidene)bis(o-xylene) in a solvent mixture of 200 mL of pyridine and 100 mL of water.[11][12]
-
Oxidation: Slowly add 38.0 g of potassium permanganate to the heated solution. Maintain the reaction at 100 °C for 3 hours.[11][12] The molar ratio of the xylene precursor to potassium permanganate can range from 1:4 to 1:8.[4]
-
Quenching: After the reaction is complete, add a small amount of ethanol dropwise to quench any unreacted potassium permanganate.[11][12]
-
Filtration and Solvent Removal: Filter the reaction mixture to remove manganese dioxide. Recover the pyridine from the filtrate by distillation.[11][12]
-
Acidification and Isolation: Adjust the pH of the remaining solution to 1 with a suitable acid. Evaporate the solution to dryness.[11][12]
-
Extraction: Add 320 mL of acetone to the solid residue to dissolve the organic product. Filter to remove any insoluble inorganic salts.[11][12]
-
Final Product: Evaporate the acetone from the filtrate to yield this compound.[11][12] An 80% yield has been reported for this step.[11][12]
Applications
The primary application of this compound is as a monomer, often in its anhydride form, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), for the synthesis of high-performance fluorinated polyimides.
Polymer Chemistry
Fluorinated polyimides derived from this diacid exhibit exceptional properties such as high thermal stability, excellent dielectric properties, low water absorption, and high gas permeability.[3][10] These characteristics make them suitable for a range of advanced applications:
-
Gas Separation Membranes: The unique free volume characteristics of these polyimides make them highly effective for gas separation, particularly for CO₂ capture.[10]
-
Microelectronics: Their low dielectric constant and thermal stability are advantageous for applications in microelectronics, such as insulating layers and flexible printed circuits.[3]
-
Optical Materials: The high transparency of these polymers allows for their use in optical applications.[3]
Metal-Organic Frameworks (MOFs)
There is emerging research on the use of this compound and its derivatives as organic linkers in the construction of Metal-Organic Frameworks (MOFs).[7] The fluorinated backbone can influence the pore size, stability, and guest-host interactions within the framework.
Potential in Drug Development and Medicinal Chemistry
While no specific drug development applications for this compound are currently documented, the incorporation of fluorine into molecules is a well-established strategy in medicinal chemistry. Fluorination can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[11][13] As a dicarboxylic acid, this compound could potentially be used as:
-
A scaffold for building more complex molecules.
-
A linker in the development of targeted drug delivery systems or proteolysis-targeting chimeras (PROTACs).
-
A fragment in fragment-based drug discovery.
Safety and Handling
This compound is classified as a hazardous substance. Appropriate safety precautions should be taken when handling this chemical.
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [4][8]
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
This compound is a valuable fluorinated building block with well-defined physical and chemical properties. Its synthesis is achievable through standard organic chemistry procedures. The primary and well-established applications are in the field of polymer science for the creation of high-performance polyimides. While its direct role in drug development is not yet established, its structural features present opportunities for its use as a scaffold or linker in medicinal chemistry research. Further investigation into its biological activity and potential as a pharmacophore is warranted.
References
- 1. Manufacturer - Quality 4,4’-(hexafluoroisopropylidene)diphthalic anhydride,1107-00-2,6FDA| UIV Chem [riyngroup.com]
- 2. youtube.com [youtube.com]
- 3. What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA? - Chemical Supplier Unilong [unilongindustry.com]
- 4. CN106349200A - Synthetic method of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. WO2011025912A2 - Process for the nitration of o-xylene and related compounds - Google Patents [patents.google.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]
- 11. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 12. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 1107-00-2 [chemicalbook.com]
- 13. Preparation method of 4,4'-(Hexafluoroisopropylidene) diphthalic anhydride | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid: Synthesis, Properties, and Applications in Advanced Material Scaffolding
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-(perfluoropropane-2,2-diyl)diphthalic acid, a fluorinated aromatic dicarboxylic acid. While direct applications in drug development are not extensively documented, its anhydride precursor, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), is a critical monomer in the synthesis of high-performance polyimides. These polymers are increasingly utilized in advanced applications, including the formation of mixed-matrix membranes with metal-organic frameworks (MOFs), which are of significant interest for drug delivery and controlled release systems. This guide details the synthesis of the diacid from its commercially available anhydride, its known physicochemical properties, and explores its potential utility as a building block for materials relevant to the pharmaceutical and biomedical fields.
Chemical Identity and Physicochemical Properties
This compound is a white to off-white crystalline solid. The presence of the hexafluoroisopropylidene group imparts unique properties to this molecule, including increased thermal stability and solubility in organic solvents compared to its non-fluorinated analogues. While comprehensive experimental data for the diacid is not widely available in peer-reviewed literature, the following tables summarize its known properties and those of its anhydride precursor, 6FDA.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | This compound | |
| CAS Number | 3016-76-0 | |
| Molecular Formula | C₁₉H₁₀F₆O₈ | [1] |
| Molecular Weight | 480.28 g/mol | [1] |
| Physical Form | White to off-white powder or crystals | |
| Purity | ≥97% (commercially available) | |
| Storage Temperature | Room Temperature |
Table 2: Physicochemical Properties of 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)
| Property | Value | Reference |
| CAS Number | 1107-00-2 | [2] |
| Molecular Formula | C₁₉H₆F₆O₆ | [2] |
| Molecular Weight | 444.24 g/mol | [2] |
| Melting Point | 244-247 °C | |
| Appearance | White to off-white powder |
Table 3: Safety Information for this compound
| Hazard Statement | Precautionary Statement | Signal Word |
| H302: Harmful if swallowed | P261: Avoid breathing dust/fume/gas/mist/vapours/spray. | Warning |
| H315: Causes skin irritation | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
| H319: Causes serious eye irritation | ||
| H335: May cause respiratory irritation |
Data sourced from commercial suppliers.
Experimental Protocols
Synthesis of this compound via Hydrolysis of 6FDA
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Diethyl ether (or other suitable organic solvent for extraction)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve a known quantity of 6FDA in a 1 M aqueous solution of sodium hydroxide. Use a stoichiometric excess of NaOH (at least 4 molar equivalents) to ensure complete conversion to the tetra-sodium salt. Gentle heating may be applied to facilitate dissolution.
-
Reaction: Stir the solution at room temperature for 2-4 hours to ensure complete hydrolysis of the anhydride groups.
-
Acidification: Cool the reaction mixture in an ice bath. Slowly add concentrated hydrochloric acid dropwise with vigorous stirring until the solution becomes strongly acidic (pH < 2). This will protonate the carboxylate groups and precipitate the diacid.
-
Isolation: Collect the white precipitate by vacuum filtration through a Büchner funnel. Wash the solid with copious amounts of cold deionized water to remove any inorganic salts.
-
Purification (Optional): For higher purity, the crude diacid can be recrystallized from a suitable solvent system (e.g., water or an alcohol/water mixture) or purified by extraction. To do this, suspend the crude product in water and extract with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Drying: Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.
Characterization: The final product should be characterized by standard analytical techniques, including ¹H, ¹³C, and ¹⁹F NMR spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its identity and purity.
Spectroscopic Data
While a complete set of experimental spectra for the diacid is not available in the public domain, the following are expected characteristic signals based on its structure and data from its anhydride precursor.
-
¹H NMR: Aromatic protons would be expected in the range of 7.5-8.5 ppm. The carboxylic acid protons would likely appear as a broad singlet at a downfield chemical shift (>10 ppm), which may be exchangeable with D₂O.
-
¹³C NMR: Aromatic carbons would be observed between 120-140 ppm. The quaternary carbon of the hexafluoroisopropylidene group would be split by the attached fluorine atoms. The carbonyl carbons of the carboxylic acids are expected to be in the range of 165-175 ppm.
-
¹⁹F NMR: A single resonance for the six equivalent fluorine atoms of the -C(CF₃)₂ group is expected, likely around -60 to -70 ppm (relative to CFCl₃).
-
IR Spectroscopy: A broad O-H stretch from the carboxylic acid groups is expected around 2500-3300 cm⁻¹. A sharp C=O stretch for the carboxylic acid carbonyls should appear around 1700-1725 cm⁻¹. The C-F stretching vibrations will be present in the fingerprint region, typically between 1100-1300 cm⁻¹. An IR spectrum for the anhydride (6FDA) is available and shows characteristic anhydride carbonyl stretches.[3]
Applications in Advanced Materials for Biomedical Research
The primary utility of this compound for researchers in drug development lies in its role as a precursor to 6FDA, a key component in the synthesis of advanced polymers with potential biomedical applications.
Polyimide Synthesis
6FDA is a widely used dianhydride monomer for the synthesis of polyimides. These polymers are known for their excellent thermal and chemical stability, low dielectric constants, and good mechanical properties. The hexafluoroisopropylidene group in 6FDA introduces a "kink" in the polymer backbone, which disrupts chain packing and increases the fractional free volume. This is particularly advantageous for creating materials with high gas permeability.
Mixed-Matrix Membranes with Metal-Organic Frameworks (MOFs)
A promising area of research is the development of mixed-matrix membranes (MMMs) where porous fillers, such as metal-organic frameworks (MOFs), are embedded within a polymer matrix. Polyimides derived from 6FDA are excellent candidates for the continuous phase in these MMMs. MOFs are crystalline materials with a high surface area and tunable pore sizes, making them attractive for applications such as gas storage, separation, and catalysis.[4][5]
In the context of drug delivery, MOFs have been extensively studied as nanocarriers for therapeutic agents.[6][7] The encapsulation of drugs within the pores of MOFs can protect them from degradation and allow for controlled release. By incorporating drug-loaded MOFs into a 6FDA-based polyimide membrane, it is possible to create a composite material with tailored release kinetics and mechanical properties suitable for various biomedical applications, such as implantable devices or transdermal patches. The fluorinated nature of the polyimide can also impart desirable properties such as hydrophobicity and biocompatibility.
The compatibility between the 6FDA-based polymer and the MOF filler is crucial for the performance of the MMM. Research has shown that good interfacial adhesion can be achieved, leading to membranes with enhanced separation properties.[8][9]
Visualizations
The following diagrams illustrate the synthesis workflow and the conceptual application of this compound as a precursor for advanced materials.
Caption: Synthesis and Application Workflow for this compound.
Caption: Logical Flow from Diacid to a Potential Drug Delivery System.
Conclusion
This compound is a valuable chemical intermediate, primarily through its anhydride form, 6FDA. While its direct biological activity has not been a major focus of research, its role as a building block for advanced fluorinated polyimides is well-established. For drug development professionals and researchers, the significance of this compound lies in its potential to create sophisticated materials for drug delivery systems. The use of 6FDA-based polyimides in mixed-matrix membranes with MOFs represents a frontier in materials science with promising implications for controlled release and targeted therapy. Further research into the biocompatibility and degradation of these composite materials will be crucial for their translation into clinical applications. This guide provides a foundational understanding of the synthesis, properties, and potential applications of this compound to support further innovation in this area.
References
- 1. cenmed.com [cenmed.com]
- 2. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | C19H6F6O6 | CID 70677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride(1107-00-2) IR Spectrum [m.chemicalbook.com]
- 4. Recent advances in the chemistry and applications of fluorinated metal–organic frameworks (F-MOFs) - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Metal Organic Framework Crystals in Mixed-Matrix Membranes: Impact of the Filler Morphology on the Gas Separation Performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ris.utwente.nl [ris.utwente.nl]
An In-depth Technical Guide to 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, a fluorinated aromatic compound of interest in materials science and potentially in drug development. This document details its chemical and physical properties, provides insights into its synthesis, and discusses its applications, particularly in the formation of high-performance polymers.
Compound Properties
This compound, also known as 6FDA, is a white to off-white powder or crystalline solid. Its structure is characterized by two phthalic acid groups linked by a hexafluoroisopropylidene bridge. This fluorine-rich structure imparts unique properties, such as enhanced thermal stability and solubility in organic solvents, to polymers derived from it.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H10F6O8 | [1] |
| Molecular Weight | 480.27 g/mol | |
| CAS Number | 3016-76-0 | |
| Appearance | White to off-white powder or crystals | |
| Purity | ≥97% | |
| Melting Point | 240-241°C | |
| Boiling Point | 572.3°C at 760 mmHg | |
| Storage Temperature | Room Temperature |
Synthesis and Experimental Protocols
The synthesis of this compound and its dianhydride derivative (6FDA) is a multi-step process. A common route involves the oxidation of 2,2-bis(3,4-dimethylphenyl)hexafluoropropane.[2]
Experimental Protocol: Synthesis of 2,2-bis-(3,4-dicarboxyphenyl)-hexafluoropropane [2]
-
Oxidation: 2,2-bis(3,4-dimethylphenyl)hexafluoropropane is reacted with 35% nitric acid in a continuous-flow tubular reactor. The reaction temperature is maintained between 200°C and 240°C.
-
Purification: The resulting 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane can be further purified by recrystallization from a mixture of acetic acid, acetic anhydride, and activated carbon to achieve a purity of >99% as determined by HPLC.[3]
Experimental Protocol: Conversion to 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) [2]
-
Dehydration: The purified 2,2-bis(3,4-dicarboxyphenyl)hexafluoropropane is mixed with a hydrocarbon fraction with a boiling point between 180°C and 200°C. Residual water is removed by distillation.
-
Cyclization: The mixture is heated to 160°C and reacted for 3 hours to form the dianhydride.
-
Isolation: The reaction mixture is cooled to 20°C, and the 6FDA product is separated by centrifugation, washed with acetic acid, and dried.
A generalized workflow for the synthesis is presented below.
Applications in Research and Development
This compound and its dianhydride (6FDA) are primarily used as monomers in the synthesis of high-performance polyimides.[2][4][5][6] These polyimides exhibit excellent thermal stability, chemical resistance, and gas separation properties, making them valuable in various advanced applications.
3.1. Gas Separation Membranes
6FDA-based polyimides are extensively studied for their application in gas separation membranes. The hexafluoroisopropylidene group creates a contorted polymer backbone, leading to increased fractional free volume and tailored micropore structures. This allows for efficient separation of gases like CO2 from CH4 or N2.[5][6]
Experimental Protocol: Polyimide Membrane Preparation [5]
-
Polycondensation: A dianhydride such as 6FDA is reacted with a diamine monomer in a solvent like N,N-Dimethylformamide (DMF) under an inert atmosphere to form a poly(amic acid) (PAA) solution.
-
Casting: The PAA solution is cast onto a level surface, such as a Petri dish.
-
Imidization: The solvent is slowly evaporated, and the resulting film is thermally treated to induce imidization, converting the PAA into the final polyimide membrane.
The logical relationship for the formation of these membranes is depicted below.
3.2. Drug Delivery Applications
While the primary application of 6FDA is in materials science, the unique properties of fluorinated compounds are of interest in drug development. Solvents play a crucial role in designing drug delivery systems, and novel green solvents are of great interest.[7] The principles used in creating fluorinated polymers could potentially be adapted for creating novel drug carriers or formulating poorly soluble active pharmaceutical ingredients. However, direct applications of this compound in signaling pathways or as a therapeutic agent are not well-documented in publicly available literature.
Safety Information
This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of eye contact (P305+P351+P338).[1]
Conclusion
This compound is a key building block in the field of advanced materials, particularly for the synthesis of high-performance polyimides used in gas separation technologies. Its synthesis is well-established, and its properties are well-characterized. While its direct application in drug development is not currently prevalent, the unique characteristics of fluorinated compounds suggest potential for future exploration in pharmaceutical formulations and delivery systems. Researchers and scientists are encouraged to consult the relevant safety data sheets before handling this compound.
References
- 1. cenmed.com [cenmed.com]
- 2. Synthesis and application of hexafluoro dianhydride (6FDA)_Chemicalbook [chemicalbook.com]
- 3. WO2009082614A1 - Process for making 2,2-bis (3,4-dicarboxyphenyl) hexafluoropropane - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 6FDA-DAM:DABA Co-Polyimide Mixed Matrix Membranes with GO and ZIF-8 Mixtures for Effective CO2/CH4 Separation | MDPI [mdpi.com]
- 7. Deep eutectic solvents for pharmaceutical formulation and drug delivery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Hydrolysis of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (6FDA), a critical parameter influencing its application in the synthesis of high-performance fluorinated polyimides. The guide details the reaction mechanism, factors influencing the hydrolysis, and analytical techniques for its characterization. Detailed experimental protocols for monitoring the hydrolysis and characterizing its product are also presented. This document aims to equip researchers, scientists, and drug development professionals with the necessary knowledge to control and leverage the hydrolysis of 6FDA in their respective fields.
Introduction
4,4′-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA) is a key monomer in the synthesis of a class of high-performance polymers known as fluorinated polyimides. These polymers exhibit a unique combination of properties, including high thermal stability, excellent chemical resistance, low dielectric constant, and high gas permeability, making them suitable for a wide range of applications in microelectronics, aerospace, and membrane-based separations.
The stability of the 6FDA monomer, particularly its susceptibility to hydrolysis, is a critical factor that can significantly impact the synthesis and final properties of the resulting polyimides. The presence of water can lead to the opening of the anhydride ring, forming the corresponding tetracarboxylic acid, 4,4′-(hexafluoroisopropylidene)bisphthalic acid. This hydrolysis reaction can affect the stoichiometry of the polymerization reaction, leading to lower molecular weight polymers and altered material properties. Understanding and controlling the hydrolysis of 6FDA is therefore of paramount importance for ensuring the quality and reproducibility of 6FDA-based materials.
The Hydrolysis Reaction
The hydrolysis of 6FDA is a chemical reaction in which the anhydride functional groups react with water to form two carboxylic acid groups per anhydride ring. This process results in the conversion of the dianhydride monomer into its corresponding tetracarboxylic acid derivative.
Reaction Mechanism
The hydrolysis of 6FDA proceeds via a nucleophilic acyl substitution mechanism, which is characteristic of carboxylic acid anhydrides. The reaction can be catalyzed by both acids and bases. In neutral or acidic conditions, a water molecule acts as the nucleophile, attacking one of the carbonyl carbons of the anhydride. This is followed by the departure of the other carboxylate group, which then abstracts a proton to form the second carboxylic acid group. Under basic conditions, the hydroxide ion, a much stronger nucleophile than water, attacks the carbonyl carbon, leading to a more rapid ring-opening.
The overall reaction is depicted in the following scheme:
Caption: Hydrolysis of 6FDA to its tetracarboxylic acid.
Factors Influencing Hydrolysis
Several factors can influence the rate and extent of 6FDA hydrolysis:
-
Water Content: The presence of water is the primary requirement for hydrolysis. The rate of hydrolysis is directly proportional to the concentration of water in the system. Therefore, stringent control of moisture is necessary during the storage and handling of 6FDA.
-
Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Storing 6FDA at low temperatures can significantly slow down the degradation process.
-
pH: The hydrolysis of anhydrides is catalyzed by both acids and bases. The reaction is generally faster at extreme pH values compared to neutral conditions.
-
Solvent: The polarity of the solvent can influence the rate of hydrolysis. Protic solvents, especially those capable of hydrogen bonding, can facilitate the reaction.
Experimental Protocols
This section provides detailed methodologies for monitoring the hydrolysis of 6FDA and characterizing its hydrolysis product.
Monitoring Hydrolysis by Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful technique for monitoring the hydrolysis of 6FDA in real-time by observing changes in the characteristic vibrational bands of the anhydride and the resulting carboxylic acid.
Methodology:
-
Sample Preparation: Prepare a solution of 6FDA in a suitable anhydrous solvent (e.g., acetonitrile, acetone).
-
Initial Spectrum: Record the FTIR spectrum of the anhydrous 6FDA solution. The characteristic symmetric and asymmetric C=O stretching vibrations of the anhydride group will be visible around 1850 cm⁻¹ and 1780 cm⁻¹, respectively.
-
Initiation of Hydrolysis: Add a controlled amount of water to the 6FDA solution.
-
Time-Resolved Spectra: Acquire FTIR spectra at regular time intervals.
-
Data Analysis: Monitor the decrease in the intensity of the anhydride C=O stretching bands and the appearance of a broad O-H stretching band (around 3500-2500 cm⁻¹) and a new C=O stretching band (around 1700 cm⁻¹) corresponding to the carboxylic acid groups. The rate of hydrolysis can be determined by plotting the absorbance of the anhydride peaks versus time.
Caption: Experimental workflow for FTIR analysis.
Characterization of the Hydrolysis Product by Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the hydrolysis product, 4,4′-(hexafluoroisopropylidene)bisphthalic acid.
Methodology:
-
Complete Hydrolysis: Ensure complete hydrolysis of 6FDA by dissolving it in water, potentially with gentle heating.
-
Sample Preparation: Lyophilize the aqueous solution to obtain the solid tetracarboxylic acid. Dissolve the solid in a suitable deuterated solvent (e.g., DMSO-d₆).
-
NMR Analysis: Acquire ¹H and ¹³C NMR spectra.
-
Spectral Interpretation: In the ¹H NMR spectrum, the appearance of a broad signal corresponding to the carboxylic acid protons (typically downfield, >10 ppm) and the disappearance of the aromatic proton signals characteristic of the anhydride confirm the hydrolysis. The ¹³C NMR spectrum will show a shift in the carbonyl carbon resonance from the anhydride region (around 165 ppm) to the carboxylic acid region (around 170-180 ppm).
Quantitative Data
While specific kinetic data for the hydrolysis of 6FDA is not extensively reported in the public domain, the stability of its derivatives provides indirect quantitative insights. For instance, studies on the storage stability of polyamic acid solutions derived from 6FDA have shown a decrease in molecular weight over time, which is attributed to the hydrolysis of the amic acid linkages, a process initiated by the presence of water.
| Parameter | Observation | Implication for 6FDA Hydrolysis |
| Storage Temperature of Polyamic Acid Solution | Significant decrease in molecular weight at room temperature compared to storage at -18°C. | Lower temperatures significantly reduce the rate of hydrolysis. |
| Water Content in Solvent | Increased water content accelerates the degradation of polyamic acid. | The rate of hydrolysis is directly dependent on the water concentration. |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between the factors influencing 6FDA hydrolysis and the resulting consequences.
Caption: Factors influencing 6FDA hydrolysis.
Conclusion
The hydrolysis of 4,4′-(hexafluoroisopropylidene)diphthalic anhydride is a critical reaction that must be carefully managed to ensure the successful synthesis of high-quality fluorinated polyimides. This technical guide has provided a detailed overview of the hydrolysis process, including its mechanism, influencing factors, and methods for its study. By understanding and controlling the hydrolysis of 6FDA, researchers and professionals can optimize their synthetic procedures and tailor the properties of the resulting materials for a wide range of advanced applications. The provided experimental protocols offer a starting point for the quantitative analysis of this important reaction.
Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure elucidation of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, a key fluorinated building block. Due to its role primarily as a synthetic intermediate for materials like 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), detailed public-domain spectroscopic and crystallographic data for the diacid are not extensively available.[1][2][3][4][5] This guide, therefore, outlines the standard analytical methodologies and presents expected data based on the known chemical structure and analysis of closely related compounds.
Compound Identity and Physical Properties
This compound is a white to off-white powder or crystalline solid.[2] It is the direct precursor to 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), a widely used monomer in the synthesis of high-performance polyimides.[5][6]
| Property | Value | Reference |
| CAS Number | 3016-76-0 | [2] |
| Molecular Formula | C₁₉H₁₀F₆O₈ | [2] |
| Molecular Weight | 480.27 g/mol | [2] |
| Physical Form | White to off-white powder or crystals | [2] |
| Melting Point | 240-241 °C | |
| Boiling Point | 572.3 °C at 760 mmHg |
Spectroscopic and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is fundamental to elucidating the carbon-hydrogen framework and the environment of the fluorine atoms.
Expected ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~13.0 | Singlet (broad) | 4H | Carboxylic acid protons (-COOH) |
| ~7.8-8.2 | Multiplet | 6H | Aromatic protons |
Expected ¹³C NMR Data (126 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Assignment |
| ~168 | Carboxylic acid carbons (-C OOH) |
| ~125-140 | Aromatic carbons |
| ~65 (septet) | Quaternary carbon C(CF₃)₂ |
| ~120 (quartet) | Trifluoromethyl carbons (-C F₃) |
Expected ¹⁹F NMR Data (471 MHz, DMSO-d₆)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ -65 | Singlet | 6F | -CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the characteristic functional groups present in the molecule.
Expected IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic) |
| 1300-1100 | Strong | C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Interpretation |
| 480 | [M]⁺ (Molecular ion) |
| 462 | [M - H₂O]⁺ |
| 435 | [M - COOH]⁺ |
| 411 | [M - CF₃]⁺ |
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of the molecule in the solid state.
Hypothetical Crystallographic Data
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value to be determined |
| b (Å) | Value to be determined |
| c (Å) | Value to be determined |
| β (°) | Value to be determined |
| Volume (ų) | Value to be determined |
| Z | 4 |
Experimental Protocols
The following are detailed protocols for the key experiments required for the structure elucidation of this compound.
Synthesis
The diacid is typically synthesized via the oxidation of 2,2-bis(3,4-dimethylphenyl)hexafluoropropane.
Protocol:
-
Dissolve 2,2-bis(3,4-dimethylphenyl)hexafluoropropane in a suitable solvent mixture, such as pyridine and water.
-
Heat the solution to reflux.
-
Gradually add an oxidizing agent, such as potassium permanganate, to the refluxing solution.
-
Maintain the reaction at reflux for several hours until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the reaction mixture and quench any excess oxidizing agent with a reducing agent (e.g., sodium bisulfite).
-
Filter the mixture to remove manganese dioxide.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the crude this compound.
-
Collect the solid by filtration, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., water or acetic acid) to obtain the pure diacid.
NMR Spectroscopy
Protocol:
-
Prepare a sample by dissolving approximately 10-20 mg of the purified diacid in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 500 MHz (or higher) NMR spectrometer.
-
Process the spectra using appropriate software to apply Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm, δC = 39.52 ppm) or an internal standard.
Infrared (IR) Spectroscopy
Protocol:
-
Prepare a KBr pellet by grinding a small amount of the dried diacid with anhydrous potassium bromide.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Alternatively, use an Attenuated Total Reflectance (ATR) accessory. Place a small amount of the solid sample directly on the ATR crystal.
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups.
Mass Spectrometry
Protocol:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by dissolving it in a suitable solvent for injection if using a liquid chromatography-mass spectrometry (LC-MS) system.
-
For Electron Ionization (EI), use a standard ionization energy of 70 eV.
-
Acquire the mass spectrum over a suitable m/z range (e.g., 50-600).
-
Analyze the resulting spectrum for the molecular ion peak and characteristic fragment ions.
Single-Crystal X-ray Diffraction
Protocol:
-
Grow single crystals of the diacid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or by vapor diffusion.
-
Mount a suitable crystal on a goniometer head.
-
Collect diffraction data at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation).
-
Process the diffraction data to determine the unit cell parameters and space group.
-
Solve the crystal structure using direct methods or other structure solution programs.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates and anisotropic displacement parameters.
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the structure elucidation process.
Caption: Workflow for the synthesis and structure elucidation of this compound.
Caption: Logical relationship of analytical techniques to final structure determination.
References
- 1. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | C19H6F6O6 | CID 70677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 3016-76-0 [sigmaaldrich.com]
- 3. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride(1107-00-2) IR Spectrum [chemicalbook.com]
- 4. 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 99% 100 g | Buy Online [thermofisher.com]
- 5. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]
- 6. What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA? - Chemical Supplier Unilong [unilongindustry.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Purity and Characterization of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and characterization of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, a fluorinated aromatic dicarboxylic acid of significant interest in materials science and polymer chemistry. This document details the synthesis, purification, and in-depth analytical characterization of this compound, presenting data in a structured format for ease of reference and comparison.
Chemical Identity and Physical Properties
This compound, also known as 4,4'-(hexafluoroisopropylidene)diphthalic acid, is a white to off-white crystalline powder.[1] Its core structure consists of two phthalic acid moieties linked by a hexafluoroisopropylidene bridge. This fluorinated group imparts unique properties to the molecule, including enhanced thermal stability and chemical resistance.
| Property | Value | Reference |
| CAS Number | 3016-76-0 | [1] |
| Molecular Formula | C₁₉H₁₀F₆O₈ | [1] |
| Molecular Weight | 480.27 g/mol | [1] |
| Appearance | White to off-white powder or crystals | [1] |
| Melting Point | 240-241 °C | |
| Purity (Commercial) | ≥95% - 97% | [1] |
Synthesis and Purification
The primary route for the synthesis of this compound is the hydrolysis of its corresponding dianhydride, 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA).
Experimental Protocol: Hydrolysis of 6FDA
-
Dissolution: Suspend 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) in deionized water. The exact concentration will need to be optimized, but a starting point of a 10-20% w/v suspension is reasonable.
-
Hydrolysis: Heat the suspension to reflux (100 °C) with vigorous stirring. The hydrolysis of the anhydride to the dicarboxylic acid will occur. The reaction progress can be monitored by the dissolution of the solid 6FDA as the more water-soluble diacid is formed. The reaction time will vary but is expected to be in the range of 2-6 hours.
-
Isolation: After the reaction is complete (indicated by a clear solution or no further dissolution of the starting material), the solution is cooled to room temperature and then further chilled in an ice bath to induce crystallization of the diacid.
-
Filtration and Drying: The crystalline product is collected by vacuum filtration, washed with a small amount of cold deionized water to remove any soluble impurities, and then dried in a vacuum oven at a moderate temperature (e.g., 80-100 °C) until a constant weight is achieved.
Purification by Recrystallization
For achieving high purity, recrystallization is a crucial step. The choice of solvent is critical for obtaining well-formed crystals and efficient removal of impurities. For polar fluorinated molecules like the target diacid, a systematic approach to solvent selection is recommended.
General Recrystallization Protocol:
-
Solvent Selection: Screen various solvents for their ability to dissolve the crude diacid at elevated temperatures and have low solubility at room or sub-ambient temperatures. Common solvent classes to consider for polar fluorinated molecules include protic solvents (e.g., water, ethanol, isopropanol), aprotic polar solvents (e.g., acetone, ethyl acetate), and potentially solvent mixtures (e.g., ethanol/water, acetone/hexanes).[3]
-
Dissolution: Dissolve the crude this compound in a minimum amount of the chosen hot solvent with stirring.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to the hot solution to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
References
In-Depth Technical Guide on the Safety and Handling of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety, handling, and toxicological profile of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid. The information is intended to support its safe use in research and development, particularly in the fields of medicinal chemistry and drug development.
Chemical and Physical Properties
This compound is a fluorinated organic compound. Its key physical and chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 3016-76-0[1] |
| Molecular Formula | C₁₉H₁₀F₆O₈ |
| Molecular Weight | 480.27 g/mol [1] |
| Physical Form | White to off-white powder or crystals[1] |
| Melting Point | 240-241 °C |
| Boiling Point | 572.3 °C at 760 mmHg |
| Storage Temperature | Room Temperature[1] |
| InChI Key | APXJLYIVOFARRM-UHFFFAOYSA-N[1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The signal word for this chemical is "Warning".[1]
Hazard Statements: [1]
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements: [1]
-
P261: Avoid breathing dust/fume/gas/mist/vapours/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Toxicological Data Summary
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory.
Engineering Controls:
-
Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn if there is a splash hazard.
-
Gloves: Wear chemical-impermeable gloves (e.g., nitrile or neoprene). Always inspect gloves for integrity before use.
-
Clothing: A lab coat should be worn and kept fully buttoned. Long pants and closed-toe shoes are required.
-
Respiratory Protection: If handling outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator with an appropriate particulate filter is recommended.
Handling Procedures:
-
Preparation: Ensure the work area is clean and free of clutter. Have all necessary equipment and reagents ready.
-
Weighing: If possible, weigh the solid material within the fume hood to minimize dust exposure.
-
Solution Preparation: When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly clean the work area after use. Decontaminate any surfaces that may have come into contact with the chemical.
Disposal:
-
Dispose of waste containing this compound in a designated and properly labeled hazardous waste container, following all local, state, and federal regulations.
Below is a logical workflow for the safe handling of this compound.
Synthesis and Purification Protocols
Detailed, peer-reviewed synthesis protocols for this compound are not widely published. However, a general approach for the synthesis of similar aromatic carboxylic acids involves the oxidation of a suitable precursor. For purification, recrystallization from an appropriate solvent system is a common method.
General Purification by Recrystallization (Example Protocol):
-
Dissolve the crude this compound in a minimum amount of a suitable hot solvent or solvent mixture.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to induce crystallization.
-
Further cool the mixture in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
The workflow for a typical chemical synthesis and purification process is illustrated below.
References
A Comprehensive Technical Guide to Minoxidil: Physicochemical Properties, Analytical Methodologies, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Minoxidil, a well-established active pharmaceutical ingredient (API) known for its dual applications in antihypertensive therapy and the treatment of androgenetic alopecia. Minoxidil's characteristic physical form is a white to off-white crystalline powder.[1] This document will delve into its detailed physical and chemical properties, the experimental protocols for its analysis, and the intricate signaling pathways that govern its therapeutic effects.
Physicochemical Properties of Minoxidil
Minoxidil is an odorless, crystalline solid.[1] Its physicochemical properties are critical for its formulation, delivery, and bioavailability. The key quantitative data are summarized in the table below, providing a comparative overview of its solubility in various solvents and its thermal characteristics.
| Property | Value | Reference Solvent/Condition |
| Appearance | White to off-white crystalline powder | - |
| Odor | Odorless | - |
| Decomposition Temp. | 259-261 °C | - |
| pKa | 4.61 | - |
| Solubility (mg/mL) | 75 | Propylene Glycol |
| 44 | Methanol | |
| 29 | Ethanol | |
| 6.7 | 2-Propanol | |
| 6.5 | Dimethylsulfoxide | |
| 2.2 | Water | |
| 0.5 | Chloroform | |
| <0.5 | Acetone | |
| <0.5 | Ethyl Acetate | |
| <0.5 | Diethyl Ether | |
| <0.5 | Benzene | |
| <0.5 | Acetonitrile |
Table 1: Summary of the physicochemical properties of Minoxidil.[1]
Experimental Protocols
Accurate and reproducible analytical methods are paramount for the quality control and research of Minoxidil. The following sections detail the methodologies for key experiments.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay
This method is widely used for determining the purity of Minoxidil and for its quantification in pharmaceutical formulations.
Instrumentation:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphate buffer (pH 3.0)
-
Minoxidil reference standard
Procedure:
-
Mobile Phase Preparation: A mixture of phosphate buffer, methanol, and acetonitrile in a defined ratio (e.g., 60:20:20 v/v/v). The mobile phase should be filtered and degassed.
-
Standard Solution Preparation: Accurately weigh and dissolve the Minoxidil reference standard in the mobile phase to a known concentration.
-
Sample Preparation: Dissolve the Minoxidil sample in the mobile phase to a concentration similar to the standard solution.
-
Chromatographic Conditions:
-
Flow rate: 1.0 mL/min
-
Injection volume: 20 µL
-
Column temperature: 30 °C
-
Detection wavelength: 254 nm
-
-
Analysis: Inject the standard and sample solutions into the HPLC system. The retention time of the main peak in the sample chromatogram should match that of the standard. Purity is determined by the area percentage of the main peak relative to the total peak area. The assay is calculated by comparing the peak area of the sample to that of the standard.
Differential Scanning Calorimetry (DSC) for Thermal Analysis
DSC is employed to determine the melting point and thermal behavior of Minoxidil, which are indicative of its crystalline form and purity.
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 2-5 mg of Minoxidil into an aluminum DSC pan.
-
Instrument Setup:
-
Temperature range: 25 °C to 300 °C
-
Heating rate: 10 °C/min
-
Atmosphere: Nitrogen purge (50 mL/min)
-
-
Analysis: Place the sample pan and an empty reference pan into the DSC cell. Initiate the heating program. The temperature at the peak of the endothermic event corresponds to the melting point.
Signaling Pathways of Minoxidil
Minoxidil's therapeutic effects are mediated through its active metabolite, minoxidil sulfate. The primary mechanism of action involves the opening of ATP-sensitive potassium channels (KATP channels) in vascular smooth muscle cells.
Vasodilation Pathway
As a potent vasodilator, Minoxidil was initially developed to treat high blood pressure.[1] Its action on vascular smooth muscle is a key therapeutic mechanism.
-
Metabolic Activation: Minoxidil is converted to its active form, minoxidil sulfate, by the sulfotransferase enzyme SULT1A1, primarily in the liver and hair follicles.
-
KATP Channel Opening: Minoxidil sulfate binds to and opens the ATP-sensitive potassium channels (KATP) on the plasma membrane of vascular smooth muscle cells.
-
Hyperpolarization: The opening of KATP channels leads to an efflux of potassium ions (K+), causing hyperpolarization of the cell membrane.
-
Vasodilation: Hyperpolarization inhibits the opening of voltage-gated calcium channels, reducing the influx of calcium ions (Ca2+). The decreased intracellular calcium concentration leads to the relaxation of the smooth muscle, resulting in vasodilation and a subsequent drop in blood pressure.
References
Commercial Suppliers and Technical Guide for 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the commercial availability and experimental applications of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid. The information is intended for researchers, scientists, and professionals in drug development and materials science who are interested in utilizing this fluorinated monomer.
Introduction
This compound, also known as 4,4'-(hexafluoroisopropylidene)diphthalic acid, and its corresponding anhydride (6FDA), are important monomers in the synthesis of high-performance polyimides and other advanced polymers. The incorporation of the hexafluoroisopropylidene group imparts unique properties to the resulting polymers, including enhanced solubility, lower dielectric constant, improved optical transparency, and excellent thermal stability. These characteristics make them highly valuable in various applications, including aerospace, electronics, and gas separation membranes.[1]
Commercial Suppliers
The following table summarizes the commercial suppliers of this compound and its anhydride, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA).
| Supplier | Product Name | CAS Number | Purity | Catalog Number | Additional Information |
| Cenmed | This compound | 3016-76-0 | - | C007B-411257 | Contact for pricing. |
| Crysdot LLC | This compound | 3016-76-0 | 95+% | CD12086914 | Price: $277/100g, Lead time: 5 days.[2] |
| Sigma-Aldrich (Synthonix Corporation) | This compound | 3016-76-0 | 97% | SY3H3D682238 | White to off-white powder or crystals.[3] |
| Sigma-Aldrich (Aldrich) | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 1107-00-2 | 99% | 386448 | Melting point: 244-247 °C.[4] |
| ChemicalBook | 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride | 1107-00-2 | - | CB1298806 | - |
Experimental Protocols
Synthesis of this compound via Hydrolysis of 6FDA
This protocol describes the conversion of the commercially available dianhydride (6FDA) to the corresponding tetracarboxylic acid.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Deionized water
-
Stirring apparatus
-
Heating mantle or water bath
Procedure:
-
In a flask equipped with a stirrer, add a known amount of 6FDA.
-
Add deionized water to the flask. A concentration of 10 g of 6FDA per 100 mL of water can be used as a starting point.[3]
-
Heat the mixture to 80 °C while stirring.[5]
-
Continue stirring at 80 °C for a minimum of 2 hours to ensure complete hydrolysis.[5]
-
After cooling to room temperature, the resulting aqueous solution of this compound is ready for use in subsequent reactions, such as the formation of monomer salts for hydrothermal polymerization.[5] The pH of a 10 g/L solution at 20°C will be acidic (pH 3).[3]
Synthesis of a Polyimide from 6FDA and a Diamine (Two-Step Method)
This is a general and widely used procedure for the synthesis of polyimides, involving the formation of a poly(amic acid) precursor followed by imidization.
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Aromatic diamine (e.g., 4,4'-Oxydianiline - ODA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Stirring apparatus
-
Reaction flask with an inert gas inlet
-
Acetic anhydride (for chemical imidization)
-
Pyridine (for chemical imidization)
Procedure:
Step 1: Poly(amic acid) Synthesis
-
In a dried reaction flask under an inert atmosphere, dissolve an equimolar amount of the aromatic diamine in anhydrous DMAc.
-
Once the diamine is fully dissolved, add an equimolar amount of 6FDA to the solution in portions.
-
Stir the reaction mixture at room temperature for 24 hours to form a viscous poly(amic acid) solution.[5]
Step 2: Imidization (Thermal or Chemical)
-
Thermal Imidization:
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the cast film in an oven and heat it in a stepwise manner under a nitrogen atmosphere. A typical heating program is: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour.[6]
-
-
Chemical Imidization:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (typically in a 1:1 molar ratio with respect to the repeating unit of the polymer).
-
Stir the mixture at room temperature for several hours.
-
Precipitate the resulting polyimide by pouring the solution into a non-solvent such as methanol.
-
Collect the polymer by filtration and dry it under vacuum.
-
Visualizations
Caption: Experimental workflow for the synthesis of the diphthalic acid and a subsequent polyimide.
Caption: Logical relationship from the commercial precursor to the final polyimide product.
References
- 1. What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA? - Chemical Supplier Unilong [unilongindustry.com]
- 2. mdpi.com [mdpi.com]
- 3. 4,4′-(Hexafluoroisopropylidene)diphthalic anhydride - Wikipedia [en.wikipedia.org]
- 4. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00048C [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: Synthesis of High-Performance Polyimides Using 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Anhydride (6FDA)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,4'-(Perfluoropropane-2,2-diyl)diphthalic anhydride, commonly known as 6FDA, is a fluorinated dianhydride monomer crucial for the synthesis of high-performance polyimides. The incorporation of the bulky, electron-withdrawing hexafluoroisopropylidene (-C(CF₃)₂) group into the polymer backbone imparts a unique combination of desirable properties. These include excellent thermal stability, high gas permeability, low dielectric constant, and good solubility in organic solvents. These characteristics make 6FDA-based polyimides highly attractive for a range of advanced applications, including gas separation membranes, microelectronics, and aerospace materials. This document provides detailed application notes and experimental protocols for the synthesis and characterization of 6FDA-based polyimides.
Applications in Gas Separation
6FDA-based polyimides are particularly noted for their exceptional performance in gas separation membranes. The presence of the -C(CF₃)₂ group disrupts polymer chain packing, creating a higher fractional free volume (FFV) which facilitates the transport of gas molecules.[1][2] This results in polymers with high gas permeability. By carefully selecting the diamine comonomer, the selectivity for specific gas pairs, such as CO₂/CH₄ or O₂/N₂, can be tailored. For instance, the use of diamines with rigid and contorted structures can enhance selectivity.
Experimental Protocols
The synthesis of 6FDA-based polyimides is typically achieved through a two-step polycondensation reaction. The first step involves the formation of a poly(amic acid) (PAA) precursor, which is then converted to the final polyimide in the second step via thermal or chemical imidization.
Protocol 1: Synthesis of 6FDA-DAM Polyimide
This protocol describes the synthesis of a polyimide from 6FDA and 2,4,6-trimethyl-1,3-diaminobenzene (DAM), known for its high gas permeability.[3]
Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA), purified by sublimation.
-
2,4,6-trimethyl-1,3-diaminobenzene (DAM), purified by sublimation or recrystallization.[3]
-
1-Methyl-2-pyrrolidinone (NMP), dried with molecular sieves.[3]
-
Acetic anhydride (Ac₂O).[3]
-
Pyridine or beta-picoline.[3]
-
Methanol.
-
Nitrogen gas supply.
Procedure:
-
Poly(amic acid) (PAA) Synthesis:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a stoichiometric amount of DAM in anhydrous NMP (to achieve a final polymer concentration of approximately 20 wt%).[3]
-
Cool the solution to approximately 5°C using an ice bath.[3]
-
Slowly add an equimolar amount of 6FDA powder to the stirred diamine solution under a continuous nitrogen purge.
-
Continue stirring the reaction mixture at 5°C for 1 hour, and then allow it to warm to room temperature and stir for an additional 24 hours to form a viscous PAA solution.[3]
-
-
Chemical Imidization:
-
To the PAA solution, add a mixture of acetic anhydride (4-fold molar excess with respect to the repeating unit) and pyridine (2-fold molar excess) dropwise.
-
Continue stirring the mixture at room temperature for 24 hours under a nitrogen atmosphere.[3]
-
-
Polyimide Precipitation and Purification:
-
Precipitate the polyimide by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Collect the fibrous precipitate by filtration and wash it thoroughly with fresh methanol.
-
Dry the purified polyimide in a vacuum oven at 210°C for 24 hours.[3]
-
Protocol 2: Membrane Formation
Dense polyimide membranes for gas permeation studies can be prepared by solution casting.
Materials:
-
Dried 6FDA-based polyimide powder.
-
N-Methyl-2-pyrrolidinone (NMP) or Dimethylacetamide (DMAc).
-
Glass casting plate.
Procedure:
-
Prepare a 15 wt% solution of the synthesized polyimide in NMP by dissolving the polymer with gentle stirring.[4]
-
Cast the polymer solution onto a clean, level glass plate.
-
Dry the cast film in an oven at 90°C for 6 hours, followed by an additional 10 hours at 150°C under reduced pressure to ensure complete solvent removal.[4]
-
The resulting membrane, typically with a thickness of 80-100 µm, can be carefully peeled from the glass plate.[4]
Data Presentation
The properties of 6FDA-based polyimides can be tailored by varying the diamine monomer. The following tables summarize key performance data for various 6FDA-based polyimides from the literature.
Table 1: Gas Permeability of Various 6FDA-Based Polyimides
| Polyimide | CO₂ Permeability (Barrer) | CH₄ Permeability (Barrer) | N₂ Permeability (Barrer) | O₂ Permeability (Barrer) |
| 6FDA-DAM | 100 - 250 | - | - | - |
| 6FDA-mPDA | - | - | - | - |
| 6FDA-DABA | 5 - 7 | - | - | - |
| 6FDA-BAPAF | 5 - 7 | - | - | - |
| 6FDA-DAP | 5 - 7 | - | - | - |
| 6FDA-TrMPD | > 200 | - | - | - |
| 6FDA-TrMSA | ~15 | - | - | - |
Note: Permeability values can vary based on testing conditions (pressure, temperature). 1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg).[3]
Table 2: Gas Selectivity of Various 6FDA-Based Polyimides
| Polyimide | CO₂/CH₄ Selectivity | CO₂/N₂ Selectivity |
| 6FDA-DAM | ~35 | - |
| 6FDA-mPDA:DABA (3:2) | ~53 | - |
| 6FDA-DABA | 48 - 86 | 18 - 27 |
| 6FDA-BAPAF | 48 - 86 | 18 - 27 |
| 6FDA-DAP | 48 - 86 | 18 - 27 |
| 6FDA-TrMSA | 55 | - |
Visualizations
Diagram 1: General Synthesis Workflow for 6FDA-Based Polyimides
Caption: General workflow for the two-step synthesis of 6FDA-based polyimides.
Diagram 2: Logical Relationship of 6FDA Polyimide Properties and Applications
Caption: Relationship between 6FDA structure, polymer properties, and applications.
References
Application Notes: Polycondensation of Aromatic Diamines for Advanced Applications
Introduction Aromatic polyamides, commonly known as aramids, are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance.[1] These properties arise from their rigid molecular structure, which consists of aromatic rings linked by amide bonds. The synthesis of aramids is typically achieved through polycondensation reactions involving aromatic diamines and aromatic dicarboxylic acids or their derivatives.[1][2] This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals working with these versatile polymers.
Key Applications The unique properties of aromatic polyamides make them suitable for a wide range of demanding applications, from advanced materials to biomedical devices.
-
High-Performance Materials: Aramids are famously used in applications requiring high strength-to-weight ratios and thermal stability. Polymers like poly(p-phenylene terephthalamide) (PPTA), known commercially as Kevlar®, and poly(m-phenylene isophthalamide) (MPIA), known as Nomex®, are used in aerospace components, body armor, and fire-resistant clothing.[2][3][4]
-
Biomedical Applications & Drug Delivery: The biocompatibility and biostability of certain aramids make them attractive for medical uses.[5] They are explored for use in implantable devices, where their permeability can protect electronic components from the body's aqueous environment.[5] In drug delivery, poly(amino acid)s, a related class of polyamides, are used to create nanocarriers like micelles and nanoparticles for the targeted and controlled release of therapeutics, particularly anticancer agents.[6][7][8] These polymer systems can enhance drug solubility, improve bioavailability, and reduce systemic side effects.[7] Other medical applications include catheters, surgical sutures, and hypoallergenic gloves.[9]
-
Films and Membranes: Soluble aromatic polyamides are processed into films and membranes for various separation and purification processes.[2] Their thermal stability and mechanical robustness are advantageous in applications such as gas separation and water filtration.
Experimental Protocols: Synthesis of Aromatic Polyamides
Two common methods for synthesizing aromatic polyamides in a laboratory setting are Low-Temperature Solution Polycondensation and the Yamazaki-Higashi Direct Polycondensation.
Protocol 1: Low-Temperature Solution Polycondensation
This is the most common method for synthesizing high-molecular-weight aramids, reacting an aromatic diamine with a diacid chloride in an aprotic polar solvent.[10][11]
Principle: An aromatic diamine acts as a nucleophile in a substitution reaction with a highly reactive aromatic diacid chloride. The reaction is conducted at low temperatures (0–25°C) to control the reaction rate and prevent side reactions. An acid scavenger may be used to neutralize the HCl byproduct, which can otherwise form salts with the diamine monomer and inhibit polymerization.[10]
Apparatus:
-
Three-necked flask (250 mL)
-
Mechanical stirrer
-
Reflux condenser with a nitrogen inlet/outlet
-
Ice bath
-
Dropping funnel
Reagents:
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA)
-
Aromatic diacid chloride (e.g., terephthaloyl chloride, TPC)
-
Anhydrous aprotic polar solvent (e.g., N,N-dimethylacetamide, DMAc, or N-methyl-2-pyrrolidone, NMP)
-
Acid scavenger (optional, e.g., propylene oxide or pyridine)[10]
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Set up the three-necked flask with a mechanical stirrer and nitrogen inlet. Ensure all glassware is thoroughly dried.
-
Add the aromatic diamine (e.g., 10 mmol) and the anhydrous solvent (e.g., DMAc) to the flask. Stir under a gentle nitrogen flow until the diamine is completely dissolved.[10]
-
Cool the flask to 0°C using an ice bath.
-
Dissolve the aromatic diacid chloride (e.g., 10 mmol of TPC) in a small amount of anhydrous solvent in the dropping funnel.
-
Add the diacid chloride solution dropwise to the stirred diamine solution over 10-15 minutes. A rapid increase in viscosity is typically observed.
-
After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature for 2-4 hours with continuous stirring.[10]
-
If an acid scavenger like propylene oxide is used, it can be added after the initial polymerization to neutralize the HCl byproduct.[10]
-
Precipitate the resulting polymer by slowly pouring the viscous solution into a beaker of vigorously stirred methanol.
-
Collect the fibrous polymer precipitate by filtration, wash it thoroughly with fresh methanol and then water to remove any unreacted monomers and salts.
-
Dry the final polymer product in a vacuum oven at 80-100°C overnight.
Protocol 2: Yamazaki-Higashi Direct Polycondensation
This method allows for the synthesis of aramids directly from dicarboxylic acids and diamines using a phosphite-based condensing agent, avoiding the need for reactive diacid chlorides.[12]
Principle: The reaction utilizes a condensing agent, typically a combination of triphenyl phosphite (TPP) and pyridine, to activate the carboxylic acid groups in situ. This allows for direct amide bond formation with the diamine at elevated temperatures. The presence of a salt like calcium chloride (CaCl₂) helps to keep the growing polymer chains in solution.[12]
Apparatus:
-
Three-necked flask (100 mL)
-
Mechanical stirrer
-
Nitrogen inlet/outlet
-
Heating mantle with temperature controller
Reagents:
-
Aromatic diamine (e.g., 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline)[12]
-
Aromatic dicarboxylic acid (e.g., terephthalic acid)[12]
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Pyridine (anhydrous)
-
Triphenyl phosphite (TPP)
-
Calcium chloride (CaCl₂, anhydrous)
-
Precipitating solvent (e.g., methanol)
Procedure:
-
Equip a dry three-necked flask with a mechanical stirrer and a nitrogen inlet.
-
Charge the flask with the aromatic diamine (1 mmol), aromatic dicarboxylic acid (1 mmol), CaCl₂ (0.3 g), pyridine (1 mL), and NMP (4 mL).[12]
-
Stir the mixture under a nitrogen atmosphere to obtain a homogeneous solution.
-
Add the triphenyl phosphite (1.2 mL) to the reaction mixture.
-
Heat the mixture to 100°C and maintain this temperature for 6-8 hours with constant stirring.[12] The solution will become highly viscous as the polymer forms.
-
After the reaction is complete, cool the solution to room temperature.
-
Pour the viscous polymer solution into a beaker containing vigorously stirred methanol to precipitate the aramid.
-
Filter the fibrous polymer, wash it extensively with hot methanol, and then dry it in a vacuum oven at 100°C until a constant weight is achieved.[12]
Quantitative Data Presentation
The properties of aromatic polyamides are highly dependent on their chemical structure and the synthesis method used.
Table 1: Synthesis Conditions and Polymer Properties. This table summarizes typical results for the polycondensation of various aromatic diamines and diacids/diacid chlorides. Inherent viscosity (ηinh) is a measure related to the polymer's molecular weight.
| Polymer ID | Aromatic Diamine | Aromatic Diacid/Diacid Chloride | Synthesis Method | Yield (%) | Inherent Viscosity (ηinh, dL/g) | Reference |
| PA-1 | 4,4'-Oxydianiline (ODA) | Glutaric Acid | Bulk Polymerization | - | 0.41 | [13] |
| PA-2 | 4,4'-Oxydianiline (ODA) | Adipic Acid | Bulk Polymerization | - | 0.76 | [13] |
| PA-3 | 4,4'-Diaminodiphenylmethane (MDA) | Suberic Acid | Bulk Polymerization | - | 0.58 | [13] |
| PA-4 | 4-(1-adamantyl)-1,3-bis(aminophenoxy)benzene | Isophthalic Acid | Low-Temp. Solution | >95 | 1.239 | [14] |
| PA-5 | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Terephthalic Acid | Yamazaki-Higashi | 99.5 | 1.28 | [12] |
| PA-6 | 4-(4′-aminophenoxy)-3,5-bis(trifluoromethyl)aniline | Isophthalic Acid | Yamazaki-Higashi | 99.8 | 0.80 | [12] |
Table 2: Thermal and Solubility Properties of Selected Aromatic Polyamides. Thermal stability is often evaluated by the 5% weight loss temperature (Td5%), while the glass transition temperature (Tg) indicates the transition from a rigid to a more flexible state.
| Polymer ID | Tg (°C) | Td5% (°C, in N₂) | Solubility in Organic Solvents | Reference |
| PA-1 | 148 | 390 | Soluble in conc. H₂SO₄ | [13] |
| PA-2 | 129 | 375 | Soluble in conc. H₂SO₄ | [13] |
| PA-3 | 125 | 416 | Soluble in conc. H₂SO₄ | [13] |
| PA-4 | 229 | 495 | Soluble in NMP, DMAc, THF, Cyclohexanone | [14] |
| PA-5 | >300 | >400 | Soluble in NMP, DMAc, DMF, DMSO | [12] |
| PA-6 | >300 | >400 | Soluble in NMP, DMAc, DMF, DMSO | [12] |
Visualizations: Workflows and Relationships
Caption: General experimental workflow for the synthesis and characterization of aromatic polyamides.
Caption: Relationship between monomer structural modifications and resulting polymer properties.[14][15]
Caption: Conceptual workflow for a polyamide-based nanocarrier in drug delivery applications.[6][7]
References
- 1. soc.chim.it [soc.chim.it]
- 2. Functional Aromatic Polyamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US10160833B2 - Synthesis and use of aramid nanofibers - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Aramid fibers composites to innovative sustainable materials for biomedical applications. | IROST [oldweb.irost.org]
- 6. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prezi.com [prezi.com]
- 8. Polyamide/Poly(Amino Acid) Polymers for Drug Delivery [ouci.dntb.gov.ua]
- 9. boydbiomedical.com [boydbiomedical.com]
- 10. Preparation and Properties of Mechanically Robust, Colorless, and Transparent Aramid Films - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Highly Transparent Aromatic Polyamides from Unsymmetrical Diamine with Trifluoromethyl Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. www2.ictp.csic.es [www2.ictp.csic.es]
- 15. dspace.ncl.res.in [dspace.ncl.res.in]
Application Notes and Protocols for the Synthesis of Highly Soluble Fluorinated Polyimides
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aromatic polyimides are a class of high-performance polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their application is often limited by poor solubility, which complicates processing. The incorporation of fluorine-containing groups, such as the hexafluoroisopropylidene (-C(CF₃)₂-) moiety, into the polymer backbone is a highly effective strategy to enhance solubility without significantly compromising the desirable properties of the polyimide.
The bulky, electron-withdrawing nature of fluorine atoms disrupts polymer chain packing and reduces intermolecular charge-transfer complex (CTC) formation, leading to increased free volume and improved solubility in common organic solvents.[1] This enhanced processability opens up new avenues for their use in advanced applications, including as high-performance films, membranes for gas separation, and matrices for drug delivery systems.[2][3]
These application notes provide detailed protocols for the synthesis of highly soluble fluorinated polyimides using both a conventional two-step chemical imidization method and a sustainable hydrothermal process. Additionally, comprehensive data on the solubility and physicochemical properties of various fluorinated polyimides are presented to aid researchers in selecting and synthesizing materials tailored to their specific needs.
Data Presentation
The following tables summarize the quantitative data for key properties of various highly soluble fluorinated polyimides, facilitating comparison.
Table 1: Solubility of Fluorinated Polyimides in Various Organic Solvents
| Polyimide (Dianhydride/Diamine) | NMP | DMAc | DMF | THF | CHCl₃ |
| 6FDA/AHHFP | ++ | ++ | ++ | ++ | ++ |
| 6FDA/TFDB | ++ | ++ | ++ | ++ | ++ |
| 6FDA/ODA | + | + | + | ± | - |
| BPDA-based (with bulky pendants) | ++ | ++ | ++ | ++ | ++ |
Key:
-
++ : Highly Soluble (e.g., >10-20 wt%)[4]
-
+ : Soluble
-
± : Partially Soluble or Soluble on Heating[5]
-
- : Insoluble
Data compiled from multiple sources indicating general solubility trends. Specific solubility values can vary with molecular weight and exact synthesis conditions.[4][5][6]
Table 2: Thermal and Mechanical Properties of Selected Fluorinated Polyimides
| Polyimide (Dianhydride/Diamine) | Glass Transition Temp. (T_g), °C | 5% Weight Loss Temp. (T_d5), °C | Tensile Strength (MPa) | Elongation at Break (%) |
| 6FDA/ODA | 260-309 | > 500 | - | - |
| 6FDA/BPDA (Copolymer) | 275 | 546 | - | - |
| 6FDA/ODPA (Copolymer) | 260 | 533 | 218.7 | - |
| PI with multi-bulky pendants | 259-281 | 551-561 | - | - |
This table presents a selection of data to illustrate typical property ranges. Values are dependent on the specific monomers and the method of film preparation.[3][4][7]
Experimental Protocols
Protocol 1: Two-Step Synthesis of 6FDA-ODA Polyimide via Chemical Imidization
This protocol describes the synthesis of a fluorinated polyimide from 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) and 4,4'-oxydianiline (ODA).
Materials:
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
4,4'-oxydianiline (ODA)
-
Anhydrous N-methyl-2-pyrrolidinone (NMP)
-
Acetic anhydride
-
Beta-picoline
-
Methanol
Procedure:
-
Poly(amic acid) Synthesis: a. In a nitrogen-purged flask equipped with a mechanical stirrer, dissolve a stoichiometric amount of ODA in anhydrous NMP (to create a solution of approximately 15-20 wt% final polymer concentration). b. Slowly add an equimolar amount of 6FDA powder to the stirred ODA solution at room temperature. c. Continue stirring under a nitrogen atmosphere for 24 hours to form a viscous poly(amic acid) (PAA) solution.[8]
-
Chemical Imidization: a. To the PAA solution, add acetic anhydride (2 moles per mole of the repeating unit) as a dehydrating agent and beta-picoline (1 mole per mole of the repeating unit) as a catalyst. b. Stir the mixture at room temperature for 12-24 hours to effect the imidization.
-
Polymer Precipitation and Purification: a. Pour the resulting polyimide solution slowly into a large volume of vigorously stirred methanol to precipitate the polymer. b. Filter the fibrous or powdered polyimide precipitate. c. Wash the collected polymer thoroughly with fresh methanol and then with hot water to remove residual solvent and reagents. d. Dry the purified polyimide in a vacuum oven at 80-100 °C until a constant weight is achieved.
Protocol 2: Hydrothermal Synthesis of a Highly Soluble Fluorinated Polyimide
This protocol offers a more environmentally friendly approach using water as the solvent.[6]
Materials:
-
4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Fluorinated diamine (e.g., 2,2-bis(4-aminophenyl)hexafluoropropane, AHHFP)
-
Deionized water
Procedure:
-
Dianhydride Hydrolysis and Salt Formation: a. Add 4 mmol of 6FDA to 20 mL of deionized water in a vial and stir at 80 °C for 2 hours to hydrolyze the dianhydride to the corresponding tetracarboxylic acid. b. Cool the solution to room temperature and add an equimolar amount (4 mmol) of the diamine (e.g., AHHFP). c. Stir the solution vigorously overnight. A white precipitate of the monomer salt will form.[6]
-
Hydrothermal Polymerization: a. Transfer the vial containing the monomer salt solution into a bolt-closure-type autoclave. b. Place the sealed autoclave in a pre-heated oven at 200 °C for 6 hours.[6] c. After the reaction, allow the autoclave to cool slowly to room temperature before opening.
-
Product Recovery: a. The product will be a solid, block-like polyimide powder. b. Filter the polyimide and wash it repeatedly with deionized water. c. Dry the polymer at 80 °C under vacuum for at least 6 hours. d. The resulting block can be ground into a fine powder for further use.[6]
Characterization
The successful synthesis and properties of the fluorinated polyimides can be confirmed using the following standard techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the conversion of poly(amic acid) to polyimide, look for the disappearance of amide and carboxylic acid bands and the appearance of characteristic imide absorption bands at approximately 1780 cm⁻¹ (asymmetrical C=O stretching), 1720 cm⁻¹ (symmetrical C=O stretching), and 1370 cm⁻¹ (C-N stretching).[9]
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability, heat the sample under a nitrogen atmosphere (e.g., at a rate of 10 °C/min) to determine the 5% weight loss temperature (T_d5).[10]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T_g), heat the sample through a modulated heat-cool-heat cycle.[8]
-
Solubility Test: Assess the solubility by dissolving a known amount of the polymer (e.g., 10 mg) in a specific volume of solvent (e.g., 1 mL) at room temperature or with gentle heating.[6]
-
Mechanical Testing: For polyimide films, tensile strength and elongation at break can be measured using a universal testing machine according to standard methods.[11]
Visualizations
The following diagrams illustrate the synthesis workflow and a representative chemical reaction.
Caption: General workflow for the two-step synthesis of fluorinated polyimides.
Caption: Reaction scheme for the synthesis of 6FDA-ODA polyimide.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. osti.gov [osti.gov]
- 9. mdpi.com [mdpi.com]
- 10. matec-conferences.org [matec-conferences.org]
- 11. Mechanical Characterization and Analysis of Different-Type Polyimide Feedthroughs Based on Tensile Test and FEM Simulation for an Implantable Package - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Low Dielectric Constant Polyimide Films
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and application of low dielectric constant (low-k) polyimide films, critical materials in the advancement of microelectronics and high-frequency communications. The protocols detailed below are based on established methodologies in the field.
Introduction to Low Dielectric Constant Polyimide Films
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance.[1][2] In the realm of microelectronics, materials with a low dielectric constant are essential for reducing signal delay, cross-talk, and power consumption in integrated circuits and high-frequency devices.[3][4] Standard polyimides typically exhibit a dielectric constant between 3.2 and 4.0, which is often insufficient for next-generation applications demanding values below 3.0.[5][6]
Strategies to lower the dielectric constant of polyimide films primarily involve two approaches:
-
Incorporation of Fluorine or Bulky Groups: Introducing fluorine atoms or large, bulky molecular groups into the polymer backbone increases the free volume and reduces the overall polarizability of the material.[7][8][9]
-
Inducing Porosity: Creating porous structures within the polyimide matrix by introducing air voids (dielectric constant of air is ~1) significantly lowers the effective dielectric constant of the film.[10][11][12]
These modifications have led to the development of polyimide films with dielectric constants as low as 1.51.[12]
Quantitative Data Summary
The following tables summarize the key performance parameters of various low-k polyimide films as reported in recent literature.
Table 1: Dielectric Properties of Low-k Polyimide Films
| Polyimide Type | Dielectric Constant (k) | Frequency | Breakdown Strength (kV/mm) | Reference |
| Porous (Fluorinated Graphene) | 1.56 | 10 kHz | 56.39 | [10] |
| Porous (Room Temperature Process) | 1.67 | 100 kHz & 8.2-18 GHz | Not Specified | [11] |
| Nanoporous (PEO-POSS) | 2.25 | 1 MHz | Not Specified | |
| Soluble Fluorinated | 1.51 - 2.42 | 100 kHz | 30.3 - 119.7 | [12] |
| Soluble Fluorinated | 2.48 | 10 GHz | Not Specified | [12] |
| Fluorinated (PI-FH) | 2.05 | 10 kHz | Not Specified | [9][13] |
| Cross-linked (TPA) | 1.86 | 10 MHz | Not Specified | [6] |
| BPDA/PPD | 2.6 (out-of-plane) | Not Specified | Not Specified | [14] |
| Co-polyimide (6FDA/PMDA) | 2.46 | 10 kHz | Not Specified | [15] |
| Tert-butyl Containing (PI-4) | 2.90 | Not Specified | Not Specified | [5] |
Table 2: Mechanical and Thermal Properties of Low-k Polyimide Films
| Polyimide Type | Tensile Strength (MPa) | Elongation at Break (%) | 5% Weight Loss Temp. (°C) | Glass Transition Temp. (Tg, °C) | Reference |
| Porous (Fluorinated Graphene) | 6.25 - 13.87 | Not Specified | Not Specified | Not Specified | [10] |
| Fluorinated (PI-FH) | 88.4 | 4.1 | Not Specified | Not Specified | [9][13] |
| Co-polyimide | 70.8 - 103.3 | 9.1 - 10.8 | 521 - 571 | 266 - 307 | [15] |
| Tert-butyl Containing (PI-4) | 117.40 | Not Specified | 454 | Not Specified | [5] |
| Photosensitive (PSPI) | Not Specified | Not Specified | 450 | Not Specified | [14] |
| Poly(ether-imide) (FDAn-based) | Not Specified | Not Specified | 500 - 535 | 205 - 225 | [8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and fabrication of low dielectric constant polyimide films.
This protocol is based on the method of preparing porous films from a polyamic acid precursor.[10]
Materials:
-
Polyamic acid (PAA) solution
-
Fluorinated graphene (FG) (or other porogen)
-
N-methyl-2-pyrrolidone (NMP) or other suitable solvent
-
Deionized water
-
Glass substrates
Equipment:
-
Spin coater or doctor blade
-
Water bath at 0 °C
-
Vacuum oven
-
Furnace for thermal imidization
Procedure:
-
Precursor Preparation: Disperse the desired weight percentage (e.g., 0.2, 0.5, 1.0 wt%) of fluorinated graphene in the polyamic acid solution using a suitable solvent like NMP. Ensure a homogeneous dispersion.
-
Film Casting: Coat the precursor solution onto a clean glass substrate using a spin coater or a doctor blade to achieve the desired film thickness.
-
Phase Inversion: Immerse the coated glass plate in a water bath at 0 °C to facilitate phase inversion, forming a porous polyamic acid film.
-
Solvent Removal: Place the porous polyamic acid films in a vacuum oven at 60 °C for 2 hours to remove excess solvent and water.
-
Thermal Imidization: Transfer the films to a furnace and perform a step-wise thermal imidization process:
-
Heat to 100 °C and hold for 1 hour.
-
Ramp up to 200 °C and hold for 1 hour.
-
Finally, heat to 300 °C and hold for 1 hour to complete the conversion to polyimide.
-
-
Film Detachment: Carefully detach the resulting porous polyimide film from the glass substrate.
This protocol describes a typical two-step polycondensation reaction to synthesize fluorinated polyimides.[9][13]
Materials:
-
Fluorinated dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride - 6FDA)
-
Aromatic diamine (e.g., 4,4'-(Hexafluoroisopropylidene)bis(p-phenyleneoxy)dianiline - HFPBDA)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Inert gas (Nitrogen or Argon)
Equipment:
-
Three-necked flask with a mechanical stirrer
-
Inert gas inlet and outlet
-
Heating mantle with temperature control
-
Apparatus for film casting (e.g., doctor blade)
-
Vacuum oven
Procedure:
-
Polyamic Acid Synthesis:
-
In a three-necked flask under a continuous flow of inert gas, dissolve the aromatic diamine in anhydrous DMAc or NMP with stirring until fully dissolved.
-
Gradually add an equimolar amount of the fluorinated dianhydride to the diamine solution.
-
Continue stirring at room temperature for 24 hours to form a viscous polyamic acid (PAA) solution.
-
-
Film Casting:
-
Cast the PAA solution onto a clean glass substrate using a doctor blade.
-
-
Thermal Imidization:
-
Place the cast film in a vacuum oven and subject it to a stepwise heating program to convert the PAA to polyimide. A typical program might be:
-
80 °C for 1 hour
-
150 °C for 1 hour
-
200 °C for 1 hour
-
250 °C for 1 hour
-
300 °C for 1 hour
-
-
-
Film Recovery: After cooling to room temperature, peel the polyimide film from the glass substrate.
Visualizations
The following diagrams illustrate the experimental workflows described in the protocols.
Caption: Workflow for Porous Polyimide Film Preparation.
Caption: Workflow for Fluorinated Polyimide Film Synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyimide - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Polyimide Films with Ultra-Low Dielectric Constant by Phase Inversion [ouci.dntb.gov.ua]
- 5. mdpi.com [mdpi.com]
- 6. Low-$k$ cross-linked polyimide for microelectronic packaging application | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Preparation and Characterization of Intrinsic Low-κ Polyimide Films | MDPI [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Low Temperature Processable Ultra-Low Dielectric Porous Polyimide for High Frequency Applications | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Preparation and Characterization of Intrinsic Low-κ Polyimide Films | Semantic Scholar [semanticscholar.org]
- 14. pubs.aip.org [pubs.aip.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols for Gas Separation Membrane Fabrication
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the critical role various materials and fabrication techniques play in the development of high-performance gas separation membranes. Detailed protocols for key fabrication methods are included to facilitate reproducible experimental workflows.
Introduction to Gas Separation Membranes
Gas separation membranes are selective barriers that allow certain gases to pass through while restricting the passage of others. This technology is pivotal in a wide range of applications, including industrial gas purification (e.g., hydrogen recovery, air separation), natural gas sweetening, and carbon capture. The efficiency of a gas separation membrane is primarily determined by two key parameters:
-
Permeability: A measure of the gas flux through the membrane under a specific pressure gradient. It is typically reported in Barrer units (1 Barrer = 10⁻¹⁰ cm³(STP)·cm / cm²·s·cmHg).
-
Selectivity: The ratio of the permeabilities of two different gases. It indicates the membrane's ability to separate one gas from another.
The ideal membrane possesses both high permeability and high selectivity, though often a trade-off exists between these two properties, a phenomenon known as the Robeson upper bound.
Key Materials in Gas Separation Membrane Fabrication
The choice of material is fundamental to the performance of a gas separation membrane. Materials can be broadly categorized into polymeric, inorganic, and mixed matrix membranes.
Polymeric Membranes
Polymeric membranes are the most widely used in industrial applications due to their cost-effectiveness, ease of fabrication, and good mechanical properties.[1][2] They can be classified as either glassy or rubbery polymers. Glassy polymers, such as polyimides and polysulfones, generally exhibit higher selectivity and lower permeability, while rubbery polymers, like polydimethylsiloxane (PDMS), show the opposite trend.[3]
Inorganic Membranes
Inorganic membranes, made from materials like zeolites, silica, and carbon, offer superior thermal and chemical stability compared to their polymeric counterparts.[4][5] They often exhibit high permeability and selectivity, surpassing the Robeson upper bound for polymeric membranes.[6] However, their widespread industrial use is limited by high fabrication costs and challenges in producing defect-free membranes on a large scale.[1]
Mixed Matrix Membranes (MMMs)
Mixed matrix membranes (MMMs) are hybrid materials that combine the advantages of both polymeric and inorganic materials.[7] They are fabricated by dispersing inorganic filler particles, such as metal-organic frameworks (MOFs) or zeolites, within a polymer matrix.[8] The goal is to enhance the separation performance of the pristine polymer while maintaining its processability.[9]
Facilitated Transport Membranes
Facilitated transport membranes contain specific carriers that reversibly react with a target gas (e.g., CO₂), enhancing its transport across the membrane.[10][11] This mechanism can lead to exceptionally high selectivity and permeability, breaking the typical trade-off relationship.[12]
Data Presentation: Gas Separation Performance
The following tables summarize the gas separation performance of various membrane types for key gas pairs.
Table 1: Performance of Polymeric Membranes for CO₂/CH₄ Separation
| Polymer | CO₂ Permeability (Barrer) | CO₂/CH₄ Selectivity | Reference |
| Polysulfone (PSF) | 5 - 10 | 25 - 40 | [13] |
| Matrimid® (Polyimide) | 8 - 12 | 35 - 50 | [14] |
| 6FDA-durene (Polyimide) | 400 - 600 | 20 - 30 | [15] |
| Cellulose Triacetate (CTA) | ~10 | ~25 | [16] |
Table 2: Performance of Inorganic Membranes for H₂/CO₂ Separation
| Material | H₂ Permeance (GPU) | H₂/CO₂ Selectivity | Reference |
| Silica | 1000 - 5000 | 10 - 50 | [4] |
| Zeolite (MFI) | 500 - 2000 | 5 - 20 | [6] |
| Carbon Molecular Sieve | 100 - 1000 | 20 - 100 | [6] |
Table 3: Performance of Mixed Matrix Membranes (MMMs) for CO₂/N₂ Separation
| Polymer Matrix | Filler | Filler Loading (wt%) | CO₂ Permeability (Barrer) | CO₂/N₂ Selectivity | Reference |
| Matrimid® | MIL-101(Cr) | 10 | ~20 | ~45 | [14] |
| Matrimid® | UiO-66 | 11 | ~15 | ~30 | [17] |
| Torlon® | ZIF-8 | 25 | ~5 | ~15 | [8] |
Table 4: Performance of Facilitated Transport Membranes for CO₂ Separation
| Membrane Type | Gas Pair | CO₂ Permeance (GPU) | Selectivity | Reference |
| PVAm/PVA-GO with AspK | CO₂/H₂ | ~2000 | ~50 | [12] |
| Multilayer Composite | CO₂/CH₄ | ~1000 | ~62 | [18] |
Experimental Protocols
Detailed methodologies for key membrane fabrication techniques are provided below.
Protocol for Phase Inversion Membrane Fabrication
Phase inversion is a widely used technique to create asymmetric membranes with a dense selective top layer and a porous sub-support.[19][20]
Materials:
-
Polymer (e.g., Polysulfone, PSF)
-
Solvent (e.g., N-methyl-2-pyrrolidone, NMP or Dimethylformamide, DMF)
-
Non-solvent (e.g., Deionized water)
-
Glass plate
-
Casting knife (Doctor blade)
-
Coagulation bath
Procedure:
-
Prepare the Polymer Solution: Dissolve a specific concentration of the polymer (e.g., 15-25 wt%) in the solvent. Stir the solution at room temperature until it becomes homogeneous and free of bubbles.[21]
-
Casting the Film: Place the glass plate on a level surface. Pour the polymer solution onto the glass plate. Use the casting knife, set to a specific thickness (e.g., 150-200 µm), to cast a uniform film of the polymer solution.[21][22]
-
Phase Inversion:
-
Wet Phase Inversion: Immediately immerse the cast film on the glass plate into a coagulation bath containing the non-solvent (e.g., deionized water).[22]
-
Dry-Wet Phase Inversion: Expose the cast film to air for a short evaporation period (e.g., 30-60 seconds) before immersing it into the coagulation bath.[22]
-
-
Membrane Solidification: The exchange between the solvent in the cast film and the non-solvent in the coagulation bath induces the precipitation of the polymer, forming the membrane structure. Leave the membrane in the bath for a sufficient time (e.g., 10-15 minutes) to ensure complete solidification.
-
Post-Treatment: Carefully peel the membrane from the glass plate and store it in deionized water to remove any residual solvent. For some applications, the membrane may be dried under vacuum.
Protocol for Interfacial Polymerization for Thin Film Composite (TFC) Membranes
Interfacial polymerization is a technique used to form an ultrathin, dense selective layer on a porous support membrane, creating a thin-film composite (TFC) membrane.[23]
Materials:
-
Porous support membrane (e.g., Polysulfone ultrafiltration membrane)
-
Aqueous monomer solution (e.g., m-phenylenediamine, MPD, in water)
-
Organic monomer solution (e.g., Trimesoyl chloride, TMC, in a non-polar solvent like hexane)
-
Rubber roller
-
Reaction vessel
Procedure:
-
Support Preparation: Immerse the porous support membrane in deionized water to wet the pores.
-
Aqueous Monomer Application: Mount the wet support membrane in a suitable holder. Pour the aqueous monomer solution (e.g., 2% w/v MPD) onto the surface of the support and allow it to soak for a specified time (e.g., 2 minutes).[24]
-
Excess Monomer Removal: Remove the excess aqueous solution from the membrane surface by gently rolling a rubber roller over it or using an air knife.[24]
-
Interfacial Polymerization: Pour the organic monomer solution (e.g., 0.1% w/v TMC in hexane) onto the amine-saturated support surface. The polymerization reaction occurs at the interface between the two immiscible solutions, forming a thin polyamide layer. Allow the reaction to proceed for a short duration (e.g., 1 minute).
-
Curing: Pour off the organic solution and cure the composite membrane in an oven at a specific temperature (e.g., 60-80 °C) for a set time (e.g., 5-10 minutes) to complete the cross-linking of the polyamide layer.
-
Washing and Storage: Thoroughly wash the fabricated TFC membrane with a suitable solvent (e.g., hexane) to remove unreacted monomers and then with deionized water. Store the membrane in deionized water until use.
Protocol for Mixed Matrix Membrane (MMM) Fabrication with MOF Fillers
This protocol describes the solution casting method for preparing MMMs containing Metal-Organic Framework (MOF) particles.[25][26]
Materials:
-
Polymer (e.g., Matrimid®)
-
Solvent (e.g., Dichloromethane, DCM or Tetrahydrofuran, THF)
-
MOF particles (e.g., ZIF-8, UiO-66)
-
Ultrasonicator
-
Magnetic stirrer
-
Petri dish or flat casting surface
Procedure:
-
MOF Dispersion: Disperse a calculated amount of MOF particles in a portion of the solvent. Use an ultrasonic bath or probe sonicator to break down agglomerates and achieve a uniform dispersion.
-
Polymer Solution Preparation: In a separate container, dissolve the polymer in the remaining solvent with magnetic stirring to form a homogeneous solution.
-
Priming the MOF (Optional but Recommended): To improve polymer-filler adhesion, a "priming" step can be included. Add a small amount of the polymer solution to the MOF dispersion and stir for an extended period (e.g., 1-2 hours). This allows the polymer chains to coat the surface of the MOF particles.[25]
-
Mixing: Slowly add the MOF dispersion (or primed MOF dispersion) to the polymer solution under vigorous stirring. Continue stirring for several hours to ensure a homogeneous mixture.
-
Degassing: Place the final MMM casting solution in an ultrasonic bath or under vacuum to remove any dissolved air bubbles.
-
Casting and Solvent Evaporation: Pour the bubble-free solution into a level Petri dish. Cover the dish with a lid that allows for slow solvent evaporation. Allow the solvent to evaporate completely at room temperature or in a controlled environment (e.g., an oven at a temperature below the solvent's boiling point).
-
Annealing: Once the membrane is fully dried, it is often annealed at a temperature above the glass transition temperature of the polymer to relax the polymer chains and improve the membrane's structural integrity.
-
Membrane Detachment: Carefully peel the MMM from the casting surface.
Visualizing Workflows and Relationships
Graphviz diagrams are provided to illustrate key workflows and logical relationships in gas separation membrane fabrication.
References
- 1. iris.enea.it [iris.enea.it]
- 2. Membrane gas separation - Wikipedia [en.wikipedia.org]
- 3. 7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com [7006bdce-4e1b-4e27-b4a4-e221d0e0d253.filesusr.com]
- 4. books.rsc.org [books.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. researchgate.net [researchgate.net]
- 8. cris.unibo.it [cris.unibo.it]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. mdpi.com [mdpi.com]
- 19. synderfiltration.com [synderfiltration.com]
- 20. researchgate.net [researchgate.net]
- 21. Phase Inversion Process for Membrane Formation : 5 Steps (with Pictures) - Instructables [instructables.com]
- 22. amst.utm.my [amst.utm.my]
- 23. Vapor phase interfacial polymerization: a method to synthesize thin film composite membranes without using organic solvents - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols for the Preparation of Fluorinated Polyimide Films for Electronic Packaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluorinated polyimides (FPIs) are a class of high-performance polymers increasingly utilized in advanced electronic packaging due to their exceptional combination of properties. The incorporation of fluorine atoms into the polyimide backbone imparts several desirable characteristics, including a low dielectric constant, low moisture absorption, high thermal stability, and excellent optical transparency.[1] These properties make FPI films ideal for applications such as flexible printed circuits, interlayer dielectrics, and substrates for high-frequency devices.[2] This document provides detailed application notes and experimental protocols for the synthesis and characterization of FPI films.
Key Advantages of Fluorinated Polyimides
The introduction of fluorine-containing groups, such as trifluoromethyl (-CF3), into the polymer chain leads to several key performance enhancements:
-
Low Dielectric Constant: The high electronegativity and bulky nature of fluorine atoms reduce the polarizability of the polymer chains and increase the free volume, thereby lowering the dielectric constant.[3] This is critical for reducing signal delay and cross-talk in high-frequency electronic applications.
-
Reduced Moisture Absorption: The hydrophobic nature of the C-F bond significantly lowers the water uptake of the polyimide film, which in turn helps to maintain stable dielectric properties in humid environments.
-
Enhanced Optical Transparency: Fluorination can disrupt the formation of charge-transfer complexes that are responsible for the characteristic yellow or brown color of traditional polyimides, resulting in highly transparent and colorless films.[4]
-
Improved Solubility: The presence of bulky, flexible fluorine-containing groups can reduce intermolecular interactions, leading to improved solubility in organic solvents and facilitating processing.
-
High Thermal Stability: FPIs retain the excellent thermal stability inherent to the imide ring structure, with high glass transition temperatures (Tg) and decomposition temperatures (Td).
Data Presentation
The following tables summarize the typical properties of fluorinated polyimide films prepared from various monomers. These values are representative and can be tailored by adjusting the specific monomers and processing conditions.
Table 1: Thermal and Mechanical Properties of Selected Fluorinated Polyimide Films
| Polyimide System (Dianhydride/Diamine) | Glass Transition Temperature (Tg) (°C) | 5% Weight Loss Temperature (Td5) (°C) | Tensile Strength (MPa) | Elongation at Break (%) |
| 6FDA / ODA | 260 - 275[4] | > 500[4] | Varies with 6FDA content[4] | - |
| BPDA / TFMB (TPPI50) | 402 | 563 | 232.73 | 26.26 |
| PMDA / TFDB | > 400 | 610 | - | - |
| 6FDA / 6FODA (FPI-1) | 282.4 | - | - | - |
| 6FDA / TFMB (FPI-2) | 304.5 | 541 | - | - |
| MDI / 6FDA | 238 | 574 | 57 | 5 |
Table 2: Dielectric and Optical Properties of Selected Fluorinated Polyimide Films
| Polyimide System (Dianhydride/Diamine) | Dielectric Constant (at 1 MHz) | Dielectric Loss (at 1 MHz) | Cut-off Wavelength (nm) |
| 6FDA / PFDA | 2.5 (at 10 kHz)[3] | - | - |
| BPDA / TFMB (TPPI50) | 2.312 | 0.00676 | - |
| PMDA / TFDB | - | - | - |
| MDI / 6FDA | - | - | 371 |
Experimental Protocols
The most common method for preparing high-quality FPI films is the two-step polymerization process. This involves the synthesis of a soluble poly(amic acid) (PAA) precursor, followed by cyclization to the final polyimide via thermal or chemical imidization.[2][5]
Protocol 1: Synthesis of Poly(amic acid) (PAA) Precursor
This protocol describes the synthesis of a PAA solution, the precursor to the fluorinated polyimide film.
Materials:
-
Fluorinated dianhydride (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, 6FDA)
-
Aromatic diamine (e.g., 4,4'-oxydianiline, ODA; 2,2'-bis(trifluoromethyl)benzidine, TFMB)
-
Anhydrous N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP)
-
Three-necked flask with a mechanical stirrer, nitrogen inlet, and drying tube
-
Argon or Nitrogen gas supply
Procedure:
-
Monomer Preparation: Ensure all monomers are of high purity and thoroughly dried in a vacuum oven before use to prevent molecular weight reduction.
-
Reaction Setup: Assemble a dry three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube. Purge the flask with dry nitrogen or argon for at least 30 minutes to create an inert atmosphere.
-
Diamine Dissolution: Accurately weigh the aromatic diamine and transfer it to the reaction flask. Add anhydrous DMAc or NMP to the flask to achieve a final solids content of 10-20 wt%. Stir the mixture under a gentle nitrogen flow until the diamine is completely dissolved.[4]
-
Dianhydride Addition: Slowly add an equimolar amount of the fluorinated dianhydride to the diamine solution in small portions over 30-60 minutes. The reaction is exothermic, and slow addition helps to control the temperature and prevent side reactions.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will gradually increase as the poly(amic acid) forms. The result is a viscous, clear to pale-yellow PAA solution.
-
Storage: Store the PAA solution in a tightly sealed container at low temperature (e.g., 4 °C) to minimize degradation before film casting.
Protocol 2: Preparation of Fluorinated Polyimide Film via Thermal Imidization
This protocol details the conversion of the PAA precursor solution into a solid FPI film using a stepwise heating process.
Materials:
-
Poly(amic acid) (PAA) solution from Protocol 1
-
Clean glass substrate
-
Film applicator or spin coater
-
Programmable oven or furnace with a nitrogen atmosphere
Procedure:
-
Film Casting: Pour the PAA solution onto a clean, level glass substrate. Use a film applicator (doctor blade) to cast a film of uniform thickness. Alternatively, use a spin coater to deposit a thin film.
-
Solvent Removal (Soft Bake): Place the coated substrate in an oven and heat at 80-100 °C for 1-2 hours to slowly remove the bulk of the solvent.[1] This step should be done carefully to avoid the formation of bubbles or voids in the film.
-
Thermal Curing: Transfer the substrate to a programmable oven with a nitrogen atmosphere. The thermal imidization is carried out using a stepwise curing cycle to ensure complete conversion of the PAA to polyimide and to minimize stress in the final film. A typical curing profile is as follows:[6]
-
Cooling: After the final hold, slowly cool the oven to room temperature.
-
Film Delamination: Carefully peel the freestanding FPI film from the glass substrate. The film is now ready for characterization.
Protocol 3: Characterization of Fluorinated Polyimide Films
1. Thermal Properties Analysis (TGA and DMA)
-
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature (Td) of the FPI film.
-
Procedure: Place a small, known weight of the FPI film in the TGA instrument. Heat the sample from room temperature to 800 °C at a heating rate of 10-20 °C/min under a nitrogen or air atmosphere. The 5% weight loss temperature is typically reported as the Td5.
-
-
Dynamic Mechanical Analysis (DMA):
-
Objective: To determine the glass transition temperature (Tg) and viscoelastic properties of the FPI film.
-
Procedure: Cut a rectangular strip of the FPI film to the dimensions specified by the DMA instrument. Clamp the film in the tensile mode. Apply a sinusoidal strain at a fixed frequency (e.g., 1 Hz) while ramping the temperature at a controlled rate (e.g., 3-5 °C/min). The Tg is often identified as the peak of the tan δ curve.[8][9]
-
2. Mechanical Properties Analysis
-
Objective: To measure the tensile strength, elongation at break, and tensile modulus of the FPI film.
-
Standard: ASTM D882 - Standard Test Method for Tensile Properties of Thin Plastic Sheeting.[10][11][12]
-
Procedure:
-
Cut the FPI film into rectangular strips of specific dimensions as per the ASTM standard.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% RH).[12]
-
Mount the specimen in the grips of a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fails.
-
Record the load and elongation data to calculate the tensile properties.
-
3. Dielectric Properties Analysis
-
Objective: To measure the dielectric constant and dielectric loss of the FPI film.
-
Standard: ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation.[13]
-
Procedure:
-
Place a sample of the FPI film between two parallel plate electrodes of a dielectric analyzer.
-
Measure the capacitance of the sample at a specific frequency (e.g., 1 MHz).
-
Calculate the dielectric constant from the measured capacitance, the area of the electrodes, and the thickness of the film.[14]
-
The dissipation factor (dielectric loss) is also measured simultaneously by the instrument.
-
Visualizations
Caption: Experimental workflow for the preparation and characterization of fluorinated polyimide films.
Caption: Relationship between fluorination, enhanced properties, and applications of polyimide films.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyimide - Wikipedia [en.wikipedia.org]
- 3. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]
- 4. scielo.br [scielo.br]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. mdpi.com [mdpi.com]
- 7. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 8. researchgate.net [researchgate.net]
- 9. pbipolymer.com [pbipolymer.com]
- 10. store.astm.org [store.astm.org]
- 11. globalplasticsheeting.com [globalplasticsheeting.com]
- 12. micomlab.com [micomlab.com]
- 13. Dielectric Constant and Dissipation Factor ASTM D150, IEC 60250 [intertek.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: 2,2,2-Trifluoroacetophenone as a Monomer for High-Performance Aromatic Polymers
Introduction
High-performance polymers are essential materials in industries requiring exceptional thermal stability, mechanical strength, and chemical resistance, such as aerospace, automotive, and electronics.[1] The properties of these polymers are largely determined by the chemical structure of their monomeric building blocks.[2][3][4] Aromatic polymers, in particular, are known for their high-temperature stability due to the rigid nature of their backbone.[2] The incorporation of fluorine atoms into the polymer structure can further enhance properties such as chemical resistance and thermal stability.[2][5]
This application note details the use of 2,2,2-trifluoroacetophenone as a monomer for the synthesis of high-performance aromatic fluorinated polymers. We will describe a superacid-catalyzed polycondensation reaction, a powerful method for producing high molecular weight polymers from non-activated aromatic hydrocarbons and carbonyl compounds containing electron-withdrawing groups.[5] This approach allows for the creation of linear, highly regular polymer structures with excellent thermal properties and solubility in common organic solvents.[5]
Monomer Profile: 2,2,2-Trifluoroacetophenone
-
Chemical Structure: C₈H₅F₃O
-
IUPAC Name: 2,2,2-trifluoro-1-phenylethan-1-one
-
Key Features: The presence of the trifluoromethyl (-CF₃) group, a strong electron-withdrawing group, adjacent to the carbonyl group facilitates the superacid-catalyzed reaction with aromatic hydrocarbons.[5] This group becomes a substituent in the final polymer chain, imparting unique properties.[5]
High-Performance Polymers from 2,2,2-Trifluoroacetophenone
The polycondensation of 2,2,2-trifluoroacetophenone with various aromatic hydrocarbons, such as biphenyl and phenyl ether, yields a series of aromatic 3F polymers.[5] These polymers exhibit high glass transition temperatures (Tg), excellent thermal stability, and good solubility, making them suitable for applications requiring robust materials.[5]
Data Presentation
The following tables summarize the key performance data of aromatic polymers synthesized from 2,2,2-trifluoroacetophenone and different aromatic co-monomers.
Table 1: Molecular Weight and Thermal Properties of Aromatic 3F Polymers [5]
| Co-monomer | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) | Tg (°C) | Td (°C, onset, N₂) |
| Biphenyl | 47,360 | 128,600 | 2.72 | 280 | 527 |
| Phenyl ether | Not Specified | Not Specified | Not Specified | >170 | ≥475 |
| Terphenyl | Not Specified | Not Specified | Not Specified | >170 | ≥475 |
| Diphenoxybenzophenone | Not Specified | Not Specified | Not Specified | >170 | ≥475 |
Mn = Number-average molecular weight, Mw = Weight-average molecular weight, PDI = Polydispersity Index, Tg = Glass transition temperature, Td = Decomposition temperature.
Experimental Protocols
Synthesis of Aromatic 3F Polymer via Superacid-Catalyzed Polycondensation
This protocol describes the general procedure for the polycondensation of 2,2,2-trifluoroacetophenone with an aromatic hydrocarbon in the presence of a Brønsted superacid.
Materials:
-
2,2,2-Trifluoroacetophenone (monomer)
-
Aromatic hydrocarbon (e.g., biphenyl, phenyl ether) (co-monomer)
-
Trifluoromethanesulfonic acid (TFSA) (catalyst and solvent)
-
Dichloromethane (DCM) (co-solvent)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (Argon or Nitrogen), dissolve the aromatic hydrocarbon co-monomer in dichloromethane.
-
Monomer Addition: Add 2,2,2-trifluoroacetophenone to the solution.
-
Catalyst Addition: Cool the flask in an ice bath and slowly add trifluoromethanesulfonic acid (TFSA). The reaction is typically performed at room temperature.[5]
-
Polymerization: Allow the reaction to proceed at room temperature with continuous stirring. The reaction time will vary depending on the specific monomers and desired molecular weight.
-
Precipitation: After the reaction is complete, pour the viscous polymer solution into a beaker containing methanol to precipitate the polymer.
-
Purification: Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-100 °C) until a constant weight is achieved.
Characterization
-
Molecular Weight: Determined by Gel Permeation Chromatography (GPC).
-
Thermal Properties: Glass transition temperature (Tg) measured by Differential Scanning Calorimetry (DSC) and thermal stability (Td) determined by Thermogravimetric Analysis (TGA).
-
Structure: Confirmed by ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[5]
Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of aromatic 3F polymers.
Logical Relationship of Polymer Properties
Caption: Relationship between monomer, polymer, and key properties.
Conclusion
2,2,2-Trifluoroacetophenone is a valuable monomer for the synthesis of high-performance aromatic polymers. The superacid-catalyzed polycondensation method provides a straightforward route to produce linear, high molecular weight polymers with excellent thermal stability and good processability.[5] The resulting aromatic 3F polymers are promising candidates for advanced applications where material performance under demanding conditions is critical. Further research can explore the structure-property relationships by systematically varying the aromatic co-monomer to fine-tune the material characteristics for specific applications.[5]
References
Application Note & Protocol: Solution Casting of Polyimide Films from 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Anhydride (6FDA)
This document provides a detailed protocol for the preparation of high-performance polyimide films using 4,4'-(perfluoropropane-2,2-diyl)diphthalic anhydride (6FDA) via the solution casting method. The procedure involves a two-step process: the synthesis of a poly(amic acid) (PAA) precursor, followed by thermal imidization to form the final polyimide film. 6FDA-based polyimides are known for their excellent thermal stability, mechanical strength, and low dielectric constants, making them suitable for a wide range of applications in electronics and aerospace.[1][2]
Materials and Equipment
Materials:
-
4,4'-(Perfluoropropane-2,2-diyl)diphthalic anhydride (6FDA)
-
4,4'-Oxydianiline (ODA)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
-
Nitrogen gas (high purity)
-
Methanol
-
Acetic Anhydride
-
Pyridine or Beta-picoline (for chemical imidization, optional)[1]
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Nitrogen inlet and outlet
-
Syringes and needles
-
Glass plates (for casting)
-
Doctor blade or casting knife
-
Vacuum oven
-
High-temperature furnace with programmable controller
-
Analytical balance
-
Standard laboratory glassware
Experimental Protocols
Part A: Synthesis of Poly(amic acid) (PAA) Solution (6FDA-ODA)
This protocol describes the synthesis of the PAA precursor from 6FDA and 4,4'-oxydianiline (ODA).
-
Drying of Monomers: Dry the 6FDA and ODA monomers in a vacuum oven at 120°C for at least 12 hours to remove any residual moisture.
-
Reaction Setup: Assemble a dry three-neck flask with a mechanical stirrer and a nitrogen inlet/outlet. Purge the flask with dry nitrogen for at least 30 minutes to create an inert atmosphere.
-
Diamine Dissolution: Under a positive nitrogen flow, add the pre-weighed ODA to the flask. Using a syringe, add the required volume of anhydrous NMP to achieve the desired concentration (typically 15-20 wt% solids). Stir the mixture at room temperature until the ODA is completely dissolved.
-
Dianhydride Addition: Once the ODA is dissolved, slowly add the stoichiometric amount of 6FDA powder to the solution in small portions over 30-60 minutes to control the exothermic reaction.
-
Polymerization: Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the high molecular weight PAA is formed.[3] The final product is a viscous, transparent PAA solution.
Table 1: Reactant Properties and Stoichiometry for PAA Synthesis
| Compound | Molar Mass ( g/mol ) | Moles (for 10g polymer) | Required Mass (g) |
| 6FDA | 444.24 | 0.0155 | 6.89 |
| ODA | 200.24 | 0.0155 | 3.11 |
| NMP (for 20 wt% solution) | - | - | 40.00 |
Part B: Solution Casting of PAA Film
-
Substrate Preparation: Thoroughly clean a glass plate with soap and water, followed by rinsing with deionized water and methanol. Dry the plate completely.
-
Casting: Place the cleaned glass plate on a level surface. Pour the viscous PAA solution onto one end of the plate. Use a doctor blade or casting knife with a set gap (e.g., 500 µm, to be optimized for desired thickness) to spread the solution evenly across the plate.
-
Initial Solvent Removal: Place the cast film in a dust-free, low-humidity environment at room temperature for 12-24 hours to allow for slow evaporation of the NMP solvent. Alternatively, the film can be placed in an oven at 80-90°C for 6-12 hours.[4]
Part C: Thermal Imidization
Thermal imidization is a critical step that involves the cyclodehydration of the PAA to form the polyimide.[5] This process must be carefully controlled to prevent film cracking.[5]
-
Film Transfer: Carefully peel the partially dried PAA film from the glass substrate. The film should be flexible enough to handle.
-
Curing Program: Place the free-standing film in a programmable high-temperature furnace. The following is a typical multi-stage heating program for thermal imidization:[5][6]
-
Heat from room temperature to 100°C at a rate of 5°C/min and hold for 1 hour.
-
Ramp to 200°C at a rate of 3°C/min and hold for 1 hour.
-
Ramp to 300°C at a rate of 2°C/min and hold for 1 hour.
-
Slowly cool down to room temperature.
-
Note: The final curing temperature should be above the glass transition temperature (Tg) of the resulting polyimide to ensure a high degree of imidization.[5]
-
Data Presentation
The properties of the resulting 6FDA-ODA polyimide films are summarized in the table below. These values are representative and can vary depending on the specific processing conditions.
Table 2: Typical Properties of 6FDA-ODA Polyimide Films
| Property | Typical Value | Reference |
| Glass Transition Temperature (Tg) | 294 - 309 °C | [2][7] |
| 5% Weight Loss Temperature (Td) | ~549 °C | [2][7] |
| Tensile Strength | 57 MPa | [8] |
| Elongation at Break | 5% | [8] |
| Dielectric Constant (Dk) @ 10 GHz | ~2.63 | [9] |
| Fractional Free Volume (FFV) | 0.174 | [2] |
Visualization
The overall experimental workflow for the solution casting of 6FDA-based polyimide films is depicted in the following diagram.
Caption: Experimental workflow for polyimide film fabrication.
References
- 1. osti.gov [osti.gov]
- 2. mdpi.com [mdpi.com]
- 3. eng.uc.edu [eng.uc.edu]
- 4. scispace.com [scispace.com]
- 5. THERMAL IMIDIZATION OF POLY(AMIC ACID), CHEMICAL IMIDIZATION OF POLY(AMIC ACID) [ebrary.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. ukm.my [ukm.my]
- 9. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
Application Notes and Protocols for Hydrothermal Synthesis of Polyimides Using 6FDA Precursor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the hydrothermal synthesis of polyimides derived from 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA). This innovative and sustainable approach offers a green alternative to conventional synthesis methods, yielding highly soluble polyimides with excellent thermal stability.
Introduction
Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. Conventionally, their synthesis involves high-boiling point, toxic organic solvents. The hydrothermal synthesis method presents a paradigm shift, utilizing water as a benign reaction medium. This "green" approach not only reduces the environmental impact but also yields polyimides with unique properties, such as enhanced solubility, which opens up new avenues for their application in various fields, including advanced materials and biomedical engineering.
The use of the 6FDA precursor is particularly advantageous due to the presence of hexafluoroisopropylidene groups, which impart increased solubility, lower dielectric constants, and improved optical transparency to the resulting polyimides. This document outlines the hydrothermal synthesis of 6FDA-based polyimides using three different diamine co-monomers: 4,4'-oxydianiline (ODA), 2,2-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (AHHFP), and 2,2'-bis(trifluoromethyl)benzidine (TFDB).
Data Presentation
The following tables summarize the key properties of 6FDA-based polyimides synthesized via the hydrothermal method and compare them with those produced through conventional thermal and chemical imidization techniques.
Table 1: Thermal Properties of 6FDA-Based Polyimides
| Polyimide | Synthesis Method | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) |
| 6FDA-ODA | Hydrothermal | >300 | >500 |
| Thermal Imidization | ~309 | ~549 | |
| Chemical Imidization | Data not available | Data not available | |
| 6FDA-AHHFP | Hydrothermal | >300 | >500 |
| Thermal Imidization | Data not available | Data not available | |
| Chemical Imidization | Data not available | Data not available | |
| 6FDA-TFDB | Hydrothermal | >300 | >500 |
| Thermal Imidization | Data not available | Data not available | |
| Chemical Imidization | Data not available | Data not available |
Note: Specific numerical values for Tg and Td5 of hydrothermally synthesized polyimides were reported to be above 300°C and 500°C, respectively, indicating high thermal stability.[1]
Table 2: Solubility of 6FDA-Based Polyimides in Various Solvents
| Polyimide | Synthesis Method | NMP | DMAc | THF | Chloroform |
| 6FDA-ODA | Hydrothermal | ++ | ++ | + | - |
| Conventional | +/- | +/- | - | - | |
| 6FDA-AHHFP | Hydrothermal | ++ | ++ | ++ | ++ |
| Conventional | + | + | - | - | |
| 6FDA-TFDB | Hydrothermal | ++ | ++ | ++ | ++ |
| Conventional | + | + | + | + |
Solubility Key:
-
++ : Soluble at room temperature
-
+ : Soluble on heating
-
+/- : Partially soluble
-
- : Insoluble
The enhanced solubility of hydrothermally synthesized polyimides, particularly in common organic solvents, is a significant advantage for processing and application.[1]
Table 3: Other Properties of Conventionally Synthesized 6FDA-Based Polyimides (for reference)
| Property | 6FDA-ODA | 6FDA-TFDB |
| Molecular Weight (Mw) | Data not available | 1.25 x 105 - 3.11 x 105 g/mol |
| Tensile Strength | Data not available | up to 326.7 MPa |
| Tensile Modulus | Data not available | up to 8.4 GPa |
| Dielectric Constant | ~2.73 (at 10 GHz) | ~2.8 (at 1 MHz) |
Experimental Protocols
This section provides a detailed methodology for the hydrothermal synthesis of 6FDA-based polyimides.
Protocol 1: Hydrothermal Synthesis of 6FDA-Based Polyimides
1. Materials:
-
4,4'-(Hexafluoroisopropylidene)diphthalic anhydride (6FDA)
-
Diamine monomer:
-
4,4'-oxydianiline (ODA)
-
2,2-bis(3-amino-4-hydroxyphenyl) hexafluoropropane (AHHFP)
-
2,2'-bis(trifluoromethyl)benzidine (TFDB)
-
-
Deionized water
2. Procedure:
-
Hydrolysis of Dianhydride: In a 50 mL glass vial, add 4 mmol of 6FDA dianhydride to 20 mL of deionized water.
-
Stir the mixture at 80°C for 2 hours to facilitate the hydrolysis of the dianhydride to its corresponding tetracarboxylic acid.
-
Salt Formation: Cool the solution to room temperature.
-
Add an equimolar amount (4 mmol) of the chosen diamine (ODA, AHHFP, or TFDB) to the tetracarboxylic acid solution.
-
Stir the resulting mixture vigorously at room temperature overnight. A white precipitate of the monomer salt will form.
-
Hydrothermal Polymerization: Transfer the vial containing the monomer salt suspension into a 100 mL stainless steel autoclave.
-
Seal the autoclave and place it in a preheated oven at 200°C for 6 hours.
-
Product Recovery: After the reaction, allow the autoclave to cool down to room temperature.
-
Collect the resulting polyimide powder by filtration.
-
Wash the powder thoroughly with deionized water and ethanol to remove any unreacted monomers or oligomers.
-
Dry the purified polyimide powder in a vacuum oven at 80°C for 12 hours.
Visualizations
Experimental Workflow
The following diagram illustrates the key steps involved in the hydrothermal synthesis of 6FDA-based polyimides.
Caption: Workflow for the hydrothermal synthesis of 6FDA-based polyimides.
Logical Relationship of Synthesis Methods
This diagram shows the relationship between the hydrothermal synthesis method and conventional polyimide synthesis techniques.
Caption: Comparison of polyimide synthesis methodologies.
Applications
The hydrothermal synthesis of 6FDA-based polyimides yields products with high solubility and thermal stability, making them attractive for a range of applications:
-
Advanced Membranes: The enhanced solubility facilitates the fabrication of membranes for gas separation, pervaporation, and filtration. The fluorinated nature of 6FDA-based polyimides makes them particularly suitable for CO2 separation applications.
-
High-Performance Coatings and Films: The ability to dissolve these polyimides in a wider range of solvents, including greener options, simplifies the process of creating thin films and coatings for electronics, aerospace, and protective applications.
-
Biomedical Materials: The use of a non-toxic, aqueous synthesis route is highly advantageous for producing biocompatible polymers for drug delivery, medical implants, and tissue engineering scaffolds. The high thermal and chemical resistance of polyimides is also beneficial in these applications.
-
Matrix for Nanocomposites: The soluble polyimide powder can serve as an excellent matrix for the dispersion of nanofillers, leading to the development of advanced composite materials with tailored mechanical, thermal, and electrical properties.
The development of this green synthesis route for high-performance polyimides is a significant step towards more sustainable manufacturing processes in the chemical and materials science industries.
References
Application Notes and Protocols: Tuning Polymer Properties through Dianhydride Copolymerization
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic copolymerization of different dianhydrides with diamines is a powerful technique for precisely tuning the physicochemical properties of polyimides. This approach allows for the rational design of polymers with tailored characteristics, such as enhanced solubility, modified thermal stability, and optimized mechanical performance. By varying the type and ratio of dianhydride monomers in the polymer backbone, researchers can create materials suited for a wide range of advanced applications, from high-performance films and coatings to sophisticated drug delivery systems.[1][2] This document provides detailed application notes, experimental protocols, and data for leveraging dianhydride copolymerization to achieve desired polymer properties.
Rationale for Dianhydride Copolymerization
The properties of polyimides are intrinsically linked to the chemical structure of their monomeric units.[3] Aromatic polyimides, for instance, are known for their exceptional thermal stability but often suffer from poor solubility, making them difficult to process.[4] Copolymerization addresses this by introducing irregularities into the polymer chain, which can disrupt chain packing and reduce intermolecular forces.[2]
Key properties that can be tuned include:
-
Solubility: Incorporating flexible or bulky dianhydride units can significantly improve the solubility of polyimides in common organic solvents.[5][6] For example, the use of 4,4'-(hexafluoroisopropylidene)diphthalic anhydride (6FDA) is known to enhance solubility.[5]
-
Thermal Properties: The glass transition temperature (Tg) and thermal decomposition temperature (Td) can be modulated by balancing rigid and flexible dianhydride monomers.[7][8] Aromatic dianhydrides generally impart higher thermal stability compared to their cycloaliphatic counterparts.[9][10]
-
Mechanical Properties: The tensile strength, modulus, and elongation at break of polyimide films can be fine-tuned by adjusting the copolymer composition to achieve the desired balance of stiffness and flexibility.[8]
-
Optical Properties: For applications requiring high optical transparency, such as flexible displays, the use of alicyclic dianhydrides can mitigate the formation of charge-transfer complexes, leading to colorless polyimides.[9][11]
Data Presentation: Properties of Dianhydride Copolymers
The following tables summarize quantitative data from various studies, illustrating the effect of copolymerizing different dianhydrides on the final properties of the polyimides.
Table 1: Thermal Properties of Copolyimides with Varying Dianhydride Ratios
| Copolymer System (Dianhydride 1 / Dianhydride 2) | Molar Ratio (D1:D2) | Diamine | Tg (°C) | Td5 (5% Weight Loss, °C) | CTE (ppm/K) | Reference |
| 3FPODA / 6FDA | 0:100 | TFDB | 330 | - | 46 | [8] |
| 3FPODA / 6FDA | 25:75 | TFDB | 355 | - | 35 | [8] |
| 3FPODA / 6FDA | 50:50 | TFDB | 377 | - | 24 | [8] |
| HPMDA / 6FDA | 0:100 | TFMB | - | 531 | - | [12] |
| HPMDA / 6FDA | 10:90 | TFMB | - | 528 | - | [12] |
| HPMDA / 6FDA | 40:60 | TFMB | - | 521 | - | [12] |
| HPMDA / 6FDA | 60:40 | TFMB | - | 512 | - | [12] |
| HPMDA / 6FDA | 80:20 | TFMB | - | 505 | - | [12] |
| HPMDA / 6FDA | 100:0 | TFMB | - | 498 | - | [12] |
| BPADA | 100:0 | BZ | 250 | 358 | - | [10] |
| HBPDA | 100:0 | BZ | 243 | 358 | - | [10] |
3FPODA: 10-oxo-9-phenyl-9-(trifluoromethyl)-9,10-dihydroanthracene-2,3,6,7-tetraacid dianhydride 6FDA: 4,4'-(hexafluoroisopropylidene)diphthalic anhydride TFDB: 2,2'-bis(trifluoromethyl)benzidine HPMDA: 1,2,4,5-cyclohexanetetracarboxylic dianhydride TFMB: (trifluoromethyl)biphenyl-4,4'-diamine BPADA: 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) HBPDA: dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride BZ: p-phenylenediamine
Table 2: Mechanical Properties of 3FPODA/6FDA Copolymers
| Molar Ratio (3FPODA:6FDA) | Tensile Strength (MPa) | Elongation at Break (%) | Tensile Modulus (GPa) | Reference |
| 0:100 | 84 | 2.94 | 3.2 | [8] |
| 25:75 | 115 | 3.55 | 3.8 | [8] |
| 50:50 | 136 | 4.13 | 4.4 | [8] |
Table 3: Solubility of Various Polyimides
| Dianhydride(s) | Diamine | NMP | DMAc | DMF | m-cresol | THF | Chloroform | Reference |
| 6FDA | Various aliphatic | Soluble | Soluble | Soluble | Soluble | Soluble | Soluble | [5] |
| BTDA | Various aliphatic | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble | [5] |
| ODPA | Various aliphatic | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble | Insoluble | [5] |
| 9,9-di[4-(3,4-dicarboxyphenoxy)phenyl]-4,5-diazafluorene dianhydride | Various aromatic | Soluble | Soluble | Soluble | Soluble | Partially Soluble | Partially Soluble | [6] |
| HPMDA / 6FDA Copolymers | TFMB | Soluble | Soluble | Soluble | Partially to Fully Soluble | Soluble | - | [12] |
BTDA: 3,3',4,4'-benzophenonetetracarboxylic dianhydride ODPA: 4,4'-oxydiphthalic anhydride
Experimental Protocols
The synthesis of polyimides via copolymerization of dianhydrides typically follows a two-step method involving the formation of a poly(amic acid) (PAA) precursor, followed by cyclodehydration (imidization).[3][4]
Protocol for Poly(amic acid) Synthesis (Two-Step Method)
This protocol describes the synthesis of a poly(amic acid) solution, the precursor to the final polyimide.
Materials:
-
Dianhydride 1 (e.g., 6FDA)
-
Dianhydride 2 (e.g., 3FPODA)
-
Diamine (e.g., TFDB)
-
N,N-dimethylacetamide (DMAc), anhydrous
-
Three-necked flask with a mechanical stirrer and nitrogen inlet/outlet
-
Argon or Nitrogen gas supply
Procedure:
-
Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen.
-
In a three-necked flask, dissolve the diamine (e.g., 1.000 g, 3.123 mmol of TFDB) in anhydrous DMAc (e.g., 18 g) under a nitrogen atmosphere with mechanical stirring until fully dissolved.[8]
-
In a separate container, weigh the desired molar amounts of Dianhydride 1 and Dianhydride 2. For a 50:50 molar ratio with the above amount of diamine, this would be 1.5615 mmol of each dianhydride.
-
Add the dianhydride mixture to the diamine solution in several portions over 30 minutes. Ensure the temperature of the reaction mixture does not significantly increase.
-
Continue stirring the reaction mixture at room temperature for 24 hours under a nitrogen atmosphere to form a viscous poly(amic acid) solution.[8]
Protocol for Thermal Imidization
This protocol describes the conversion of the poly(amic acid) solution into a solid polyimide film via a thermal curing process.
Materials:
-
Poly(amic acid) solution from Protocol 3.1
-
Glass substrate
-
Doctor blade or spin coater
-
Programmable oven or furnace with nitrogen atmosphere control
Procedure:
-
Cast the poly(amic acid) solution onto a clean, dry glass substrate using a doctor blade or spin coater to achieve the desired film thickness.
-
Place the coated substrate in a programmable oven.
-
The thermal curing process is typically performed in a stepwise manner to ensure gradual solvent removal and complete imidization. A representative heating program is as follows:[3]
-
Heat to 100 °C and hold for 1 hour.
-
Ramp to 200 °C and hold for 1 hour.
-
Ramp to 300 °C and hold for 1 hour.
-
Slowly cool to room temperature.
-
-
The imidization reaction can be monitored by FT-IR spectroscopy by observing the disappearance of the amic acid bands (around 3400-2700 cm⁻¹, 1720 cm⁻¹, and 1660 cm⁻¹) and the appearance of characteristic imide bands (around 1780 cm⁻¹, 1720 cm⁻¹, 1360 cm⁻¹, and 745 cm⁻¹).[4]
-
Once cooled, the polyimide film can be carefully peeled from the glass substrate.
Protocol for Chemical Imidization
Chemical imidization is an alternative to thermal imidization and is performed at lower temperatures.
Materials:
-
Poly(amic acid) solution from Protocol 3.1
-
Acetic anhydride (dehydrating agent)
-
Pyridine or triethylamine (catalyst)
-
Methanol (for precipitation)
Procedure:
-
To the poly(amic acid) solution, add a mixture of acetic anhydride and pyridine (e.g., in a 1:1 molar ratio with respect to the amic acid repeating unit).
-
Stir the mixture at room temperature for 12-24 hours. The polyimide will precipitate out of the solution as it forms.[3]
-
Collect the precipitated polyimide by filtration.
-
Wash the polymer thoroughly with methanol to remove residual reagents and solvent.
-
Dry the purified polyimide in a vacuum oven at 80-100 °C.
Characterization Protocols
4.1. Fourier-Transform Infrared Spectroscopy (FT-IR): To confirm the completion of the imidization reaction.
4.2. Thermogravimetric Analysis (TGA): To determine the thermal stability (Td) of the copolymer.
4.3. Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the copolymer.
4.4. Thermomechanical Analysis (TMA): To measure the coefficient of thermal expansion (CTE).
4.5. Tensile Testing: To evaluate the mechanical properties (tensile strength, modulus, and elongation at break).
Applications in Drug Development
Copolymers derived from dianhydrides, particularly maleic anhydride, have shown significant promise in drug delivery applications.[13][14] These polymers can be designed to be biodegradable and biocompatible, making them suitable as carriers for therapeutic agents.[15][16]
Key Applications:
-
Polymer-Drug Conjugates: The anhydride group is reactive towards nucleophiles like amines and alcohols present in drug molecules, allowing for the covalent attachment of drugs to the polymer backbone.[13][17] This can improve drug solubility, stability, and pharmacokinetic profiles.[17]
-
Controlled Release Systems: Biodegradable polyanhydrides can be formulated into microparticles, nanoparticles, or implants for the sustained release of drugs.[15][18][19] The release rate can be controlled by altering the copolymer composition.[18] For example, copolymerizing hydrophilic and hydrophobic monomers can tune the degradation rate of the polymer matrix.[18]
-
Micelle Formation for Drug Encapsulation: Amphiphilic block copolymers containing a hydrophilic block and a hydrophobic drug-loaded block can self-assemble into micelles in aqueous environments, encapsulating poorly water-soluble drugs.[20]
Visualizations
Workflow for Dianhydride Copolymerization and Characterization
Caption: Workflow for the synthesis and characterization of dianhydride copolymers.
Relationship between Dianhydride Structure and Copolymer Properties
Caption: Influence of dianhydride structure on key copolymer properties.
References
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 4. Polyimide - Wikipedia [en.wikipedia.org]
- 5. Solubility improvements in aromatic polyimides by macromolecular engineering - RSC Advances (RSC Publishing) DOI:10.1039/C2RA20175E [pubs.rsc.org]
- 6. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Colorless Polyimides Derived from an Alicyclic Tetracarboxylic Dianhydride, CpODA - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revroum.lew.ro [revroum.lew.ro]
- 14. researchgate.net [researchgate.net]
- 15. Recent Advances in Polyanhydride Based Biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Current development of biodegradable polymeric materials for biomedical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. josorge.com [josorge.com]
- 19. The development of polyanhydrides for drug delivery applications: Ingenta Connect [ingentaconnect.com]
- 20. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Improving solubility of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid derived polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyimides derived from 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid (6FDA). The following sections address common solubility challenges and offer strategies to improve the processability of these high-performance polymers.
Frequently Asked Questions (FAQs)
Q1: Why do 6FDA-derived polyimides often exhibit poor solubility?
Polyimides derived from 6FDA are aromatic polymers known for their exceptional thermal stability and mechanical strength. This robustness stems from the rigidity of the polymer backbone and strong intermolecular charge-transfer complex (CTC) interactions. The bulky hexafluoroisopropylidene (-C(CF₃)₂-) group in the 6FDA monomer does disrupt chain packing to some extent, which generally imparts better solubility compared to other fully aromatic polyimides. However, depending on the structure of the diamine comonomer, the polymer chains can still pack efficiently, leading to limited solubility in common organic solvents.
Q2: What are the primary strategies to improve the solubility of 6FDA-based polyimides?
Improving the solubility of 6FDA-based polyimides involves structural modifications to hinder intermolecular interactions and prevent dense chain packing. The most effective strategies include:
-
Incorporation of Bulky or Flexible Diamines: Introducing large, non-planar, or flexible groups into the diamine monomer is a common and effective approach. These features increase the free volume between polymer chains, allowing solvent molecules to penetrate and dissolve the polymer.[1][2]
-
Copolymerization: Introducing a second dianhydride or diamine into the polymer backbone disrupts the regularity of the polymer chain, which can significantly enhance solubility.[3][4]
-
Introduction of Polar Functional Groups: Incorporating polar groups such as hydroxyl (-OH) or carboxyl (-COOH) into the diamine structure can improve solubility in polar organic solvents.[5]
-
End-Capping: For some applications, controlling the molecular weight and end-capping the polymer chains can also influence solubility.
Q3: How does the choice of diamine monomer impact the solubility of a 6FDA-based polyimide?
The structure of the diamine is a critical factor in determining the solubility of the resulting 6FDA polyimide. To enhance solubility, consider diamines with the following features:
-
Bulky Substituents: Diamines containing bulky side groups, such as isopropyl or naphthalene moieties, can increase the free volume and improve solubility.[1] For example, introducing isopropyl groups can be more beneficial for solubility than smaller methyl groups.[1]
-
Flexible Linkages: The presence of flexible ether (-O-), sulfone (-SO₂-), or hexafluoroisopropylidene (-C(CF₃)₂-) linkages within the diamine backbone can increase the rotational freedom of the polymer chain, leading to better solubility.
-
Asymmetric Structures: Diamines with non-linear, kinked, or asymmetric geometries disrupt the chain packing and can significantly improve solubility.
-
Fluorinated Groups: In addition to the 6FDA monomer, incorporating diamines that also contain fluorine atoms can further enhance solubility.[6]
Troubleshooting Guides
Issue 1: The synthesized 6FDA polyimide precipitates out of the reaction solvent (e.g., NMP, DMAc) during or after polymerization.
-
Possible Cause: The synthesized polyimide has low solubility in the chosen reaction solvent due to a highly rigid structure and strong intermolecular forces.
-
Solution 1: Re-evaluate Monomer Selection. If feasible, synthesize a new batch incorporating a diamine known to enhance solubility (see Q3 in the FAQ section and the data in Table 1). Even a small molar ratio of a more soluble comonomer in a copolymerization can prevent precipitation.[3][4]
-
Solution 2: Adjust the Polymerization and Imidization Procedure. Instead of a one-step high-temperature polymerization, consider a two-step method. First, synthesize the soluble poly(amic acid) precursor at a lower temperature. This poly(amic acid) solution can then be cast into a film or coating, followed by thermal or chemical imidization to form the final, less soluble polyimide.[7]
-
Solution 3: Change the Reaction Solvent. While NMP and DMAc are common, exploring other high-boiling point polar aprotic solvents like m-cresol might provide better solubility for certain polyimide structures.[1]
Issue 2: The purified, solid 6FDA polyimide does not dissolve in common organic solvents for subsequent processing (e.g., film casting, fiber spinning).
-
Possible Cause: The dried polyimide has formed strong intermolecular associations that are difficult to disrupt with solvents.
-
Solution 1: Test a Wider Range of Solvents. Systematically test the solubility in a variety of solvents. Some 6FDA-polyimides may be soluble in less common solvents like chloroform, dichloromethane, or tetrahydrofuran (THF), especially upon heating.[1]
-
Solution 2: Gentle Heating. Attempt to dissolve the polymer by gently heating the solvent-polymer mixture. Be cautious to avoid solvent boiling and polymer degradation.
-
Solution 3: Polymer Redesign. If the polymer remains insoluble, a redesign of the polymer structure by selecting a different diamine or creating a copolymer will likely be necessary for future experiments.
Data Presentation
Table 1: Qualitative Solubility of 6FDA-Based Polyimides with Various Diamines
| Diamine Structure | Diamine Abbreviation | NMP | DMAc | m-cresol | CHCl₃ | THF | Solubility Outcome | Reference |
| 4,4'-(Naphthalen-1-ylmethylene)dianiline | BAN-1 | + | + | ++ | - | - | Soluble in polar solvents. | [1] |
| 4,4'-(Naphthalen-1-ylmethylene)bis(2,6-dimethylaniline) | BAN-2 | ++ | ++ | ++ | + | +/- | Improved solubility with methyl groups. | [1] |
| 4,4'-(Naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) | BAN-3 | ++ | ++ | ++ | ++ | + | Optimal solubility with bulky isopropyl groups. | [1] |
| 2,2-bis(4-(4-aminophenoxy)phenyl)hexafluoropropane | 6F-BAP | + | + | + | + | + | Good solubility due to flexible linkages. | [5] |
| 3,5-Diaminobenzoic acid | DABA | + | + | + | - | - | Carboxyl group enhances polarity. | [5] |
| 2,4,6-Trimethyl-m-phenylenediamine | TrMPD | ++ | ++ | ++ | ++ | ++ | Non-planar structure improves solubility. | [5] |
Key: ++ Soluble at room temperature; + Soluble on heating; +/- Partially soluble; - Insoluble.
Experimental Protocols
Protocol 1: Synthesis of a Soluble 6FDA-Based Polyimide (Example: 6FDA-BAN-3)
This protocol describes a one-step, high-temperature polycondensation method.
-
Monomer Preparation: Dry the this compound (6FDA) and the diamine, 4,4'-(naphthalen-1-ylmethylene)bis(2,6-diisopropylaniline) (BAN-3), in a vacuum oven at 100°C for at least 4 hours before use.
-
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, add an equimolar amount of BAN-3 and a suitable solvent such as m-cresol to achieve a solids concentration of 10-15% (w/v).
-
Dissolution: Stir the mixture under a gentle nitrogen purge at room temperature until the diamine is completely dissolved.
-
Dianhydride Addition: Gradually add an equimolar amount of 6FDA powder to the stirred solution.
-
Polymerization: Heat the reaction mixture to 180-200°C and maintain this temperature for 6-12 hours with continuous stirring under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Isolation and Purification: After cooling to room temperature, pour the viscous polymer solution into a large volume of a non-solvent, such as methanol, to precipitate the polyimide.
-
Collect the fibrous polymer by filtration, wash it thoroughly with fresh methanol, and dry it in a vacuum oven at 150°C for 24 hours.
Protocol 2: Qualitative Solubility Testing
-
Sample Preparation: Weigh 10 mg of the dried polyimide powder into a small vial.
-
Solvent Addition: Add 1 mL of the test solvent (e.g., NMP, DMAc, THF, chloroform) to the vial. This corresponds to a 1% (w/v) concentration.
-
Observation at Room Temperature: Vigorously shake or stir the mixture for 24 hours at room temperature. Observe and record the solubility as soluble, partially soluble, or insoluble.
-
Observation with Heating (if necessary): If the polymer is not fully soluble at room temperature, heat the vial to the boiling point of the solvent for a short period. Cool the solution and observe the solubility again.
Visualizations
Caption: Workflow for the synthesis and characterization of 6FDA-derived polyimides.
Caption: Troubleshooting logic for addressing solubility issues in 6FDA polyimides.
References
- 1. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 2. cpsm.kpi.ua [cpsm.kpi.ua]
- 3. mdpi.com [mdpi.com]
- 4. osti.gov [osti.gov]
- 5. scispace.com [scispace.com]
- 6. Highly soluble fluorinated polyimides with promising gas transport performance and optical transparency - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. eng.uc.edu [eng.uc.edu]
Technical Support Center: Optimization of Polymerization for High Molecular Weight
Welcome to the technical support center for the optimization of polymerization conditions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to achieving high molecular weight polymers.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your polymerization experiments.
Issue: The molecular weight of my polymer is consistently too low.
This is a common challenge in polymer synthesis.[1] The root cause often depends on the type of polymerization you are performing. Here’s a breakdown of potential causes and solutions for both free-radical and condensation polymerization.
For Free-Radical Polymerization:
-
Question: Why is my molecular weight low in my free-radical polymerization, and how can I fix it?
-
Answer: Low molecular weight in free-radical polymerization can stem from several factors. The most common culprits are high initiator concentration, the presence of chain transfer agents, or high reaction temperatures.
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Initiator Concentration: A higher concentration of the initiator generates more free radicals, leading to the formation of a larger number of shorter polymer chains.[2] To increase the molecular weight, you should reduce the initiator concentration.[2]
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Chain Transfer Agents (CTAs): These agents intentionally terminate growing polymer chains to control molecular weight.[3] Common CTAs include thiols (like dodecyl mercaptan) and some solvents.[3][4] Ensure that your solvent is not acting as an undesired CTA. If you are intentionally using a CTA, reducing its concentration will lead to a higher molecular weight.[5]
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Reaction Temperature: Higher temperatures increase the rates of both propagation and termination.[6] However, the termination rate often increases more significantly, leading to shorter chains.[6] Optimizing the temperature by gradually lowering it can help achieve a higher molecular weight.[7]
-
For Condensation (Step-Growth) Polymerization:
-
Question: I'm performing a condensation polymerization, but the resulting molecular weight is much lower than expected. What should I investigate?
-
Answer: Achieving high molecular weight in condensation polymerization is highly sensitive to reaction conditions. The primary factors to check are monomer purity, stoichiometric balance, and the efficient removal of byproducts.[8]
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Monomer Purity: Impurities, especially monofunctional ones, can act as chain terminators, drastically limiting the final molecular weight.[8][9] It is crucial to use high-purity monomers (≥99%).[8] If necessary, purify your monomers through techniques like recrystallization.[8] Even small amounts of impurities can significantly decrease the degree of polymerization.[10]
-
Stoichiometric Balance: An exact 1:1 molar ratio of the functional groups (e.g., diol and diacid) is critical. Any deviation from this ratio will result in a lower molecular weight because one type of functional group will be depleted, stopping chain growth.[8][11]
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Byproduct Removal: Most condensation polymerizations produce a small molecule byproduct, such as water or methanol.[12] This byproduct must be efficiently removed (e.g., using a high vacuum) to drive the reaction equilibrium towards the formation of longer polymer chains.[8][12]
-
Troubleshooting Workflow for Low Molecular Weight Polymer
Caption: A step-by-step guide to diagnosing low molecular weight.
Frequently Asked Questions (FAQs)
Q1: How does initiator concentration affect the final molecular weight in a free-radical polymerization?
A1: In free-radical polymerization, the initiator concentration has an inverse relationship with the final molecular weight. A higher initiator concentration produces more radical species, which initiates a larger number of polymer chains simultaneously.[2] With a fixed amount of monomer, having more chains means each chain will be shorter, resulting in a lower average molecular weight.[2][13] Conversely, decreasing the initiator concentration leads to fewer, but longer, polymer chains and thus a higher average molecular weight.[2]
Q2: What is the role of a chain transfer agent (CTA)?
A2: A chain transfer agent is a molecule that can react with a growing polymer chain, terminating its growth and transferring the reactive site to another molecule, which then starts a new chain.[3][14] This process is a common method for controlling and reducing the molecular weight of a polymer.[4] The effectiveness of a CTA is measured by its chain transfer constant (Ctr).[14] Common examples of CTAs include thiols, such as n-dodecyl mercaptan.[]
Q3: Why is monomer purity so critical for achieving high molecular weight in condensation polymerization?
A3: Monomer purity is paramount in condensation polymerization because impurities can disrupt the polymerization process.[8] Monofunctional impurities are particularly detrimental as they cap the growing polymer chain, preventing further reaction at that end and thereby limiting the achievable molecular weight.[16] To achieve a high degree of polymerization, very high monomer purity (>99%) is often required.[8][16]
Q4: How does temperature influence the molecular weight of the polymer?
A4: Temperature has a complex effect on polymerization. Generally, increasing the temperature increases the rate of polymerization.[6] However, for free-radical polymerization, higher temperatures also significantly increase the rate of termination reactions, which can lead to shorter polymer chains and lower molecular weight.[6][7] In some cases, excessively high temperatures can also cause thermal degradation of the polymer.[7] Therefore, an optimal temperature must be found that balances a reasonable reaction rate with the desired molecular weight.
Q5: What is the Polydispersity Index (PDI) and why is it important?
A5: The Polydispersity Index (PDI) is a measure of the distribution of molecular weights in a given polymer sample. It is calculated as the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn) (PDI = Mw/Mn).[17] A PDI value of 1.0 indicates that all polymer chains in the sample are of the same length (a monodisperse sample), which is the ideal outcome for living polymerizations.[17] A higher PDI value signifies a broader distribution of chain lengths.[18] The PDI is important because the molecular weight distribution can significantly affect the polymer's mechanical and physical properties.[18]
Key Stages of Free-Radical Polymerization
Caption: Key stages and influencing factors in free-radical polymerization.
Data Presentation
The following tables summarize the general effects of key experimental parameters on the final polymer molecular weight.
Table 1: Effect of Reaction Parameters on Molecular Weight in Free-Radical Polymerization
| Parameter | Change | Effect on Molecular Weight | Rationale |
| Initiator Concentration | Increase | Decrease | More initiator leads to more, but shorter, polymer chains.[2] |
| Decrease | Increase | Fewer initiator molecules lead to fewer, but longer, polymer chains.[2] | |
| Temperature | Increase | Decrease | The rate of termination reactions often increases more than the rate of propagation.[6] |
| Decrease | Increase | Slower termination rates allow for longer chain growth.[7] | |
| Monomer Concentration | Increase | Increase | Higher monomer concentration increases the rate of propagation relative to termination. |
| Chain Transfer Agent | Increase | Decrease | CTAs prematurely terminate growing chains.[5] |
Table 2: Effect of Reaction Parameters on Molecular Weight in Condensation Polymerization
| Parameter | Condition | Effect on Molecular Weight | Rationale |
| Monomer Purity | Low (<99%) | Significant Decrease | Monofunctional impurities act as chain terminators.[8][16] |
| High (≥99%) | Enables High MW | Minimizes premature chain termination.[8] | |
| Stoichiometry | Unbalanced Molar Ratio | Decrease | An excess of one monomer limits the final chain length.[11] |
| Balanced (1:1 Ratio) | Enables High MW | Allows for the maximum degree of polymerization.[8] | |
| Byproduct Removal | Inefficient | Decrease | Equilibrium shifts away from polymer formation.[12] |
| Efficient (e.g., High Vacuum) | Increase | Drives the reaction toward the formation of longer chains.[8] |
Experimental Protocols
Protocol 1: General Procedure for Free-Radical Polymerization
This protocol provides a general outline for a solution-based free-radical polymerization. Specific quantities, temperatures, and times will need to be optimized for your particular monomer and desired molecular weight.
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Monomer Purification: Purify the monomer to remove any inhibitors (e.g., by passing it through a column of basic alumina).
-
Reactor Setup: Assemble a three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet/outlet.
-
Degassing: Add the desired amount of monomer and solvent to the flask. Degas the solution by bubbling nitrogen through it for at least 30 minutes to remove dissolved oxygen, which can inhibit the polymerization.
-
Initiator Addition: In a separate flask, dissolve the initiator (e.g., AIBN or BPO) in a small amount of the reaction solvent.
-
Reaction Initiation: Heat the monomer solution to the desired reaction temperature under a positive nitrogen pressure. Once the temperature is stable, add the initiator solution to the flask.
-
Polymerization: Allow the reaction to proceed for the predetermined time (e.g., 4-24 hours). The progress of the reaction can sometimes be monitored by an increase in the viscosity of the solution.
-
Termination and Precipitation: Cool the reaction to room temperature. Precipitate the polymer by slowly pouring the viscous solution into a large volume of a non-solvent (e.g., methanol for polystyrene).
-
Purification: Collect the precipitated polymer by filtration. Wash it several times with the non-solvent to remove any unreacted monomer and initiator.
-
Drying: Dry the polymer under vacuum at a moderate temperature until a constant weight is achieved.
Protocol 2: Determination of Molecular Weight by Gel Permeation Chromatography (GPC)
GPC (also known as Size Exclusion Chromatography or SEC) is a common technique for measuring the molecular weight distribution of a polymer.[19][20]
-
Sample Preparation: Accurately weigh a small amount of the dried polymer (e.g., 2-5 mg) and dissolve it in a known volume of a suitable solvent (e.g., THF, chloroform) to create a dilute solution (e.g., 1 mg/mL). The dissolution may require gentle agitation or heating.
-
Filtration: Filter the polymer solution through a syringe filter (e.g., 0.22 or 0.45 µm) to remove any dust or undissolved particles that could damage the GPC columns.[12]
-
System Preparation: Ensure the GPC system is equilibrated with the mobile phase at a constant flow rate and temperature.
-
Calibration: Run a series of well-characterized, narrow-PDI polymer standards (e.g., polystyrene standards) to generate a calibration curve that correlates elution time with molecular weight.[12]
-
Sample Analysis: Inject the filtered polymer sample into the GPC system.[12]
-
Data Analysis: The software will use the calibration curve to calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of your sample based on its elution profile.[12]
References
- 1. nationalpolymer.com [nationalpolymer.com]
- 2. How to Control Molecular Weight in Free Radical Polymerization [eureka.patsnap.com]
- 3. Chain transfer - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. daneshyari.com [daneshyari.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. How Does the Purity of the Recovered Monomer Affect the Quality of the Final Recycled Polymer? → Learn [product.sustainability-directory.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. benchchem.com [benchchem.com]
- 13. fluenceanalytics.com [fluenceanalytics.com]
- 14. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. Molar mass distribution - Wikipedia [en.wikipedia.org]
- 18. Molecular Weight Distribution: How It Affects Polymer Strength [eureka.patsnap.com]
- 19. researchgate.net [researchgate.net]
- 20. fiveable.me [fiveable.me]
Technical Support Center: Purification of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid (6FDA Acid)
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid (also known as 6FDA Acid).
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of 6FDA Acid.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery After Recrystallization | The compound is too soluble in the chosen solvent at low temperatures. | - Select a solvent or solvent system in which the 6FDA Acid has high solubility at high temperatures and low solubility at low temperatures.- Use a smaller volume of solvent.- Ensure the solution is thoroughly cooled (e.g., in an ice bath) to maximize precipitation.[1][2] |
| The cooling process was too rapid, leading to the formation of very fine crystals that are difficult to filter. | - Allow the solution to cool slowly to room temperature before placing it in an ice bath to encourage the formation of larger crystals.[2] | |
| Premature crystallization occurred during hot filtration. | - Preheat the filtration apparatus (funnel and receiving flask) to prevent cooling and crystallization.[1] - Use a stemless funnel to reduce the surface area for crystallization. | |
| Product is Oily or Gummy, Not Crystalline | The presence of impurities is depressing the melting point and preventing crystallization. | - Attempt to purify a small sample by a different method (e.g., column chromatography) to isolate the pure compound and use it as a seed crystal.[2] - Wash the crude product with a solvent in which the impurities are soluble but the product is not. |
| The solvent is not appropriate for crystallization. | - Experiment with different solvents or solvent mixtures. A good solvent for recrystallization will dissolve the compound when hot but not when cold.[2] | |
| Discolored Product After Purification | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3][4] Use sparingly, as it can also adsorb the desired product. |
| The compound may be degrading at the boiling point of the solvent. | - Choose a solvent with a lower boiling point.- If using sublimation, ensure the vacuum is sufficiently high to lower the required temperature. | |
| Sublimation Yields No Product | The temperature is too low. | - Gradually increase the temperature of the sublimation apparatus. |
| The vacuum is not sufficient. | - Check the vacuum pump and all connections for leaks. A high vacuum is necessary for sublimation at a reasonable temperature. | |
| Purity Does Not Improve After Recrystallization | The impurity has similar solubility to the 6FDA Acid in the chosen solvent. | - Try a different recrystallization solvent or a multi-solvent system.[4] - Consider an alternative purification method such as column chromatography or sublimation.[5] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
The most common purification methods for 6FDA Acid and similar organic compounds are recrystallization and sublimation.[6] Recrystallization is a technique that relies on the differential solubility of the compound and its impurities in a solvent at varying temperatures.[2][5] Sublimation is a process where the solid is heated under vacuum, causing it to transition directly into a gas, which then crystallizes back into a solid on a cold surface, leaving non-volatile impurities behind.
Q2: How do I choose a suitable solvent for the recrystallization of 6FDA Acid?
An ideal solvent for recrystallization should:
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Completely dissolve the 6FDA Acid at an elevated temperature (near the solvent's boiling point).
-
Dissolve the 6FDA Acid poorly or not at all at low temperatures (e.g., room temperature or in an ice bath).[2]
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Either dissolve impurities very well at all temperatures or not at all.
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Not react with the 6FDA Acid.
-
Be volatile enough to be easily removed from the purified crystals.
For acidic compounds like 6FDA Acid, aqueous solutions with pH adjustments can be effective.[5] Alternatively, mixtures of solvents, such as acetic acid and water, have been used for the recrystallization of similar aromatic acids.[7]
Q3: My 6FDA Acid is off-white or slightly yellow. How can I decolorize it?
If the discoloration is due to minor impurities, adding a small amount of activated charcoal to the hot solution during recrystallization can be effective.[3][4] The charcoal adsorbs the colored impurities, which are then removed by hot filtration. It is crucial to use a minimal amount of charcoal, as it can also adsorb some of your product, reducing the overall yield.[4]
Q4: Can I use 4,4'-(Perfluoropropane-2,2-diyl)diphthalic anhydride (6FDA dianhydride) directly for my application without purification?
While commercially available 6FDA dianhydride is often of high purity, for applications requiring very high-purity monomers, such as the synthesis of high molecular weight polyimides, further purification is recommended.[6] Impurities can act as chain terminators or create defects in the polymer structure, negatively impacting the material's properties.
Q5: What are the typical impurities found in crude 6FDA Acid?
Impurities in crude 6FDA Acid typically originate from the synthetic route. These can include unreacted starting materials, by-products from side reactions, and residual solvents. The specific impurities will depend on the method of synthesis.
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may require optimization for your specific sample and scale.
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent system. For this example, we will use a mixture of acetic acid and water.
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Dissolution: In a fume hood, place the crude 6FDA Acid in an Erlenmeyer flask. Add a minimal amount of hot acetic acid to dissolve the solid with gentle heating and stirring.[1]
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Hot Filtration (Optional): If there are insoluble impurities or if activated charcoal was used for decolorization, perform a hot filtration through a pre-heated funnel containing fluted filter paper into a clean, pre-heated flask.[1][4]
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Crystallization: Add hot water dropwise to the hot acetic acid solution until it becomes slightly cloudy (the cloud point), indicating the solution is saturated. Add a few more drops of hot acetic acid to redissolve the precipitate. Allow the flask to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[2]
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of cold water to remove any residual acetic acid and soluble impurities.[1]
-
Drying: Dry the crystals under vacuum to a constant weight to remove all residual solvent.
Sublimation of this compound
-
Preparation: Ensure the sublimation apparatus is clean and dry. Place the crude 6FDA Acid in the bottom of the sublimation apparatus.
-
Assembly: Assemble the apparatus, ensuring all joints are properly sealed. Attach the apparatus to a high-vacuum line.
-
Evacuation: Evacuate the system to a high vacuum.
-
Heating: Begin to gently heat the bottom of the apparatus. The temperature required will depend on the vacuum achieved.
-
Sublimation and Deposition: As the 6FDA Acid sublimes, it will deposit as pure crystals on the cold finger or cooler upper parts of the apparatus.
-
Cooling and Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool to room temperature while still under vacuum. Carefully vent the apparatus to atmospheric pressure and collect the purified crystals.
Visualizations
Caption: General experimental workflows for the purification of 6FDA Acid.
Caption: A decision tree for troubleshooting common 6FDA Acid purification issues.
References
Technical Support Center: Controlling Imidization Temperature for Polyimide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the imidization temperature during polyimide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is imidization and why is temperature control so critical?
Imidization is a chemical process that converts a poly(amic acid) (PAA) precursor into a high-performance polyimide.[1] This is typically achieved through thermal treatment or chemical dehydration, which causes the amic acid groups to cyclize, forming a stable imide ring and releasing water or other small molecules as byproducts.[2]
Temperature control is paramount because the imidization temperature and duration directly influence the final properties of the polyimide, including its thermal stability, mechanical strength, and chemical resistance.[1][3]
-
Incomplete Imidization: Insufficient temperature or time leads to an incomplete reaction, resulting in a material with poor mechanical properties, often becoming brittle and prone to cracking.[4][5]
-
Degradation: Excessive temperatures can cause the polymer to degrade, weakening its molecular bonds and compromising its strength and flexibility.[6]
-
Internal Stress: The rate of heating and cooling also affects the final film. Rapid heating can cause solvent to evaporate too quickly, creating bubbles or cracks, while rapid cooling can cause thermal shock, shattering the film.[7]
Q2: What are the primary methods for conducting imidization?
There are two main methods for converting the PA_A precursor to the final polyimide: thermal imidization and chemical imidization.[8][9]
-
Thermal Imidization: This is the most common method, where the PAA film is heated through a carefully controlled temperature program.[5][8] The process uses high temperatures (often >300°C) to drive the cyclization reaction and remove the water byproduct and residual solvent.[4][10]
-
Chemical Imidization: This method is performed at or near room temperature and uses a mixture of a chemical dehydrating agent (like acetic anhydride) and a catalyst (like pyridine or another tertiary amine).[5][8] This technique is useful for producing polyimide powders but can present challenges in processing due to changes in solubility and viscosity.[5][9]
Q3: How can I confirm that the imidization reaction is complete?
The most effective way to monitor the progress of the imidization reaction is through Fourier Transform Infrared (FTIR) spectroscopy.[11] As the PAA is converted to polyimide, specific absorption bands in the IR spectrum will disappear while new ones appear.[11][12]
-
Disappearance of PAA peaks: Look for the reduction of broad O-H stretch bands (3400-2700 cm⁻¹) and amide C=O bands (~1720, 1660 cm⁻¹).[11]
-
Appearance of Imide peaks: Confirm the formation of characteristic imide bands, such as the asymmetrical C=O stretch (~1780 cm⁻¹), symmetrical C=O stretch (~1720 cm⁻¹), and C-N stretch (~1360 cm⁻¹).[11][13]
The degree of imidization (DOI) can be quantified by calculating the ratio of the absorbance of a growing imide peak (e.g., 1370 cm⁻¹) to a stable internal reference peak that does not change during the reaction, such as the aromatic ring vibration at 1500 cm⁻¹.[1]
Q4: Is it possible to lower the imidization temperature?
Yes, reducing the imidization temperature is a significant area of research to make polyimides compatible with thermally sensitive components in applications like microelectronics.[14][15] Strategies include:
-
Use of Catalysts: Adding a catalyst, such as imidazole, can significantly increase the rate of imidization, allowing for complete conversion at lower temperatures (e.g., 200-230°C).[16][17]
-
Microwave-Assisted Imidization: Microwave heating can accelerate the imidization process and reduce the required cyclization temperature compared to conventional thermal methods.[18]
-
Monomer Selection: The chemical structure of the diamine and dianhydride monomers influences the rigidity of the polymer chain. More flexible polymer backbones can sometimes facilitate lower-temperature imidization.[17]
Troubleshooting Guide
Problem: Why is my final polyimide film brittle, cracking, or delaminating?
Brittleness is a common sign that the synthesis or curing process was not optimal. The root cause can often be traced to one of the following issues.
-
Cause 1: Incomplete Imidization
-
Explanation: If the PAA-to-polyimide conversion is incomplete, the resulting film will not have the necessary molecular structure to achieve high mechanical strength and thermal stability.[4] Films made from poly(amic acids) with low initial molecular weight may remain brittle throughout the entire curing cycle.[5]
-
Solution: Ensure your final curing temperature and duration are sufficient. For many aromatic polyimides, a final cure at or above 300°C is required.[4] A multi-step curing protocol is highly recommended to gradually remove solvent and completely drive the reaction.[5]
-
-
Cause 2: High Internal Stress
-
Explanation: Rapid heating can cause the solvent to evaporate too quickly, creating voids or bubbles in the film.[7] Similarly, if the temperature is increased too quickly to a high level (e.g., 300°C), the resulting high stresses can cause cracking and peeling.[7]
-
Solution: Employ a gradual, step-wise heating ramp. A low-temperature drying step (e.g., 80-100°C) is crucial to gently remove the bulk of the solvent before initiating the high-temperature imidization steps.[4] Ensure the film is cooled slowly after the final cure to prevent thermal shock.[7]
-
-
Cause 3: Polymer Degradation
-
Explanation: While high temperatures are needed for imidization, prolonged exposure to excessive heat can cause the polyimide's molecular bonds to weaken and break, a process known as degradation.[6] This is particularly true if the curing is performed in the presence of oxygen.
-
Solution: Review your curing protocol to ensure the maximum temperature is not unnecessarily high for your specific polyimide system. Whenever possible, perform the high-temperature curing steps under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.
-
Problem: The measured Degree of Imidization (DOI) is low and inconsistent across batches.
This issue typically points to a lack of control over the precursor material or the curing process itself.
-
Cause 1: Improper Curing Protocol
-
Explanation: The degree of imidization is highly dependent on both temperature and time.[19] The reaction rate slows significantly as the glass transition temperature (Tg) of the polymer increases and approaches the curing temperature, which can halt the process if the temperature is not increased further.[5]
-
Solution: Optimize the thermal curing protocol. A multi-step protocol with holds at various temperatures (e.g., 100°C, 200°C, and 300°C) is often necessary to achieve nearly 100% imidization.[5] For some systems, a final cure temperature up to 400°C may be required.[20]
-
-
Cause 2: Influence of Heating Rate
-
Explanation: The heating rate can affect the interplay between imidization and crystallization.[21] A very high heating rate can cause the imidization reaction to occur at a higher temperature, but it can also promote higher mobility in the polymer chains.[21] The optimal rate depends on the specific polymer system.
-
Solution: Experiment with different heating rates (e.g., 2°C/min vs. 10°C/min) to find the optimal condition for your material. Characterize the resulting films to see how the heating rate impacts the final properties.
-
-
Cause 3: Residual Solvent
-
Explanation: The presence of a high-boiling point solvent (like NMP or DMAc) can influence the reaction. While some solvent retention can plasticize the film and aid imidization in thicker films, its eventual evaporation is key.[19][22] Incomplete solvent removal before the final high-temperature cure can sometimes lead to film defects.
-
Solution: Ensure the initial low-temperature drying step (80-100°C) is long enough to remove the majority of the solvent. Thermogravimetric Analysis (TGA) can be used to study the solvent evaporation and water loss stages to refine the curing protocol.[1][22]
-
Data Presentation
Table 1: Example Thermal Imidization Protocols for Polyimide Films
| Step | Protocol A[8] | Protocol B[10] | Protocol C (Step-Heating)[3] |
| Heating Rate | 2 °C/min | Not Specified | Not Specified |
| Step 1 | 100 °C for 1 hour | 150 °C for 1 hour | 150 °C for 30 min |
| Step 2 | 150 °C for 30 min | 300 °C for 2 hours | 200 °C for 30 min |
| Step 3 | 200 °C for 30 min | - | 250 °C for 20 min |
| Step 4 | 250 °C for 30 min | - | 300 °C for 20 min |
| Step 5 | 300 °C for 30 min | - | 350 °C for 20 min |
| Step 6 | 350 °C for 30 min | - | 400 °C for 30 min |
Note: These are example protocols. The optimal cycle depends heavily on the specific monomers used, film thickness, and desired final properties.
Table 2: Key FTIR Absorption Bands for Monitoring Imidization.[1][11][13]
| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Status during Imidization |
| Poly(amic acid) | O-H stretch (in COOH) | 3400 - 2700 | Disappears |
| Amide C=O stretch | ~1720 and 1660 | Disappears | |
| C-N stretch | ~1535 | Disappears | |
| Polyimide | Imide C=O asymm. stretch | ~1780 | Appears |
| Imide C=O symm. stretch | ~1720 | Appears / Sharpens | |
| Imide C-N stretch | ~1360 | Appears | |
| Imide Ring Deformation | ~745 | Appears | |
| Internal Standard | Aromatic C=C | ~1500 | Remains Constant |
Experimental Protocols
Protocol 1: General Thermal Imidization of a PAA Film
-
PAA Film Casting: Cast a solution of poly(amic acid) in a polar aprotic solvent (e.g., DMAc or NMP) onto a clean glass substrate using a doctor blade or spin coater to achieve a uniform thickness.
-
Solvent Removal: Place the cast film in a vacuum oven or on a hot plate at a low temperature (e.g., 80°C) for 1-2 hours to slowly remove the bulk of the solvent.
-
Staged Curing: Transfer the film to a programmable oven with an inert atmosphere (N₂).
-
Ramp the temperature to 100°C and hold for 1 hour.
-
Ramp the temperature to 200°C and hold for 1 hour.
-
Ramp the temperature to 300°C (or the desired final temperature) and hold for 1 hour.[5]
-
-
Cooling: Slowly cool the oven back to room temperature.
-
Film Removal: Carefully remove the fully imidized polyimide film from the substrate.
Protocol 2: General Chemical Imidization
-
PAA Solution: Start with a solution of poly(amic acid) in a suitable solvent (e.g., DMAc) in a flask under an inert atmosphere.
-
Reagent Addition: While stirring at room temperature, add a chemical dehydrating agent, typically acetic anhydride, and a tertiary amine catalyst, such as pyridine.[8] The reagents are usually added in molar excess relative to the amic acid repeating unit.
-
Reaction: Continue stirring the solution at room temperature for several hours (e.g., 6-24 hours).[8] The polyimide will often precipitate from the solution as it forms.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a non-solvent like deionized water or methanol.[8]
-
Washing and Drying: Filter the precipitated polyimide, wash it thoroughly with water and/or methanol to remove residual reagents, and dry the final polymer powder in a vacuum oven at a moderate temperature (e.g., 80°C).[8]
Visualizations
References
- 1. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications | MDPI [mdpi.com]
- 2. A Universal Study on the Effect Thermal Imidization Has on the Physico-Chemical, Mechanical, Thermal and Electrical Properties of Polyimide for Integrated Electronics Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jkps.or.kr [jkps.or.kr]
- 4. benchchem.com [benchchem.com]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. apicalfilm.com [apicalfilm.com]
- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 8. mdpi.com [mdpi.com]
- 9. halocarbon.com [halocarbon.com]
- 10. researchgate.net [researchgate.net]
- 11. Polyimide - Wikipedia [en.wikipedia.org]
- 12. Analysis of Structure and Imidization of Poly(amic acid) Using FTIR Spectroscopy [yyhx.ciac.jl.cn]
- 13. researchgate.net [researchgate.net]
- 14. yieldengineering.com [yieldengineering.com]
- 15. researchgate.net [researchgate.net]
- 16. Low-Temperature Curable Negative-Tone Photosensitive Polyimides: Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Low-temperature Imidization on Properties and Aggregation Structures of Polyimide Films with Different Rigidity [cjps.org]
- 18. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 19. semanticscholar.org [semanticscholar.org]
- 20. researchgate.net [researchgate.net]
- 21. Influence of Heating Rate on the Structure and Mechanical Properties of Aromatic BPDA–PDA Polyimide Fiber - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Preventing Gel Formation During Polymerization
Welcome to our technical support center dedicated to helping researchers, scientists, and drug development professionals overcome the common challenge of gel formation during polymerization. This guide provides troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to help you achieve successful, gel-free polymer synthesis.
Troubleshooting Guide: Premature Gelation
Premature gelation is a frequent issue in polymerization, leading to insoluble crosslinked networks instead of the desired soluble polymer. This guide will help you diagnose and resolve this problem.
Question: My reaction mixture turned into a gel almost immediately after adding the initiator. What happened and how can I fix it?
Answer:
Rapid gelation is typically caused by an excessively high polymerization rate, leading to the rapid formation of a crosslinked network. Several factors can contribute to this:
-
High Initiator Concentration: An excess of initiator generates a high concentration of free radicals, dramatically accelerating the polymerization rate and shortening the gel time.[1]
-
High Reaction Temperature: Elevated temperatures increase the rate of initiator decomposition and the propagation rate of the polymer chains, leading to a faster reaction.[1][2]
-
Monomer Purity: Impurities in the monomer can sometimes act as accelerators or introduce unintended crosslinking points.
-
High Monomer or Crosslinker Concentration: A high concentration of monomer or the presence of a multifunctional crosslinker increases the probability of forming a network structure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rapid gelation.
Data Presentation: Effect of Reaction Parameters on Gel Time
The following tables provide a summary of the expected trends for the effect of initiator concentration and temperature on gel time for a typical free-radical polymerization.
Table 1: Effect of Initiator Concentration on Gel Time
| Initiator Concentration (mol%) | Relative Gel Time |
| 0.1 | Very Long |
| 0.5 | Long |
| 1.0 | Moderate |
| 2.0 | Short |
| 5.0 | Very Short |
Note: These are generalized trends. The actual gel time will depend on the specific monomer, initiator, and solvent system.
Table 2: Effect of Temperature on Gel Time
| Temperature (°C) | Relative Gel Time |
| 40 | Long |
| 60 | Moderate |
| 80 | Short |
| 100 | Very Short |
Note: Assumes a thermal initiator is being used. Higher temperatures lead to faster initiator decomposition and thus a shorter gel time.[2]
Frequently Asked Questions (FAQs)
Q1: How can I synthesize a high molecular weight polymer without causing gelation?
A1: Achieving high molecular weight without gelation requires careful control over the polymerization conditions to favor chain propagation over termination and branching. Here are some strategies:
-
Use a Controlled/Living Radical Polymerization (CRP) Technique: Methods like Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization provide excellent control over molecular weight and result in polymers with a narrow molecular weight distribution.
-
Optimize Initiator Concentration: A lower initiator concentration will generate fewer polymer chains, allowing each chain to grow longer before termination, thus increasing the molecular weight.[3]
-
Monomer-to-Initiator Ratio: In living polymerizations, the molecular weight can be predicted by the ratio of monomer to initiator.[4]
-
Use a Chain Transfer Agent (CTA): While CTAs are often used to reduce molecular weight, selecting a CTA with an appropriate chain transfer constant can help regulate molecular weight and prevent the formation of excessively long, crosslinked chains that lead to gelation.[5][6]
Q2: Can the choice of solvent affect gel formation?
A2: Yes, the solvent plays a crucial role. A solvent that is poor for the growing polymer chains can cause them to collapse and aggregate, which can promote intermolecular reactions and lead to gelation. Conversely, a good solvent will keep the polymer chains well-solvated and separated, reducing the likelihood of crosslinking. The viscosity of the solvent can also play a role; a more viscous solvent can slow down the diffusion of growing polymer chains, which may reduce the rate of termination and crosslinking reactions.
Q3: Are there any additives that can help prevent gelation?
A3: Yes, several types of additives can be used to inhibit or retard polymerization and prevent premature gelation:
-
Inhibitors/Retarders: These molecules react with free radicals to terminate chain growth. They are often added to monomers for storage and need to be removed before polymerization. In a reaction, a controlled amount of an inhibitor can be used to introduce an induction period, delaying the onset of polymerization.
-
Chain Transfer Agents (CTAs): As mentioned earlier, CTAs can control molecular weight and prevent the formation of a gel by terminating a growing chain and initiating a new one.[5][6][7] Thiols are a common class of CTAs.[7]
-
Dispersants or Surfactants: In emulsion or suspension polymerizations, these agents help to stabilize the polymer particles and prevent them from agglomerating, which can lead to gel formation.
Q4: How can I tell if my polymer is gelling during the reaction?
A4: The most direct way to monitor gelation is by observing the viscosity of the reaction mixture. A rapid, significant increase in viscosity is a clear indicator of approaching the gel point. For a more quantitative analysis, you can use a rheometer to measure the storage (G') and loss (G'') moduli. The gel point is often identified as the point where G' and G'' crossover.
Logical Relationship of Factors Leading to Gelation
Caption: Factors contributing to gel formation.
Experimental Protocols
Protocol 1: Purification of Vinyl Monomers (e.g., Styrene) to Remove Inhibitors
Objective: To remove the inhibitor (e.g., 4-tert-butylcatechol) from a vinyl monomer to prevent interference with polymerization.
Materials:
-
Vinyl monomer (e.g., styrene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Basic alumina
-
Glass column with a stopcock
-
Cotton or glass wool
-
Beakers and flasks
-
Sand
Procedure:
-
Washing: In a separatory funnel, wash the monomer with an equal volume of 10% aqueous sodium hydroxide solution to remove the phenolic inhibitor. Repeat the washing 2-3 times. The aqueous layer will be colored if inhibitor is present. Continue washing until the aqueous layer is colorless.
-
Neutralization: Wash the monomer with deionized water until the pH of the aqueous layer is neutral.
-
Drying: Transfer the monomer to a clean, dry flask and add a small amount of anhydrous sodium sulfate or magnesium sulfate to remove residual water. Swirl the flask and let it stand for at least 30 minutes.
-
Column Chromatography:
-
Plug the bottom of the glass column with cotton or glass wool.
-
Add a small layer of sand.
-
Fill the column about two-thirds full with basic alumina.
-
Add another small layer of sand on top of the alumina.
-
Pre-wet the column with a small amount of a non-polar solvent like hexane and let it drain.
-
Carefully add the dried monomer to the top of the column.
-
Elute the monomer through the column, collecting the purified monomer in a clean, dry flask. Do not let the column run dry.[8]
-
-
Storage: Store the purified monomer in a tightly sealed container at a low temperature (e.g., in a refrigerator) and use it within a short period.
Protocol 2: Controlled Radical Polymerization (ATRP) of Methacrylates to Synthesize a Soluble Polymer
Objective: To synthesize a well-defined, soluble polymethacrylate with a controlled molecular weight and low polydispersity, avoiding gelation.
Materials:
-
Purified methacrylate monomer (e.g., methyl methacrylate, MMA)
-
Initiator (e.g., ethyl α-bromoisobutyrate, EBiB)
-
Catalyst (e.g., copper(I) bromide, CuBr)
-
Ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine, PMDETA)
-
Solvent (e.g., anisole or toluene)
-
Schlenk flask and line
-
Syringes
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: Assemble a Schlenk flask with a magnetic stir bar and connect it to a Schlenk line.
-
Catalyst and Ligand: Add CuBr to the flask. Seal the flask and perform three cycles of vacuum and backfill with an inert gas (e.g., nitrogen or argon). Add the solvent and PMDETA via syringe and stir until the catalyst dissolves to form the complex.
-
Monomer and Initiator: In a separate, dry, and sealed vial, add the purified monomer. Deoxygenate the monomer by bubbling with an inert gas for at least 30 minutes. Add the deoxygenated monomer to the reaction flask via syringe. Add the initiator (EBiB) to the reaction mixture via syringe.
-
Polymerization: Immerse the flask in a preheated oil bath at the desired temperature (e.g., 90 °C for MMA).[9]
-
Monitoring: Take samples periodically via a degassed syringe to monitor the monomer conversion by techniques like gas chromatography (GC) or nuclear magnetic resonance (NMR) spectroscopy.
-
Termination: Once the desired conversion is reached, terminate the polymerization by cooling the flask to room temperature and exposing the reaction mixture to air. This will oxidize the copper catalyst and stop the reaction.
-
Purification: Dilute the reaction mixture with a suitable solvent (e.g., tetrahydrofuran, THF) and pass it through a short column of neutral alumina to remove the copper catalyst.
-
Isolation: Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent (e.g., cold methanol or hexane). Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum.
Protocol 3: Monitoring Gelation using Rheometry
Objective: To determine the gel point of a polymerization reaction by monitoring the viscoelastic properties of the reaction mixture.
Equipment:
-
Rheometer with a temperature-controlled parallel plate or cone-and-plate geometry.
Procedure:
-
Sample Preparation: Prepare the polymerization mixture (monomer, initiator, and any other components) but do not initiate the reaction if possible (e.g., for a photo-initiated system, keep it in the dark).
-
Loading: Quickly load the unreacted mixture onto the rheometer plate, which has been pre-set to the desired reaction temperature.
-
Measurement Setup: Set the rheometer to perform small-amplitude oscillatory shear measurements at a constant frequency (e.g., 1 Hz). This will measure the storage modulus (G') and the loss modulus (G'').
-
Initiation: Initiate the polymerization (e.g., by turning on a UV light source for photopolymerization or by rapidly heating for thermal polymerization).
-
Data Acquisition: Record G' and G'' as a function of time.
-
Gel Point Determination: The gel point is typically identified as the time at which the G' and G'' curves intersect (i.e., G' = G''). At this point, the material transitions from a liquid-like to a solid-like behavior.[10] Another criterion is the point where the loss tangent (tan δ = G''/G') becomes independent of frequency.
Experimental Workflow for Preventing Gelation
Caption: A typical experimental workflow for synthesizing soluble polymers while avoiding gelation.
References
- 1. benchchem.com [benchchem.com]
- 2. Effect of polymerization temperature and time on the residual monomer content of denture base polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of Initiator Concentration on the Polymerization Course of Methacrylate Bone Cement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CRPSTY2013eng [pol.vscht.cz]
- 5. US6399731B2 - Chain transfer agents and its use in polymer synthesis - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Delayed Gelation Through Chain-Transfer Reactions: Mechanism For Stress Reduction In Methacrylate Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pslc.ws [pslc.ws]
- 9. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 10. alpha-technologies.com [alpha-technologies.com]
Technical Support Center: Uniform Thin Film Deposition of Derived Polyimides
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with derived polyimides. The information is presented in a question-and-answer format to directly address specific issues encountered during thin film deposition experiments.
Troubleshooting Guide
This section addresses common problems encountered during the deposition of polyimide thin films, offering potential causes and solutions.
| Problem | Potential Causes | Suggested Solutions |
| Uneven Film Thickness | - Inconsistent spin speed or acceleration.[1] - Warped substrate due to vacuum chucking.[2] - Non-uniform dispensing of polyamic acid solution. - Perturbed airflow over non-circular substrates.[3] | - Calibrate and maintain the spin coater for precise control over rotational parameters.[4] - Ensure the substrate is flat and the vacuum chuck is properly maintained.[2] - Dispense the solution at the center of the substrate.[5] - For non-circular substrates, consider alternative deposition methods or adjust spin parameters. |
| Pinholes and Comet Streaks | - Dust or particulate contamination on the substrate or in the solution.[2][4] - Trapped air bubbles in the polyamic acid solution.[4][5][6] | - Work in a cleanroom environment and ensure substrates are thoroughly cleaned before use.[4][7] - Filter the polyamic acid solution before application.[3] - Degas the polyamic acid solution prior to deposition.[8] |
| Bubbles in the Film | - Trapped solvent evaporating too rapidly during curing.[9] - Outgassing from the substrate. - Air introduced during solution preparation or dispensing. | - Implement a ramped curing process with a slow initial temperature increase.[10] - Ensure the substrate is properly cleaned and degassed. - Degas the polyamic acid solution before use.[8] |
| Cracking and Crazing | - High internal stress in the film.[4] - Mismatch in the coefficient of thermal expansion between the film and substrate.[4] - Curing temperature is too high or the ramp rate is too fast.[9][10] | - Optimize the curing profile with a slower heating and cooling rate.[10] - Select a substrate with a closer CTE to the polyimide. - Lower the final curing temperature if the application allows. |
| Poor Adhesion/Delamination | - Improper substrate surface preparation.[4][11] - Incompatible surface energies between the substrate and the polyimide.[12] - Incomplete curing of the polyimide film. | - Thoroughly clean the substrate to remove contaminants.[7] - Use an adhesion promoter or surface treatment like plasma or chemical modification.[8][13][14] - Ensure the curing process is complete by following the recommended temperature and time. |
Frequently Asked Questions (FAQs)
1. What are the key factors influencing the final thickness of a spin-coated polyimide film?
The final thickness of a spin-coated polyimide film is primarily influenced by the viscosity of the polyamic acid solution, the spin speed, and the spin time.[1] Higher viscosity and lower spin speeds will generally result in thicker films, while longer spin times can lead to thinner films due to greater solvent evaporation and centrifugal force action.
2. How can I avoid bubble formation in my polyimide film?
Bubble formation can be minimized by degassing the polyamic acid solution before application.[8] This can be achieved by placing the solution in a vacuum desiccator. Additionally, a slow and controlled curing process, with a gradual temperature ramp-up, allows solvents to escape without forming bubbles.[9][10]
3. What is the importance of the curing process and how should it be optimized?
The curing process is critical as it converts the polyamic acid precursor into the final, stable polyimide film through a process called imidization.[8] This process removes solvents and causes the polymer chains to cross-link. An optimized curing process typically involves a multi-step heating profile with a slow ramp rate (e.g., 5°C/min or less) to prevent stress buildup and cracking.[10] The final curing temperature and duration will depend on the specific polyimide and desired properties, but often reaches temperatures of 350-400°C.[10] Curing in a low-oxygen environment, such as under a nitrogen purge, can improve the quality and adhesion of the film.
4. My polyimide film is peeling off the substrate. What can I do to improve adhesion?
Poor adhesion is often due to inadequate substrate preparation.[4][11] Ensure the substrate is meticulously cleaned to remove any organic residues, dust, or moisture.[7] For certain substrates like silicon or gold, using an adhesion promoter is highly recommended.[8] Surface treatments such as oxygen plasma or chemical etching can also modify the substrate surface to enhance adhesion.[13][14][15]
5. What are the advantages of Vapor Deposition Polymerization (VDP) over spin coating?
Vapor Deposition Polymerization (VDP) is a solventless technique that offers several advantages, including the ability to produce highly uniform and conformal films, even on complex 3D structures.[16][17] VDP can also provide films with superior electrical properties and can be a cleaner process as it avoids the use of solvents.[18][19]
Experimental Protocols
Protocol 1: Spin Coating Deposition of a Polyimide Film
This protocol outlines the general steps for depositing a polyimide thin film using a spin coater.
-
Substrate Preparation:
-
Clean the substrate (e.g., silicon wafer) using a standard cleaning procedure (e.g., RCA clean or sonication in acetone, isopropanol, and deionized water).
-
Dry the substrate thoroughly using a nitrogen gun and/or a hotplate bake.
-
(Optional but recommended) Apply an adhesion promoter according to the manufacturer's instructions.
-
-
Polyamic Acid Solution Preparation:
-
Allow the polyamic acid solution to reach room temperature.
-
Degas the solution in a vacuum desiccator for approximately 30 minutes to remove dissolved air.[8]
-
-
Spin Coating:
-
Center the prepared substrate on the spin coater chuck.
-
Dispense a sufficient amount of the polyamic acid solution onto the center of the substrate.
-
Initiate the spin coating program. A typical two-stage process might be:
-
Spread cycle: 500-1000 rpm for 5-10 seconds.
-
Spin cycle: 2000-5000 rpm for 30-60 seconds to achieve the desired thickness.
-
-
-
Soft Bake:
-
Carefully transfer the coated substrate to a hotplate.
-
Perform a soft bake at a relatively low temperature (e.g., 90-120°C) for 1-5 minutes to remove excess solvent.[10]
-
-
Curing (Imidization):
-
Transfer the substrate to a furnace or a programmable hotplate.
-
Implement a multi-step curing profile with a slow temperature ramp rate (e.g., ≤ 5°C/min).[10] A typical profile might be:
-
Allow the substrate to cool down slowly to room temperature to minimize thermal stress.
-
Protocol 2: Surface Treatment for Enhanced Adhesion
This protocol describes a plasma treatment procedure to improve the adhesion of polyimide films to a substrate.
-
Substrate Cleaning:
-
Clean the substrate as described in Protocol 1, Step 1.
-
-
Plasma Treatment:
-
Place the cleaned substrate in the chamber of a plasma etcher.
-
Introduce oxygen gas into the chamber.
-
Apply RF power to generate oxygen plasma.
-
Expose the substrate to the plasma for a specified time (e.g., 30-60 seconds). The optimal time and power will depend on the specific equipment and substrate.
-
-
Polyimide Deposition:
-
Immediately following plasma treatment, proceed with the spin coating and curing of the polyimide film as described in Protocol 1. The delay between plasma treatment and coating should be minimized to prevent surface recontamination.
-
Data Presentation
Table 1: Spin Coating Parameters and Resulting Film Thickness
| Polyamic Acid Viscosity (cPs) | Spin Speed (rpm) | Spin Time (s) | Resulting Film Thickness (µm) |
| 2500 | 2000 | 30 | ~5.0 |
| 2500 | 4000 | 30 | ~3.5 |
| 5000 | 2000 | 30 | ~7.0 |
| 5000 | 4000 | 30 | ~5.0 |
| 2500 | 3000 | 60 | ~2.8[21] |
Note: These are representative values. Actual thickness will vary depending on the specific polyamic acid solution, solvent system, and environmental conditions.
Table 2: Curing Profiles for Different Polyimide Systems
| Polyimide Type | Soft Bake | Cure Step 1 | Cure Step 2 | Final Cure | Atmosphere |
| Standard Aromatic | 90°C, 90s | 180°C, 90s | 280°C, 30 min | 350°C, 1 hr | Nitrogen[8] |
| Low-Temperature Curable | 100°C, 2 min | 150°C, 30 min | 200°C, 1 hr | - | Air |
| Photosensitive | 110°C, 3 min | Post-exposure bake: 120°C, 5 min | 200°C, 30 min | 320°C, 1 hr | Nitrogen |
Visualizations
References
- 1. louisville.edu [louisville.edu]
- 2. coatingsystems.com [coatingsystems.com]
- 3. lampz.tugraz.at [lampz.tugraz.at]
- 4. msesupplies.com [msesupplies.com]
- 5. pradeepresearch.org [pradeepresearch.org]
- 6. researchgate.net [researchgate.net]
- 7. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. despatch.com [despatch.com]
- 11. Solutions to Common Challenges with Polyimide Film Processing [konlidainc.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. An Assessment of Surface Treatments for Adhesion of Polyimide Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 15. [PDF] Influence of Surface Treatment of Polyimide Film on Adhesion Enhancement between Polyimide and Metal Films | Semantic Scholar [semanticscholar.org]
- 16. pubs.aip.org [pubs.aip.org]
- 17. thieme-connect.de [thieme-connect.de]
- 18. pubs.aip.org [pubs.aip.org]
- 19. researchgate.net [researchgate.net]
- 20. Synthesis and Imidization of Polyamic Acid | Scientific.Net [scientific.net]
- 21. Enhancing the Toughness of Free-Standing Polyimide Films for Advanced Electronics Applications: A Study on the Impact of Film-Forming Processes [mdpi.com]
Technical Support Center: Post-Synthesis Processing of Fluorinated Polyimides
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the post-synthesis processing of fluorinated polyimides.
Frequently Asked Questions (FAQs)
Q1: My poly(amic acid) solution viscosity is decreasing over time. What is happening and how can I prevent it?
A1: A decrease in the viscosity of your poly(amic acid) (PAA) solution is a known issue, often attributed to two main factors: hydrolytic degradation and chain length equilibration.[1] Trace amounts of water in the solvent can hydrolyze the amic acid linkages, leading to a reduction in molecular weight.[1] Additionally, the PAA formation is a reversible reaction, and the polymer chains can undergo a process of breaking and reforming, which can also affect viscosity.[1]
To mitigate this:
-
Use anhydrous solvents: Ensure your solvents (e.g., NMP, DMAc) are thoroughly dried before use.
-
Store properly: Store the PAA solution in a tightly sealed container at low temperatures (e.g., in a refrigerator at 4°C) to slow down degradation.[2]
-
Minimize exposure to humidity: Handle the solution in a dry environment (e.g., a glove box or under a nitrogen atmosphere) to prevent moisture absorption.[3]
Q2: I am having trouble dissolving my fully imidized fluorinated polyimide. What can I do?
A2: The poor solubility of fully imidized polyimides is a common challenge due to their rigid molecular structure and strong intermolecular interactions.[4] While fluorination generally improves solubility compared to non-fluorinated counterparts, some fluorinated polyimides can still be difficult to dissolve.[4]
Solutions to improve solubility include:
-
Monomer selection: The choice of monomers has a significant impact on solubility. Incorporating bulky, flexible, or non-coplanar groups into the polymer backbone can disrupt chain packing and enhance solubility.[4]
-
Solvent selection: Test a range of polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), N,N-dimethylformamide (DMF), and tetrahydrofuran (THF).[4][5] In some cases, heating the mixture may be necessary.[5]
-
Chemical imidization: Polyimides prepared by chemical imidization at lower temperatures are often more soluble than those prepared by high-temperature thermal imidization.[6]
Q3: What are the key differences between thermal and chemical imidization?
A3: Both thermal and chemical imidization are used to convert the poly(amic acid) precursor into the final polyimide. The choice between them depends on the desired properties of the final material and processing constraints.
| Feature | Thermal Imidization | Chemical Imidization |
| Process | Heating the PAA film at elevated temperatures (typically >300°C).[6] | Treating the PAA solution with a dehydrating agent (e.g., acetic anhydride) and a catalyst (e.g., pyridine) at or near room temperature.[6] |
| Advantages | Simple and widely used method.[6] Can lead to more ordered polymer morphology.[6] | Lower processing temperature, which is beneficial for thermally sensitive components.[6] Often results in more soluble polyimides.[6] |
| Disadvantages | High temperatures can be problematic for some applications. Can sometimes lead to incomplete imidization.[6] | Involves the use of additional, potentially hazardous, reagents.[7] Side reactions can occur, potentially affecting the polymer structure.[6] |
Troubleshooting Guides
Film Casting and Curing
This section addresses common problems encountered during the casting and curing of fluorinated polyimide films.
Problem 1: The cast film is brittle and cracks upon drying or handling.
| Possible Cause | Troubleshooting Action |
| Incomplete imidization | Ensure the curing temperature and time are sufficient for complete conversion of the poly(amic acid) to polyimide. A multi-step heating process is often recommended.[8] |
| Rapid solvent evaporation | Control the drying rate. A slower, more gradual heating ramp allows solvents to dissipate without creating internal stress in the film.[8] |
| High residual stress | Annealing the film after imidization can help to relieve internal stresses. |
| Oxygen contamination during curing | Curing in an oxygen-free environment (e.g., under nitrogen or in a vacuum) is critical to prevent oxidative degradation of the polymer chains, which leads to brittleness.[9] |
| Low molecular weight of the poly(amic acid) | Ensure the synthesis of the poly(amic acid) precursor resulted in a sufficiently high molecular weight. |
Problem 2: The film has poor adhesion to the substrate (e.g., silicon wafer).
| Possible Cause | Troubleshooting Action |
| Contaminated substrate surface | Thoroughly clean the substrate surface to remove any organic residues, dust, or moisture before applying the polyimide solution.[10] |
| Lack of surface activation | Use an adhesion promoter, such as 3-aminopropyltriethoxysilane (APTES), to functionalize the substrate surface and improve bonding.[11] |
| Incompatible surfaces | Consider surface treatments like oxygen plasma to increase the surface energy of the polyimide and/or the substrate, promoting better adhesion.[11][12] |
Problem 3: The film thickness is non-uniform.
| Possible Cause | Troubleshooting Action |
| Improper spin coating parameters | Optimize the spin speed, acceleration, and spin time. For thicker films, a lower spin speed and higher solution viscosity are generally required.[13] A multi-step spin process can also improve uniformity.[14] |
| Inconsistent solution viscosity | Ensure the poly(amic acid) solution has a consistent viscosity. Changes in viscosity due to aging or temperature fluctuations can affect film thickness.[15] |
| Non-uniform drying | Ensure uniform heating during the soft bake and curing steps. Non-uniform temperatures can lead to variations in solvent evaporation rates and film thickness. |
Experimental Protocols
Protocol 1: Solution Casting of Fluorinated Polyimide Films
-
Prepare the Poly(amic acid) Solution: Ensure the poly(amic acid) solution is at the desired concentration and viscosity. If the solution has been stored, allow it to reach room temperature before use. For some applications, degassing the solution in a vacuum desiccator can help to remove dissolved air and prevent bubble formation in the final film.
-
Substrate Preparation: Thoroughly clean the substrate (e.g., glass plate, silicon wafer) to remove any contaminants. For enhanced adhesion, apply an adhesion promoter like APTES.[11]
-
Casting: Dispense the poly(amic acid) solution onto the center of the substrate. Cast the film using a suitable technique such as spin coating or blade coating to achieve the desired thickness.
-
Soft Bake: Place the coated substrate on a hotplate for a soft bake to slowly remove the bulk of the solvent. A typical soft bake might be at 90°C for 90 seconds followed by 180°C for 90 seconds.
Protocol 2: Thermal Imidization
-
Transfer to Oven/Furnace: After the soft bake, transfer the substrate with the poly(amic acid) film to a programmable oven or furnace with a nitrogen atmosphere.
-
Heating Program: Implement a multi-step heating program to gradually increase the temperature. A typical program for thermal imidization is:
-
Cooling: After the final hold, allow the oven to cool down slowly to room temperature to avoid thermal shock and cracking of the film.
Protocol 3: Chemical Imidization
-
Reagent Preparation: Prepare a mixture of a dehydrating agent and a catalyst. A common combination is acetic anhydride and pyridine.[6]
-
Reaction: To the poly(amic acid) solution, add the acetic anhydride and pyridine mixture while stirring. The reaction is typically carried out at room temperature for several hours.[6]
-
Precipitation: Precipitate the now-imidized polyimide by slowly adding the reaction solution to a non-solvent such as methanol or ethanol with vigorous stirring.[6]
-
Washing and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove any residual reagents, and dry it in a vacuum oven.[6]
Data Presentation
Table 1: Solubility of Selected Fluorinated Polyimides in Various Organic Solvents
| Polyimide | NMP | DMAc | DMF | THF | CHCl₃ |
| PI 5a [4] | ++ | ++ | ++ | ++ | ++ |
| PI 5b [4] | ++ | ++ | ++ | ++ | ++ |
| PI 5c [4] | ++ | ++ | ++ | ++ | ++ |
| 6FDA/TFDB [6] | + | + | + | +/- | + |
| 6FDA/ODA [16] | + | + | + | - | - |
-
++: Highly soluble at room temperature (e.g., >10 wt%)
-
+: Soluble at room temperature
-
+/-: Partially soluble or soluble upon heating
-
-: Insoluble
Table 2: Mechanical and Thermal Properties of Representative Fluorinated Polyimide Films
| Polyimide | Tensile Strength (MPa) | Elongation at Break (%) | Glass Transition Temperature (°C) | 5% Weight Loss Temperature (°C) |
| PI 5a [4] | 91 | 8.6 | 281 | 561 |
| PI 5b [4] | 82 | 4.3 | 259 | 551 |
| MDI-6FDA [17] | 57 | 5 | 238 | 574 |
| PI(ODPA) [16] | 198.8 | - | 260 | >500 |
Visualizations
Experimental Workflow for Post-Synthesis Processing
Caption: Workflow for fluorinated polyimide film processing.
Troubleshooting Logic for Brittle Films
Caption: Decision tree for troubleshooting brittle polyimide films.
References
- 1. Storage Stability of 6FDA-DMB Polyamic Acid Solution Detected by Gel Permeation Chromatography Coupled with Multiple Detectors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eng.uwo.ca [eng.uwo.ca]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01568B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 8. mdpi.com [mdpi.com]
- 9. archive.constantcontact.com [archive.constantcontact.com]
- 10. Common Mistakes When Using Polyimide Film and How to Avoid Them [filmide.com]
- 11. An Assessment of Surface Treatments for Adhesion of Polyimide Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. thaiscience.info [thaiscience.info]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. ukm.my [ukm.my]
Technical Support Center: 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities in 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, commonly known as 6FDA diacid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Product is off-white or discolored.
-
Possible Cause: Presence of colored impurities from the oxidation of the precursor, 4,4'-(hexafluoroisopropylidene)bis(o-xylene), or from side reactions. Over-oxidation can lead to the formation of colored degradation products.
-
Solution:
-
Recrystallization: This is a primary method for removing colored impurities. See the detailed protocol below.
-
Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. Use with caution as it can also adsorb the desired product, reducing yield.
-
Hydrogenation: In some cases for aromatic carboxylic acids, catalytic hydrogenation can be used to decolorize the product by reducing colored impurities.
-
Issue 2: Low purity of the final product as determined by analytical methods (e.g., HPLC).
-
Possible Cause:
-
Incomplete Oxidation: The precursor, 4,4'-(hexafluoroisopropylidene)bis(o-xylene), may not have been fully oxidized, leading to the presence of partially oxidized intermediates.
-
Presence of Isomers: If the starting materials were not pure, isomeric impurities may be present in the final product.
-
Residual Solvents: Solvents used in the synthesis or purification may remain in the final product.
-
Incomplete Hydrolysis: If preparing the diacid from the corresponding dianhydride (6FDA), the hydrolysis may be incomplete, leaving unreacted anhydride.
-
-
Solution:
-
Optimize Oxidation Reaction: Ensure sufficient reaction time, temperature, and oxidant concentration to drive the oxidation to completion.
-
Purification of Starting Materials: Use high-purity starting materials to avoid isomeric impurities.
-
Thorough Drying: Dry the final product under vacuum at an appropriate temperature to remove residual solvents.
-
Complete Hydrolysis: When preparing from the dianhydride, ensure complete hydrolysis by using appropriate reaction conditions (e.g., sufficient water, adequate reaction time, and temperature).
-
Acid-Base Extraction: This technique is effective for separating the acidic product from neutral or less acidic impurities. See the detailed protocol below.
-
Issue 3: Poor yield after purification.
-
Possible Cause:
-
Product Loss During Recrystallization: The product may be too soluble in the chosen recrystallization solvent, or too much solvent was used.
-
Product Loss During Transfers: Multiple transfer steps can lead to mechanical losses of the product.
-
Adsorption on Activated Carbon: If used, activated carbon can adsorb a significant amount of the product.
-
-
Solution:
-
Optimize Recrystallization: Carefully select the solvent system to ensure the product has high solubility at high temperatures and low solubility at low temperatures. Use the minimum amount of hot solvent necessary to dissolve the product.
-
Minimize Transfers: Plan the purification workflow to minimize the number of times the product is transferred between vessels.
-
Use Activated Carbon Judiciously: Use the minimum amount of activated carbon necessary and for the shortest effective time.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in this compound?
A1: Common impurities can be categorized as follows:
-
Process-Related Impurities:
-
Unreacted starting materials, such as 4,4'-(hexafluoroisopropylidene)bis(o-xylene).
-
Partially oxidized intermediates, for example, compounds where only one or some of the four methyl groups have been oxidized to carboxylic acids.
-
Isomers of the starting material or product.
-
-
Degradation Products:
-
Products from over-oxidation, which can include ring-opened species or carbon oxides.
-
-
Residual Solvents:
-
Solvents used during the synthesis or purification steps (e.g., acetic acid, water, toluene).
-
-
From Anhydride Hydrolysis:
-
Residual 4,4'-(Perfluoropropane-2,2-diyl)diphthalic anhydride (6FDA) if the hydrolysis is incomplete.
-
Q2: What is a typical purity for commercially available this compound?
A2: Commercially available this compound is typically offered at different purity grades.
| Purity Grade | Typical Purity |
| Technical Grade | 95+% |
| High Purity | >97% |
Q3: Which analytical techniques are recommended for purity assessment?
A3: High-Performance Liquid Chromatography (HPLC) is a widely used and effective method for determining the purity of aromatic carboxylic acids like this compound. Other useful techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and identify organic impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight and identify impurities.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify functional groups and confirm the presence of carboxylic acid moieties.
Experimental Protocols
Protocol 1: Recrystallization for Purification
This protocol describes a general method for the recrystallization of this compound. The choice of solvent is critical and may require optimization.
-
Solvent Selection: A common solvent system for aromatic carboxylic acids is a mixture of an organic solvent and water (e.g., acetic acid/water, ethanol/water). The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Dissolution: In a flask equipped with a reflux condenser, add the crude this compound and a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon (approximately 1-2% by weight of the solute) and reheat to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove the carbon. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield of crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
Protocol 2: Acid-Base Extraction
This protocol is effective for removing neutral and basic impurities.
-
Dissolution: Dissolve the impure this compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with a basic aqueous solution (e.g., 1 M sodium hydroxide or sodium bicarbonate). The diacid will move into the aqueous phase as its disodium salt.
-
Separation: Separate the aqueous layer containing the disodium salt from the organic layer containing neutral and basic impurities.
-
Washing: Wash the aqueous layer with a fresh portion of the organic solvent to remove any remaining impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., concentrated hydrochloric acid) with stirring until the solution is acidic (pH < 2). The purified this compound will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified product in a vacuum oven.
Visualizations
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting workflow for purifying this compound.
Validation & Comparative
Comparative Analysis of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid: A Guide to ¹H and ¹⁹F NMR Characterization and Alternative Techniques
For researchers, scientists, and drug development professionals, a comprehensive understanding of the analytical techniques available for the characterization of complex molecules is paramount. This guide provides a detailed comparison of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) analysis of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, alongside alternative analytical methodologies. Experimental data and detailed protocols are presented to support a thorough evaluation.
Introduction to this compound
This compound, also known as 4,4'-(hexafluoroisopropylidene)bis(phthalic acid), is a fluorinated aromatic dicarboxylic acid. The presence of the hexafluoroisopropylidene group significantly influences the molecule's electronic properties, solubility, and thermal stability, making it a valuable building block in the synthesis of high-performance polymers and other advanced materials. Accurate and detailed characterization of this compound is crucial for quality control and for understanding its behavior in subsequent applications.
¹H and ¹⁹F NMR Spectroscopy: A Primary Analytical Tool
NMR spectroscopy is an indispensable technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹⁹F NMR provide critical information about the molecular structure.
Expected ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons. Based on the analysis of its precursor, 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride, the aromatic protons will appear in the downfield region, typically between 7.5 and 8.5 ppm. The exact chemical shifts and coupling patterns will be influenced by the carboxylic acid groups and the hexafluoroisopropylidene bridge.
Table 1: Predicted ¹H NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.2 - 8.4 | d | 2H | Protons ortho to carboxylic acid groups |
| ~7.8 - 8.0 | d | 2H | Protons meta to carboxylic acid groups |
| ~7.6 - 7.8 | s | 2H | Protons ortho to the C(CF₃)₂ group |
Note: Predicted data is based on known substituent effects and data from similar structures. Actual values may vary depending on the solvent and other experimental conditions.
Expected ¹⁹F NMR Spectral Data
The ¹⁹F NMR spectrum is significantly simpler and provides a clear signature for the hexafluoroisopropylidene group. Due to the chemical equivalence of the two trifluoromethyl (CF₃) groups, a single sharp resonance is expected.
Table 2: Predicted ¹⁹F NMR Data for this compound
| Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
| ~ -63 to -65 | s | -C(CF₃)₂- |
Note: The chemical shift is referenced to an external standard, typically CFCl₃ at 0 ppm. The exact chemical shift can be influenced by the solvent.
Comparison with Alternative Analytical Techniques
While NMR provides detailed structural information, other techniques can offer complementary data, particularly for purity assessment and quantification.
Table 3: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| ¹H and ¹⁹F NMR | Detailed molecular structure, connectivity, and stereochemistry. | Non-destructive, provides unambiguous structural information. | Lower sensitivity compared to mass spectrometry, requires soluble samples. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High sensitivity, suitable for a wide range of compounds. | Does not provide detailed structural information on its own. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile derivatives. | High sensitivity and resolution, provides molecular weight information. | Requires derivatization for non-volatile compounds like dicarboxylic acids. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., C=O, O-H, C-F). | Fast, non-destructive, provides a molecular fingerprint. | Provides limited information on the overall molecular structure. |
Experimental Protocols
¹H and ¹⁹F NMR Spectroscopy
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, acetone-d₆). Ensure the solvent is of high purity to avoid interfering signals.
-
Gently agitate the vial to ensure complete dissolution of the sample.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard (e.g., tetramethylsilane (TMS) for ¹H NMR).
¹H NMR Acquisition Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 (depending on concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-15 ppm.
¹⁹F NMR Acquisition Parameters (376 MHz Spectrometer):
-
Pulse Program: Standard single-pulse experiment with proton decoupling.
-
Number of Scans: 64-256.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: -50 to -80 ppm (centered around the expected CF₃ signal).
dot
Caption: Workflow for the ¹H and ¹⁹F NMR analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
dot
A Comparative Guide to Monitoring Imidization Reactions using FTIR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Fourier Transform Infrared (FTIR) spectroscopy with other common analytical techniques for monitoring imidization reactions. Experimental data, detailed protocols, and visual workflows are presented to assist researchers in selecting and implementing the most suitable method for their specific application.
Introduction to Imidization and Monitoring Techniques
Imidization is a crucial chemical reaction used in the synthesis of high-performance polyimides, which are widely employed in the aerospace, electronics, and medical device industries due to their excellent thermal stability, chemical resistance, and mechanical properties. The reaction involves the conversion of a poly(amic acid) (PAA) precursor into a polyimide through a cyclodehydration process, typically induced by thermal treatment or chemical agents.
Monitoring the degree of imidization (DOI) is critical for controlling the final properties of the polyimide material. Incomplete imidization can lead to inferior thermal and mechanical performance. Several analytical techniques are available for this purpose, with FTIR spectroscopy being a powerful and widely used method. This guide focuses on the application of FTIR and compares it with other techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
FTIR Spectroscopy for Monitoring Imidization
FTIR spectroscopy is a non-destructive technique that provides direct information about the chemical changes occurring during the imidization reaction.[1] It works by measuring the absorption of infrared radiation by the material, which excites molecular vibrations at specific frequencies corresponding to particular chemical bonds.
The progress of the imidization reaction can be monitored by observing the disappearance of characteristic absorption bands of the PAA precursor and the simultaneous appearance of new bands corresponding to the imide ring.[2]
Key FTIR Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Indication |
| Imide | ~1778 | Asymmetric C=O stretching | Formation of imide ring |
| Imide | ~1715 - 1725 | Symmetric C=O stretching | Formation of imide ring[2] |
| Imide | ~1360 - 1377 | C-N stretching | Formation of imide ring[1][2] |
| Imide | ~723 - 732 | C=O bending of imide ring | Formation of imide ring[2][3] |
| Amic Acid (PAA) | ~3500 - 2500 | O-H and N-H stretching | Disappearance of precursor |
| Amic Acid (PAA) | ~1660 | Amide C=O stretching | Disappearance of precursor |
The degree of imidization (DOI) can be quantified by calculating the ratio of the absorbance of a characteristic imide peak to that of a reference peak that remains unchanged throughout the reaction.[4] A common internal reference is the C=C absorption band of the aromatic ring around 1500 cm⁻¹.[4]
Comparison of Monitoring Techniques
While FTIR provides direct chemical information, other thermal analysis techniques are also frequently employed to monitor imidization. The following table summarizes a comparison of these methods.
| Feature | FTIR Spectroscopy | Thermogravimetric Analysis (TGA) | Differential Scanning Calorimetry (DSC) |
| Principle | Measures absorption of infrared radiation to identify functional groups.[5] | Measures mass loss as a function of temperature. | Measures the heat flow into or out of a sample as a function of temperature. |
| Information Provided | Direct evidence of chemical bond formation (imide rings) and disappearance of precursors.[1] | Quantifies the mass loss associated with the release of condensation byproducts (e.g., water). | Detects the endothermic peak associated with the heat absorbed during the imidization reaction.[6] |
| Quantification | Degree of imidization (DOI) calculated from peak area/height ratios.[4] | DOI calculated based on the weight loss of the sample.[6] | DOI calculated based on the area of the endothermic peak.[6] |
| Advantages | High specificity to chemical structure, non-destructive, suitable for in-situ monitoring.[5][7] | High reliability in quantifying the overall conversion based on mass loss.[6] | Can provide information on reaction kinetics and glass transition temperature. |
| Limitations | Accuracy can be affected by baseline correction and overlapping peaks.[2][6] | Indirect measurement of imidization; mass loss can also be due to solvent evaporation.[8] | The endothermic peak can be affected by exothermic processes like polymer degradation.[6] |
| Typical Application | Real-time monitoring of thin film curing, kinetic studies.[1][9] | Determining the final degree of imidization in bulk samples. | Studying the thermal behavior and reaction kinetics of the imidization process. |
One study comparing these methods found that the degree of imidization obtained by TGA showed more reliability than that from DSC and FTIR, especially when using certain FTIR bands for calculation.[6] However, FTIR results based on the 1350 cm⁻¹ band showed better agreement with TGA and DSC.[6] Ultimately, the choice of technique depends on the specific requirements of the study, and often, a combination of methods provides the most comprehensive understanding.
Experimental Protocols
A common method involves preparing a thin film of the poly(amic acid) solution on an infrared-transparent substrate.
-
Substrate Selection: Choose a substrate that is transparent in the mid-infrared region, such as a silicon wafer, KBr, or NaCl salt plate.
-
Coating: Apply a dilute solution of the PAA in a suitable solvent (e.g., N-methyl-2-pyrrolidone, NMP) onto the substrate using techniques like spin-coating or drop-casting to achieve a uniform thin film.
-
Pre-Bake: Heat the coated substrate at a relatively low temperature (e.g., 80-100 °C) for a short duration to remove the bulk of the solvent.
-
Instrument: A standard FTIR spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for surface measurements, can be used.[4][10]
-
Mode: Transmission or ATR mode can be employed. ATR is particularly useful for analyzing thin films directly on reflective substrates.
-
Parameters:
-
In-situ Monitoring: For kinetic studies, the sample can be heated inside the FTIR spectrometer using a heated stage, and spectra are collected at regular time intervals or as a function of temperature.[1][9]
The DOI is often calculated using the following equation, where the absorbance of an imide peak is ratioed against an internal reference peak that does not change during the reaction.
DOI (%) = (Aimide / Aref)t / (Aimide / Aref)final * 100
Where:
-
(Aimide)t is the absorbance of the characteristic imide peak at time t.
-
(Aref)t is the absorbance of the internal reference peak at time t.
-
(Aimide / Aref)final is the ratio for the fully cured polyimide.
Visualizing the Process
The following diagram illustrates the typical workflow for monitoring an imidization reaction using in-situ FTIR spectroscopy.
Caption: Workflow for in-situ FTIR monitoring of imidization.
This diagram shows the chemical transformation from poly(amic acid) to polyimide and the corresponding changes observed in the FTIR spectrum.
Caption: Chemical and spectral changes during imidization.
Conclusion
FTIR spectroscopy is an indispensable tool for monitoring imidization reactions, offering direct, real-time insights into the chemical transformations occurring. While other techniques like TGA and DSC provide valuable complementary information, the specificity of FTIR to chemical bond changes makes it particularly powerful for kinetic studies and for ensuring the complete conversion of the precursor to the final polyimide product. By following standardized experimental protocols and data analysis methods, researchers can effectively utilize FTIR to optimize their imidization processes and control the quality of their high-performance polymer materials.
References
- 1. ris.utwente.nl [ris.utwente.nl]
- 2. researchgate.net [researchgate.net]
- 3. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 4. DSpace [researchrepository.ul.ie]
- 5. mt.com [mt.com]
- 6. researchgate.net [researchgate.net]
- 7. In Situ FT-IR Analysis of a Composite Curing Reaction Using a Mid-Infrared Transmitting Optical Fiber [opg.optica.org]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Scan In-Situ FT-IR Curing Studies of Low-Temperature Cure Thin Film Polymer Dielectrics in Solid State | Semantic Scholar [semanticscholar.org]
- 10. Application of FTIR Method for the Assessment of Immobilization of Active Substances in the Matrix of Biomedical Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to the Thermal Properties of Polyimides from 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid (6FDA)
An in-depth analysis of the thermal characteristics of polyimides derived from 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid, commonly known as 6FDA, reveals their exceptional thermal stability, making them suitable for high-performance applications in aerospace, electronics, and gas separation membranes. This guide provides a comparative overview of the thermal properties of various 6FDA-based polyimides, with a focus on data obtained from Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
The incorporation of the bulky, fluorine-containing hexafluoroisopropylidene group into the polyimide backbone imparts unique properties, including high glass transition temperatures (Tg), excellent thermal and oxidative stability, and improved solubility.[1] The choice of the diamine monomer used in the polymerization with 6FDA dianhydride significantly influences the final thermal properties of the polymer.[2][3]
Quantitative Thermal Analysis Data
The thermal properties of several 6FDA-based polyimides, synthesized with different aromatic diamines, are summarized in the tables below. These tables provide a comparative look at their glass transition temperatures (Tg), decomposition temperatures (Td) at which 5% weight loss occurs, and char yield at high temperatures, offering insights into their thermal stability under inert and oxidative environments.
Table 1: Glass Transition Temperatures (Tg) of 6FDA-Based Polyimides
| Diamine Monomer | Polymer Designation | Tg (°C) | Reference |
| 2,3,5,6-tetramethyl-1,4-phenylene diamine (4MPD) | 6FDA-4MPD | >380 | [1] |
| 3,5-diamino benzoic acid (DABA) | 6FDA-DABA | >260 | [1] |
| N,N,N′,N′-tetrakis(4-aminophenyl)-1,4-benzenediamine (TPDA) | 6FDA-DAM/TPDA (2:1) | Not specified | [4] |
| 2,4,6-trimethyl-1,3-diaminobenzene (DAM) | 6FDA-DAM | Not specified | [3] |
| 4,4'-diamino-2,2'-biphenyldicarboxylic acid (DCB) | 6FDA-DCB:TAPA (3:2) | Not specified | [5] |
Table 2: Decomposition Temperatures (Td) and Char Yield of 6FDA-Based Polyimides from TGA
| Polymer Designation | Atmosphere | Td at 5% Weight Loss (°C) | Char Yield (%) at 800°C | Reference |
| 6FDA-based polyimides (general) | Nitrogen | >425 | 54-60 | [2] |
| 6FDA-DAM/TPDA (2:1) | Not specified | 515 | 57 | [4] |
| 6FDA-DAM/TPDA (5:1) | Not specified | 517 | 57 | [4] |
| Spirobichroman-based polyimides (6FDA-F, 6FDA-O, 6FDA-P, 6FDA-M) | Nitrogen | >419 | Not specified | [6] |
| 6FDA-Durene/6FpDA (various ratios) | Not specified | Not specified | >55 | [7] |
| Cured 6FDA-based polyimide | Not specified | 550 | Not specified | [1] |
Structure-Property Relationship
The chemical structure of the diamine monomer plays a crucial role in determining the thermal properties of the resulting 6FDA-based polyimide. The rigidity, symmetry, and presence of functional groups in the diamine influence chain packing, molecular mobility, and intermolecular interactions, which in turn affect the glass transition temperature and thermal stability.
Caption: Influence of diamine structure on the thermal properties of 6FDA-based polyimides.
Experimental Protocols
The following are generalized experimental protocols for conducting TGA and DSC analyses on 6FDA-based polyimides, based on common practices found in the literature.[8][9]
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability, decomposition temperature, and char yield of the polyimide.
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: A small amount of the polyimide sample (typically 5-10 mg) is placed in a clean, tared TGA pan (e.g., platinum or alumina).[10]
-
Experimental Conditions:
-
The sample is heated from ambient temperature (e.g., 30°C) to a high temperature (e.g., 800-1000°C) at a constant heating rate, typically 10°C/min or 20°C/min.[11][12]
-
The analysis is conducted under a controlled atmosphere, usually an inert gas like nitrogen or in air, with a constant flow rate (e.g., 20-50 mL/min).[8]
-
The weight of the sample is continuously monitored as a function of temperature.
-
-
Data Analysis:
-
The TGA curve (weight % vs. temperature) is plotted.
-
The decomposition temperature (Td) is often reported as the temperature at which a certain percentage of weight loss (e.g., 5%) occurs.
-
The char yield is the percentage of residual mass at the final temperature of the experiment.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To determine the glass transition temperature (Tg) of the polyimide.[13]
-
Instrumentation: A differential scanning calorimeter.
-
Sample Preparation: A small amount of the polyimide sample (typically 5-10 mg) is hermetically sealed in an aluminum DSC pan.[14] An empty, sealed aluminum pan is used as a reference.[14]
-
Experimental Conditions:
-
The sample and reference are subjected to a controlled temperature program. A common procedure involves a heat-cool-heat cycle to erase the thermal history of the sample.
-
First Heating Scan: The sample is heated from a temperature below its expected Tg to a temperature above it (e.g., from 30°C to 400°C) at a constant heating rate, typically 10°C/min or 20°C/min, under a nitrogen atmosphere.[15]
-
Cooling Scan: The sample is then cooled back to the starting temperature at a controlled rate.
-
Second Heating Scan: A second heating scan is performed under the same conditions as the first.
-
-
Data Analysis:
-
The heat flow as a function of temperature is plotted.
-
The glass transition temperature (Tg) is determined from the second heating scan as the midpoint of the step change in the heat flow curve.
-
Comparison with Alternative Polyimides
While 6FDA-based polyimides exhibit excellent thermal properties, it is useful to compare them with other common polyimides. For instance, polyimides derived from pyromellitic dianhydride (PMDA) are known for their exceptional thermal stability. However, the thermal stability of linear aromatic polyimides derived from 6FDA can be slightly less than that of PMDA-based polyimides when the same diamine is used, which is attributed to the potential thermal cleavage of C-CF3 bonds at high temperatures.[1] Conversely, the bulky 6FDA moiety often enhances solubility and processability compared to the more rigid PMDA-based systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. osti.gov [osti.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tailoring the Micropore Structure of 6FDA-Based Network Polyimide Membranes for Advanced Gas Separation by Decarboxylation [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition – Advances in Polymer Science [ncstate.pressbooks.pub]
- 9. Thermal Analysis Techniques | Polymers | EAG Laboratories [eag.com]
- 10. youtube.com [youtube.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. smithers.com [smithers.com]
- 14. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]
- 15. scispace.com [scispace.com]
Comparison of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid with non-fluorinated dianhydrides
A Comparative Analysis of 6FDA and Non-Fluorinated Dianhydrides in High-Performance Polymers
For researchers, scientists, and drug development professionals, the selection of appropriate monomers is a critical decision in the synthesis of high-performance polymers. This guide provides an objective comparison of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic anhydride (6FDA), a fluorinated dianhydride, with common non-fluorinated alternatives such as Pyromellitic dianhydride (PMDA), 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), and 4,4'-Oxydiphthalic anhydride (ODPA). The comparison is supported by experimental data on the resulting polyimides, offering insights into their thermal, mechanical, dielectric, and gas separation properties.
The unique molecular structure of 6FDA, featuring a hexafluoroisopropylidene group, imparts distinct properties to the resulting polyimides when compared to their non-fluorinated counterparts.[1][2][3] These differences are crucial in applications ranging from microelectronics and aerospace to gas separation membranes.[4][5][6][7]
Quantitative Performance Comparison
The following table summarizes the key performance indicators of polyimides derived from 6FDA and common non-fluorinated dianhydrides. The properties of the final polymer are highly dependent on the diamine used in the polymerization; therefore, representative examples are provided.
| Property | 6FDA-based Polyimide | PMDA-based Polyimide | BPDA-based Polyimide | ODPA-based Polyimide |
| Dielectric Constant (at 1 MHz) | 2.33 - 2.81[1][8][9] | 3.96 - 6.57[10] | ~3.0 - 3.5 | 2.99 - 3.07[11] |
| Glass Transition Temp. (Tg) | 240 - 351.6 °C[8][12] | Generally higher than BPDA-based[13] | 387 °C (with specific diamine)[14] | 221.1 - 298 °C[15][16] |
| 5% Weight Loss Temp. (Td5) | 521 - 612.3 °C[8][12] | > 500 °C[17] | > 560 °C[18] | > 500 °C[16] |
| Tensile Strength | 87.8 - 326.7 MPa[12][19] | 110 MPa (PMDA/ODA)[20] | 120 - 218 MPa[18][20] | 101.1 - 184.1 MPa[21] |
| Elongation at Break | 2.3 - 3.5%[19][21] | 18.8% (PMDA/ODA)[20] | ~5 - 12%[13] | 2.3 - 55.0%[21][22] |
| Solubility | Generally soluble in common organic solvents[4][14] | Often insoluble[4][10] | Soluble depending on diamine[18] | Soluble in common organic solvents[16][22] |
| CO2 Permeability (Barrer) | 15 - 440[23][24] | Low | Moderate | Low to Moderate |
| CO2/CH4 Selectivity | 25.5 - 57.5[25][26] | High | High | High |
Key Differences and Structural Rationale
The presence of the bulky, electron-withdrawing -CF3 groups in 6FDA is the primary driver of its unique property profile.
Caption: Structural comparison of 6FDA and a non-fluorinated dianhydride.
-
Dielectric Constant: The fluorine atoms in 6FDA have strong electronegativity, which reduces the electronic polarizability of the polymer, resulting in a lower dielectric constant.[9][27] This makes 6FDA-based polyimides ideal for high-frequency applications in microelectronics.[1]
-
Gas Permeability: The bulky hexafluoroisopropylidene group hinders efficient polymer chain packing, creating a higher fractional free volume.[26][28] This increased free volume facilitates the transport of gas molecules, leading to higher permeability, a desirable trait for gas separation membranes.[24][25][29]
-
Solubility: The disrupted chain packing in 6FDA-based polyimides weakens intermolecular forces, generally rendering them more soluble in common organic solvents compared to the often intractable polyimides derived from planar, rigid dianhydrides like PMDA.[4][14]
-
Thermal and Mechanical Properties: While 6FDA-based polyimides exhibit excellent thermal stability, their mechanical properties can sometimes be lower than those of polyimides made from more rigid, non-fluorinated dianhydrides that allow for stronger intermolecular interactions.[13][20] However, many 6FDA-based systems still possess outstanding mechanical strength suitable for demanding applications.[12][19]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are typical protocols for the synthesis and characterization of polyimides discussed in this guide.
Synthesis of Polyimides (Two-Step Method)
This is a common method for preparing polyimides, involving the formation of a poly(amic acid) precursor followed by chemical or thermal imidization.[24][29]
Caption: Typical workflow for two-step polyimide synthesis.
-
Poly(amic acid) Formation: An equimolar amount of the chosen diamine is dissolved in a dry, aprotic polar solvent such as N-methyl-2-pyrrolidone (NMP) in a flask under an inert nitrogen atmosphere. The solution is cooled, and the dianhydride (e.g., 6FDA or PMDA) is added portion-wise while maintaining the low temperature to control the exothermic reaction. The mixture is then stirred at room temperature for several hours (typically 24h) to form a viscous poly(amic acid) solution.[29]
-
Film Casting and Imidization: The poly(amic acid) solution is cast onto a glass substrate to a uniform thickness. The solvent is evaporated, and the poly(amic acid) is converted to polyimide via thermal imidization. This is achieved by a stepwise heating program, for example, heating at 100°C, 200°C, and 300°C for one hour at each temperature.[11] Alternatively, chemical imidization can be performed at lower temperatures by adding a dehydrating agent like acetic anhydride and a catalyst.[15][22]
Key Characterization Techniques
-
Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the conversion of the poly(amic acid) to polyimide by observing the disappearance of amic acid peaks and the appearance of characteristic imide absorption bands (e.g., C=O stretching around 1780 cm⁻¹ and 1720 cm⁻¹).[4][21]
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide, the 5% weight loss temperature (Td5) is measured by heating the sample at a constant rate (e.g., 10°C/min) in a nitrogen or air atmosphere.[16][19]
-
Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the polymer, which indicates the temperature at which it transitions from a rigid, glassy state to a more rubbery state.[15][24]
-
Mechanical Testing: Tensile strength, Young's modulus, and elongation at break are measured on thin film samples using a universal testing machine according to ASTM standards.[20][21]
-
Dielectric Analysis: The dielectric constant and dissipation factor are measured over a range of frequencies using a dielectric analyzer or an impedance analyzer on thin film samples with deposited electrodes.[10][12]
-
Gas Permeation Measurement: The permeability of different gases (e.g., CO2, CH4, O2, N2) through a polyimide membrane is typically measured using a constant-volume, variable-pressure apparatus. The selectivity is calculated as the ratio of the permeabilities of two gases.[24][30]
References
- 1. ossila.com [ossila.com]
- 2. dianhydrides.com [dianhydrides.com]
- 3. St John, Velika Hoca | Virtual tour generated by Panotour [blagofund.org]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. nbinno.com [nbinno.com]
- 6. osti.gov [osti.gov]
- 7. utpedia.utp.edu.my [utpedia.utp.edu.my]
- 8. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 9. Synthesis and properties of a novel perfluorinated polyimide with high toughness, low dielectric constant and low dissipation factor - Industrial Chemistry & Materials (RSC Publishing) DOI:10.1039/D5IM00048C [pubs.rsc.org]
- 10. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
- 11. ntrs.nasa.gov [ntrs.nasa.gov]
- 12. Dielectric Properties of Fluorinated Aromatic Polyimide Films with Rigid Polymer Backbones | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine mono ... - RSC Advances (RSC Publishing) DOI:10.1039/C7RA07142F [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. akjournals.com [akjournals.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. pubs.aip.org [pubs.aip.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. What is 4,4'-(Hexafluoroisopropylidene)diphthalic anhydride 6FDA? - Chemical Supplier Unilong [unilongindustry.com]
- 28. Fabrication, Facilitating Gas Permeability, and Molecular Simulations of Porous Hypercrosslinked Polymers Embedding 6FDA-Based Polyimide Mixed-Matrix Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 29. eng.uc.edu [eng.uc.edu]
- 30. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Gas Permeation Properties of Membranes from 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid (6FDA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the gas permeation properties of membranes derived from 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid (6FDA)-based polyimides. The performance of these advanced materials is benchmarked against established, commercially available polymer membranes, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for membrane fabrication and gas permeation testing are also presented to facilitate reproducible research.
Performance Comparison of 6FDA-Based Membranes and Commercial Alternatives
Membranes based on 6FDA are a class of high-performance polymers known for their exceptional gas separation properties, often approaching or exceeding the Robeson upper bound for various gas pairs.[1] Their performance is attributed to the bulky hexafluoro-isopropylidene (-C(CF₃)₂) group in the 6FDA monomer, which hinders efficient polymer chain packing, leading to a high fractional free volume (FFV). This high FFV facilitates the transport of gas molecules through the membrane.
The properties of 6FDA-based membranes can be finely tuned by copolymerizing 6FDA with different diamines. This guide focuses on three common examples:
-
6FDA-DAM: (2,4,6-trimethyl-m-phenylenediamine) - Known for its high permeability.
-
6FDA-mPDA: (m-phenylenediamine) - Offers a balance of permeability and selectivity.
-
6FDA-DABA: (3,5-diaminobenzoic acid) - Typically exhibits higher selectivity.
The following tables present a comparative summary of the gas permeation data for these 6FDA-based polyimides alongside common commercial membrane materials.
Table 1: Gas Permeability of 6FDA-Based Polyimide Membranes
| Membrane Material | Gas | Permeability (Barrer¹) | Test Conditions |
| 6FDA-DAM | CO₂ | 997 | 35 °C, 2 bar[2] |
| CH₄ | 34.4 | 35 °C, 2 bar[2] | |
| O₂ | 210 | 35 °C, 100 psia[3] | |
| N₂ | 59.4 | 35 °C, 100 psia[3] | |
| H₂ | 490 | 35 °C, 100 psia[3] | |
| 6FDA-mPDA | CO₂ | 20 | 35 °C, 200-300 psia[3] |
| CH₄ | 0.57 | 35 °C[4] | |
| O₂ | 4.8 | 35 °C, 100 psia[3] | |
| N₂ | 1.2 | 35 °C, 100 psia[3] | |
| H₂ | 35.8 | 35 °C, 100 psia[3] | |
| 6FDA-DABA | CO₂ | 5 - 7 | Not Specified[5] |
| CH₄ | ~0.1 | Not Specified[5] | |
| O₂ | 1.3 | 35 °C, 100 psia[3] | |
| N₂ | 0.3 | 35 °C, 100 psia[3] | |
| H₂ | 17.2 | 35 °C, 100 psia[3] |
¹1 Barrer = 10⁻¹⁰ cm³(STP)·cm / (cm²·s·cmHg)
Table 2: Gas Selectivity of 6FDA-Based Polyimide Membranes
| Membrane Material | Gas Pair | Ideal Selectivity (Pₐ/Pₑ) | Test Conditions |
| 6FDA-DAM | CO₂/CH₄ | 29 | 35 °C, 2 bar[2] |
| O₂/N₂ | 3.5 | 35 °C, 100 psia[3] | |
| 6FDA-mPDA | CO₂/CH₄ | 35 | 35 °C[4] |
| O₂/N₂ | 4.0 | 35 °C, 100 psia[3] | |
| 6FDA-DABA | CO₂/CH₄ | 48 - 86 | Not Specified[5] |
| O₂/N₂ | 4.3 | 35 °C, 100 psia[3] |
Table 3: Gas Permeation Properties of Commercial Alternative Membranes
| Membrane Material | Gas | Permeability (Barrer) | CO₂/CH₄ Selectivity | Test Conditions |
| Cellulose Acetate | CO₂ | 6.71 | 7.46 | 3 bar[5] |
| CH₄ | 0.90 | 3 bar[5] | ||
| Matrimid® 5218 | CO₂ | ~8 | ~35 | 35 °C[6] |
| CH₄ | ~0.23 | 35 °C[6] | ||
| Ultem® 1000 | CO₂ | 1.54 | 37.6 | 35 °C[7] |
| CH₄ | 0.041 | 35 °C[7] | ||
| Polysulfone (PSF) | CO₂ | 5.5 | 25 | 35 °C |
| CH₄ | 0.22 | 35 °C |
Experimental Protocols
Membrane Fabrication: Solution Casting
The dense polymer membranes are typically prepared via the solution casting method.
-
Polymer Solution Preparation: The polyimide is dissolved in a suitable solvent (e.g., N-Methyl-2-pyrrolidone (NMP), Dichloromethane (DCM)) to form a homogeneous solution with a concentration typically ranging from 5-20 wt%. The mixture is stirred vigorously, often at an elevated temperature, for several hours to ensure complete dissolution.
-
Casting: The polymer solution is filtered to remove any impurities and then cast onto a clean, level glass plate using a casting knife or a doctor blade to ensure a uniform thickness.
-
Solvent Evaporation: The cast film is then placed in a controlled environment (e.g., a dust-free oven) to allow for slow evaporation of the solvent. The temperature is gradually increased in stages to facilitate solvent removal without causing defects in the membrane film.
-
Annealing and Detachment: Once the film is dry, it is annealed at a temperature below its glass transition temperature (Tg) to remove any residual solvent and relieve internal stresses. The membrane is then carefully detached from the glass plate, often by immersion in water.
Gas Permeation Measurement: Constant Volume/Variable Pressure Method
The gas permeation properties of the membranes are commonly determined using the constant volume/variable pressure method, which is a standard technique for assessing the transport of gases through non-porous polymer films.
-
Membrane Mounting: A circular sample of the membrane is placed in a permeation cell, which is then sealed to ensure a leak-free system. The effective permeation area of the membrane is precisely known.
-
System Evacuation: The entire system, including the upstream (feed) and downstream (permeate) volumes, is evacuated to a high vacuum to remove any residual gases.
-
Gas Introduction: The test gas is introduced into the upstream volume at a constant high pressure.
-
Permeation Measurement: The gas permeates through the membrane into the evacuated, constant downstream volume. The pressure increase in the downstream volume over time is monitored using a high-precision pressure transducer.
-
Permeability Calculation: The permeability coefficient (P) is calculated from the steady-state permeation rate, which is determined from the linear region of the pressure versus time plot. The formula used is:
P = (V * l) / (A * R * T * (p₂ - p₁)) * (dp/dt)
Where:
-
V is the downstream volume
-
l is the membrane thickness
-
A is the effective membrane area
-
R is the ideal gas constant
-
T is the absolute temperature
-
p₂ is the upstream pressure
-
p₁ is the downstream pressure (initially close to zero)
-
dp/dt is the rate of pressure rise in the downstream volume at steady state
-
Structure-Property Relationship in 6FDA-Based Membranes
The following diagram illustrates the logical workflow from the chemical structure of the 6FDA-based polymer to the final gas separation performance of the resulting membrane.
Caption: From Monomer to Membrane Performance.
References
- 1. Commercial Polymeric Membrane for Gas Separation | Encyclopedia MDPI [encyclopedia.pub]
- 2. researchgate.net [researchgate.net]
- 3. eng.uc.edu [eng.uc.edu]
- 4. Polymer Membranes for Gas Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Highly permeable polymers for gas separation membranes - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Mechanical Properties of Fluorinated Polyimide Films
For researchers, scientists, and drug development professionals, selecting the optimal material for advanced applications is critical. Fluorinated polyimide (FPI) films are emerging as a superior alternative to conventional polyimides, offering enhanced properties crucial for flexible electronics, aerospace components, and medical devices. This guide provides an objective comparison of the mechanical properties of F-PI films against other high-performance polymers, supported by experimental data.
The introduction of fluorine atoms into the polyimide backbone significantly alters its mechanical and thermal characteristics. This modification typically leads to a lower dielectric constant, improved optical transparency, and enhanced solubility, while maintaining the excellent thermal stability and mechanical strength inherent to polyimides.[1][2]
Comparative Mechanical Performance
The mechanical integrity of a polymer film is paramount for its reliability and performance. Key parameters include tensile strength, Young's modulus, and elongation at break. The following table summarizes a comparison of these properties between various fluorinated polyimides and a standard polyimide, providing a clear overview of their relative performance.
| Material | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Glass Transition Temp. (°C) | Reference |
| Fluorinated Polyimides | |||||
| TPPI50 (50% TFMB) | 232.73 | 5.53 | 26.26 | 402 | [3] |
| FPI1 (TFMB variant) | 107.44 ± 2.55 | 2.02 ± 0.14 | 8.16 ± 0.08 | - | [1] |
| FPI5 (TFMB variant) | 122.14 ± 1.77 | 2.06 ± 0.09 | 8.44 ± 0.11 | - | [1] |
| PI/rFG-1% | >159.7 | - | - | - | [4] |
| 6FDA-ODA | - | <2.5 | - | 217 | [5] |
| Crosslinked 6FDA-ODA | - | >2.5 | - | 339 | [5] |
| FGQD/PI (0.5 wt%) | 145.8 | 2.83 | 45.4 | - | [2] |
| Standard Polyimide | |||||
| Kapton® HN (25µm) | 231 | 2.5 | 72 | 360-410 | [6][7][8] |
| Pure PI | 159.7 | - | - | - | [4] |
| Pure PI | 132.5 | 2.37 | 34.4 | - | [2] |
Note: The properties of fluorinated polyimides can vary significantly based on the specific monomers and curing processes used. The data presented represents values from specific studies and may not be representative of all F-PI films.
The data indicates that certain fluorinated polyimides, such as TPPI50, can exhibit exceptionally high tensile strength and modulus, surpassing even standard high-performance polyimides like Kapton®.[3] The incorporation of fluorinated graphene (rFG) or fluorinated graphene quantum dots (FGQD) can also significantly enhance the mechanical properties of the polyimide matrix.[2][4]
Experimental Protocols
The mechanical properties cited in this guide are primarily determined through standardized testing methods. Understanding these protocols is essential for interpreting the data and for designing further comparative studies.
Tensile Testing
Tensile properties are typically measured following standards such as ASTM D882-18 .[9] This test involves:
-
Specimen Preparation: Thin film samples are cut into a "dog-bone" or rectangular shape with specified dimensions.[9][10]
-
Test Setup: The specimen is mounted in the grips of a universal testing machine.[9]
-
Procedure: The film is pulled at a constant strain rate until it fractures.[9][11] The force and displacement are continuously recorded.
-
Data Analysis: From the resulting stress-strain curve, the tensile strength (the maximum stress the material can withstand), Young's modulus (a measure of stiffness), and elongation at break (how much the material can stretch before breaking) are calculated.[12]
Dynamic Mechanical Analysis (DMA)
DMA is used to determine the viscoelastic properties of polymers and to identify the glass transition temperature (Tg), which marks the transition from a rigid to a more rubbery state.[13]
-
Specimen Preparation: A small, rectangular film sample is prepared.
-
Test Setup: The sample is clamped in the DMA instrument, often in a tension mode for films.[10]
-
Procedure: A sinusoidal stress is applied to the sample while the temperature is ramped up at a constant rate.[10] The instrument measures the resulting strain and the phase lag between the stress and strain.
-
Data Analysis: The storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss to storage modulus) are plotted against temperature. The peak of the tan delta curve is typically used to determine the glass transition temperature.[13]
Logical Workflow for Material Selection
The selection of an appropriate polyimide film often involves a trade-off between various mechanical and thermal properties. The following diagram illustrates a simplified decision-making process for choosing a material based on key performance requirements.
Caption: Material selection workflow for polyimide films.
Conclusion
Fluorinated polyimide films offer a compelling set of mechanical properties that can be tailored for specific, demanding applications. While standard polyimides like Kapton® provide a robust baseline, the versatility of fluorination allows for the development of materials with superior strength, stiffness, and thermal stability. For applications requiring the utmost in performance, particularly in the realms of advanced electronics and aerospace, fluorinated polyimides represent a significant step forward in polymer science. Researchers and engineers are encouraged to consider the specific formulation and processing of F-PI films to achieve the desired mechanical performance for their unique needs.
References
- 1. Study on the Application of Fluorinated Polyimide in the Acidic Corrosion Protection of 3-nitro-1,2,4-trizole-5-one (NTO)-Based Explosive Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Physical Properties of Thermally Crosslinked Fluorinated Polyimide and Its Application to a Liquid Crystal Alignment Layer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. American Durafilm - KAPTON® Film - Physical Properties of KAPTON® [mu2e.phy.duke.edu]
- 7. farnell.com [farnell.com]
- 8. Polyimide [mit.edu]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scielo.br [scielo.br]
X-ray diffraction (XRD) analysis of polymer crystallinity
A Comparative Guide to X-ray Diffraction (XRD) and Other Techniques for Polymer Crystallinity Analysis
For researchers, scientists, and drug development professionals, understanding the degree of crystallinity in a polymer is paramount. This property significantly influences a material's mechanical, thermal, optical, and chemical characteristics, including its stiffness, melting point, and dissolution rate.[1][2] X-ray diffraction (XRD) is a cornerstone technique for this analysis, providing direct insight into the structural arrangement of polymer chains.[1][3] This guide offers an objective comparison between XRD and other common methods for determining polymer crystallinity, supported by experimental data and detailed protocols.
X-ray Diffraction (XRD): A Direct Look at Structure
XRD is a powerful, non-destructive analytical technique that probes the atomic and molecular structure of materials.[3][4] The fundamental principle involves directing X-rays onto a polymer sample and measuring the angles and intensities of the scattered rays.[4]
-
Crystalline Regions: In semi-crystalline polymers, the ordered, repeating arrangement of polymer chains in crystalline domains (lamellae) causes the X-rays to diffract at specific angles, producing sharp, well-defined peaks. The positions of these peaks are dictated by the spacing between the crystal planes, as described by Bragg's Law (nλ = 2d sinθ).[3][5]
-
Amorphous Regions: The disordered, entangled chains in amorphous regions scatter X-rays over a wide range of angles, resulting in a broad, diffuse halo in the diffraction pattern.[3]
The degree of crystallinity is calculated by comparing the area of the crystalline peaks to the total area under the diffraction curve (crystalline peaks + amorphous halo).[4][6]
Experimental Workflow for XRD Analysis
The following diagram illustrates the typical workflow for analyzing polymer crystallinity using XRD.
Caption: Experimental workflow for polymer crystallinity analysis using XRD.
Alternative Methods for Crystallinity Analysis
While XRD provides direct structural information, other techniques offer complementary or alternative approaches to quantifying polymer crystallinity.
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a material as a function of temperature or time.[7][8] To determine crystallinity, a polymer sample is heated at a controlled rate, and the heat absorbed during melting (the heat of fusion, ΔHf) is measured.[7] This value is then compared to the theoretical heat of fusion for a 100% crystalline sample of the same polymer (ΔHf0).[4]
The percent crystallinity is calculated using the formula: % Crystallinity = (ΔHf / ΔHf0) x 100 [4]
DSC is widely used due to its speed and simplicity, making it suitable for routine analysis.[4][9] However, its accuracy can be affected by the thermal history of the sample, the heating rate, and the challenge of establishing an accurate baseline for peak integration.[4][9]
Density Measurement
The degree of crystallinity can also be determined by measuring the polymer's bulk density (ρ). Since crystalline regions are more tightly packed and thus denser (ρc) than amorphous regions (ρa), the overall density of a semi-crystalline polymer will fall between these two values. The weight fraction crystallinity (χc) can be calculated if the densities of the fully amorphous and fully crystalline forms are known.[10]
This method is often performed using a density gradient column, where a polymer sample is placed in a column containing a liquid with a density gradient.[11][12] The sample sinks or floats to a level where its density matches that of the liquid.[11]
Vibrational Spectroscopy (FTIR and Raman)
Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of molecules, which are influenced by the local environment.[13][14] Specific bands in the spectra can often be assigned to either crystalline or amorphous phases.[15][16] The ratio of the intensities of these characteristic bands can be used to determine the degree of crystallinity.[17] These methods are fast and require only a small amount of sample.[13] However, they provide an indirect measure and rely on the presence of distinct, well-resolved bands corresponding to the different phases.[13]
Comparison of Crystallinity Measurement Techniques
The choice of technique depends on the specific information required, the nature of the sample, and the available instrumentation. Often, a combination of methods, such as XRD and DSC, provides the most comprehensive understanding.[4][18]
Caption: Logical relationships between key crystallinity analysis techniques.
Quantitative Data Summary
| Feature | X-ray Diffraction (XRD) | Differential Scanning Calorimetry (DSC) | Density Measurement | Vibrational Spectroscopy (FTIR/Raman) |
| Principle | Scattering of X-rays by ordered crystalline structures.[3] | Measurement of heat absorbed during melting (heat of fusion).[7] | Correlation of bulk density with crystalline and amorphous densities.[10] | Absorption/scattering of IR/laser light corresponding to specific molecular vibrations.[13] |
| Information | Degree of crystallinity, crystal structure, crystallite size, orientation.[19][20] | Degree of crystallinity, melting temp (Tm), glass transition temp (Tg), crystallization temp (Tc).[9] | Degree of crystallinity.[10] | Relative crystallinity, chain conformation, molecular orientation.[13] |
| Advantages | Direct, robust, non-destructive, provides detailed structural information.[4] | Fast, simple, widely available, requires small sample size.[4][21] | Inexpensive, straightforward principle.[22] | Fast, high sensitivity, non-destructive, small sample size required.[13][14] |
| Limitations | Can be time-consuming, requires more sophisticated instrumentation.[4] | Indirect method, sensitive to thermal history, baseline definition can be subjective.[4][9] | Requires accurate density values for 100% crystalline and 100% amorphous standards.[10] | Indirect method, relies on identifiable and distinct crystalline/amorphous bands.[13] |
| Sample Form | Powder, film, fiber, molded part.[19] | Powder, film, small solid pieces.[21] | Solid pieces, pellets, fibers.[11] | Powder, film, liquid, solid surface (ATR).[14] |
Table 1: Comparison of common techniques for analyzing polymer crystallinity.
Experimental Protocols
X-ray Diffraction (XRD) Protocol
-
Sample Preparation: Ensure the sample is representative of the bulk material. For powders, gently press the sample into the holder to create a flat surface. For films or fibers, mount them securely on the appropriate stage.
-
Instrument Setup:
-
Data Collection: Initiate the scan and collect the diffraction pattern.
-
Data Analysis:
-
Import the raw data (Intensity vs. 2θ) into an analysis software.
-
Perform background subtraction.
-
Use peak fitting functions to deconvolute the diffraction pattern into sharp crystalline peaks and a broad amorphous halo.
-
Calculate the integrated area of the crystalline peaks (Ac) and the amorphous halo (Aa).
-
Calculate the percent crystallinity: %Crystallinity = [Ac / (Ac + Aa)] x 100.
-
Differential Scanning Calorimetry (DSC) Protocol
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.[8]
-
Instrument Setup:
-
Data Collection: Run the temperature program and record the heat flow as a function of temperature.
-
Data Analysis:
-
On the thermogram from the second heating scan, identify the melting endotherm.
-
Define a baseline for the melting peak.
-
Integrate the area of the peak to determine the heat of fusion (ΔHf) in J/g.[2]
-
Obtain the literature value for the heat of fusion of a 100% crystalline standard (ΔHf0).
-
Calculate the percent crystallinity: %Crystallinity = (ΔHf / ΔHf0) x 100.[22]
-
Density Gradient Column Protocol
-
Column Preparation: Prepare a column by mixing two miscible liquids of different densities (in which the polymer does not swell or dissolve) to create a linear density gradient from top to bottom.[11]
-
Calibration: Calibrate the column by introducing glass floats of known densities. A calibration curve of density versus height in the column is generated.[12]
-
Measurement: Carefully introduce the polymer sample into the column, ensuring no air bubbles are attached.
-
Equilibration: Allow the sample to settle to its equilibrium position, which may take several hours.
-
Data Analysis:
-
Measure the equilibrium height of the sample in the column.
-
Use the calibration curve to determine the density of the sample (ρ).
-
Obtain the densities for the 100% crystalline (ρc) and 100% amorphous (ρa) forms of the polymer from literature or prior measurements.
-
Calculate the percent crystallinity using the appropriate formula for weight or volume fraction. For weight fraction (χc): χc = [ρc(ρ - ρa)] / [ρ(ρc - ρa)].[10]
-
References
- 1. X-ray Diffraction Analysis of Polymers - Advancing Materials [thermofisher.com]
- 2. tainstruments.com [tainstruments.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Measuring Crystallinity in Polymers Using DSC and XRD [eureka.patsnap.com]
- 5. fiveable.me [fiveable.me]
- 6. eng.uc.edu [eng.uc.edu]
- 7. azom.com [azom.com]
- 8. covalentmetrology.com [covalentmetrology.com]
- 9. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 10. Determination of % Crystallinity in Polymers | Materials Characterization Lab [mcl.mse.utah.edu]
- 11. senbis.com [senbis.com]
- 12. rarpolymer.princeton.edu [rarpolymer.princeton.edu]
- 13. researchgate.net [researchgate.net]
- 14. Infrared Spectroscopy of Polymers - Fraunhofer LBF [lbf.fraunhofer.de]
- 15. jasco-global.com [jasco-global.com]
- 16. quora.com [quora.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. X-Ray Diffraction for Polymers and Composites [intertek.com]
- 20. moodle2.units.it [moodle2.units.it]
- 21. researchgate.net [researchgate.net]
- 22. hitachi-hightech.com [hitachi-hightech.com]
- 23. researchgate.net [researchgate.net]
A Comparative Guide to the Thermal Properties of Fluorinated Polymers
For Researchers, Scientists, and Drug Development Professionals
The unique properties of fluorinated polymers, particularly their exceptional thermal stability, chemical inertness, and low friction, make them indispensable in a wide array of demanding applications, from pharmaceutical and biopharmaceutical processing to high-performance electronics and aerospace components. The incorporation of fluorine atoms into the polymer backbone imparts a high bond dissociation energy to the C-F bond, resulting in materials that can withstand extreme temperatures and harsh chemical environments. This guide provides a comparative analysis of the key thermal properties of several commercially significant fluorinated polymers, supported by experimental data and standardized testing protocols, to aid in material selection for specific research and development applications.
Comparative Thermal Analysis Data
The following table summarizes the key thermal properties of various fluorinated polymers. This data has been compiled from multiple sources to provide a comprehensive overview for easy comparison.
| Polymer | Melting Point (°C) | Glass Transition Temperature (°C) | Max. Continuous Use Temp. (°C) | Thermal Conductivity (W/m·K) | Decomposition Temperature (°C) |
| PTFE (Polytetrafluoroethylene) | 327 | 127 | 260 | 0.25 | >500 |
| FEP (Fluorinated Ethylene Propylene) | 260 | 55 | 200 | 0.20 | ~450 |
| PFA (Perfluoroalkoxy) | 305 | 75 | 260 | 0.19 | ~500 |
| PVDF (Polyvinylidene Fluoride) | 177 | -35 | 150 | 0.18 | ~420 |
| ETFE (Ethylene Tetrafluoroethylene) | 270 | 110 | 150 | 0.24 | ~350 |
| ECTFE (Ethylene Chloro-trifluoroethylene) | 240 | 80 | 170 | 0.16 | ~350 |
| PCTFE (Polychlorotrifluoro-ethylene) | 215 | 45 | 150 | 0.14 | ~350 |
Experimental Protocols
The thermal properties presented in this guide are determined by standardized experimental techniques. The following are detailed methodologies for two of the most critical thermal analysis methods.
Differential Scanning Calorimetry (DSC)
Objective: To determine the transition temperatures of polymers, including melting point (Tm) and glass transition temperature (Tg). This method is governed by standards such as ASTM D3418 and ISO 11357-2.[1][2][3][4][5][6][7][8][9][10]
Methodology:
-
Sample Preparation: A small sample of the polymer (typically 5-10 mg) is accurately weighed and hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, typically nitrogen, to prevent oxidative degradation.
-
Thermal Program:
-
First Heating Scan: The sample is heated at a controlled rate, commonly 10°C/min, to a temperature above its expected melting point. This scan is used to erase the polymer's prior thermal history.
-
Cooling Scan: The sample is then cooled at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature.
-
Second Heating Scan: A second heating scan is performed at the same rate as the first. The data from this scan is typically used for analysis.
-
-
Data Analysis: The heat flow to the sample relative to the reference is measured as a function of temperature.
-
The glass transition temperature (Tg) is identified as a step-like change in the baseline of the heat flow curve.
-
The melting point (Tm) is determined as the peak temperature of the endothermic melting peak.
-
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of the polymer by measuring its mass change as a function of temperature in a controlled atmosphere. This method is standardized by procedures like ASTM E1131 and ISO 11358-1.[11][12][13][14][15][16][17][18][19][20]
Methodology:
-
Sample Preparation: A small, representative sample of the polymer (typically 10-20 mg) is placed in a tared TGA sample pan, often made of platinum or ceramic.
-
Instrument Setup: The sample pan is placed on a sensitive microbalance within the TGA furnace. The desired atmosphere is established by purging with an inert gas (e.g., nitrogen) or a reactive gas (e.g., air or oxygen).
-
Thermal Program: The sample is heated at a constant rate, for example, 10°C/min or 20°C/min, over a specified temperature range.
-
Data Analysis: The weight of the sample is continuously recorded as a function of temperature. The decomposition temperature is often reported as the temperature at which a specific percentage of weight loss (e.g., 5% or 10%) occurs. The resulting plot of mass versus temperature provides a TGA curve, which is characteristic of the material.
Visualization of Material Selection Workflow
The following diagram illustrates a logical workflow for selecting a suitable fluoropolymer based on its thermal properties for a specific application.
Caption: Fluoropolymer selection workflow based on thermal properties.
References
- 1. store.astm.org [store.astm.org]
- 2. store.astm.org [store.astm.org]
- 3. en.usb-lab.com [en.usb-lab.com]
- 4. matestlabs.com [matestlabs.com]
- 5. atslab.com [atslab.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. International standard ISO 11357-2:2020 [boutique.afnor.org]
- 8. Standard - Plastics - Differential scanning calorimetry (DSC) - Part 2: Determination of glass transition temperature and glass transition step height (ISO 11357-2:2013) SS-EN ISO 11357-2:2014 - Swedish Institute for Standards, SIS [sis.se]
- 9. Standard Norge | standard.no. ISO 11357-2:2013 [online.standard.no]
- 10. GSO ISO 11357-2:2013 - Standards Store - GCC Standardization Organization [gso.org.sa]
- 11. ISO 11358-1:2022 Plastics Thermogravimetry (TG) of polymers Part 1: General principles [goldapp.com.cn]
- 12. standards.iteh.ai [standards.iteh.ai]
- 13. mahcopipe.com [mahcopipe.com]
- 14. laboratuar.com [laboratuar.com]
- 15. skybearstandards.com [skybearstandards.com]
- 16. infinitalab.com [infinitalab.com]
- 17. Thermogravimetric Analysis (TGA) ASTM E1131, ISO 11358 [intertek.com]
- 18. scribd.com [scribd.com]
- 19. Thermogravimetric Analysis - Stress Engineering Services, Inc [stress.com]
- 20. kalite.com [kalite.com]
The Impact of Fluorine Content on Polymer Properties: A Comparative Guide for Researchers
The incorporation of fluorine into polymer structures dramatically alters their physicochemical properties, leading to a class of high-performance materials known as fluoropolymers. The unique characteristics of the carbon-fluorine bond, such as its high bond energy and the low polarizability of fluorine atoms, are central to these enhanced properties. This guide provides a comparative analysis of key polymer properties as a function of fluorine content, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Key Polymer Properties vs. Fluorine Content
The degree of fluorination, or the weight percentage of fluorine in a polymer, directly correlates with its performance characteristics. Generally, a higher fluorine content enhances thermal stability, chemical resistance, and hydrophobicity, while also influencing mechanical and optical properties. Below is a series of tables comparing common fluoropolymers with varying fluorine content.
Thermal Stability
The high dissociation energy of the C-F bond (~485 kJ/mol) compared to the C-H bond (~414 kJ/mol) imparts exceptional thermal stability to fluoropolymers. As the fluorine content increases, the polymer's resistance to thermal degradation generally improves. This is reflected in higher decomposition temperatures and continuous use temperatures.
Table 1: Thermal Properties of Common Fluoropolymers
| Polymer | Fluorine Content (wt%) | Decomposition Temperature (5% weight loss, °C) | Continuous Use Temperature (°C) |
| Polyvinylidene Fluoride (PVDF) | 59.4% | ~475 | 150[1] |
| Ethylene tetrafluoroethylene (ETFE) | ~64% | ~470 | 150[1] |
| Perfluoroalkoxy Alkane (PFA) | ~76% | ~580 | 260[1][2] |
| Fluorinated Ethylene Propylene (FEP) | ~76% | ~550 | 200-205[1][3][4] |
| Polytetrafluoroethylene (PTFE) | 76% | ~522-580 | 260[1][5] |
Mechanical Properties
The effect of fluorine content on mechanical properties is more complex. While the strong C-F bond contributes to the overall stability of the polymer chain, factors like crystallinity and intermolecular forces also play a significant role. Generally, fully fluorinated polymers like PTFE exhibit lower tensile strength and higher flexibility compared to their partially fluorinated counterparts.
Table 2: Mechanical Properties of Common Fluoropolymers
| Polymer | Fluorine Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| Polyvinylidene Fluoride (PVDF) | 59.4% | 36-51[6] | 100-300[6] |
| Ethylene tetrafluoroethylene (ETFE) | ~64% | 45[6] | 275[6] |
| Perfluoroalkoxy Alkane (PFA) | ~76% | 27[6] | 300[6] |
| Fluorinated Ethylene Propylene (FEP) | ~76% | 19-22[7] | 250-330[7] |
| Polytetrafluoroethylene (PTFE) | 76% | 20-45[7] | 200-500[8] |
Optical Properties
The low polarizability of the C-F bond results in fluoropolymers having low refractive indices. This property, combined with high transparency in certain cases, makes them suitable for various optical applications. Amorphous fluoropolymers, in particular, offer excellent optical clarity.
Table 3: Optical Properties of Common Fluoropolymers
| Polymer | Fluorine Content (wt%) | Refractive Index |
| Polyvinylidene Fluoride (PVDF) | 59.4% | 1.42[6] |
| Ethylene tetrafluoroethylene (ETFE) | ~64% | 1.403[6] |
| Perfluoroalkoxy Alkane (PFA) | ~76% | 1.350[6] |
| Fluorinated Ethylene Propylene (FEP) | ~76% | 1.344[6] |
| Polytetrafluoroethylene (PTFE) | 76% | 1.350[6] |
Surface Energy
The presence of fluorine atoms on a polymer surface leads to very low surface energy. This is because fluorine's high electronegativity and low polarizability result in weak intermolecular forces. Consequently, fluoropolymers are highly hydrophobic and oleophobic, a property that increases with higher fluorine content. This is quantified by a higher water contact angle.
Table 4: Surface Properties of Common Fluoropolymers
| Polymer | Fluorine Content (wt%) | Water Contact Angle (°) |
| Polyvinylidene Fluoride (PVDF) | 59.4% | ~80-90 |
| Ethylene tetrafluoroethylene (ETFE) | ~64% | ~92-100 |
| Perfluoroalkoxy Alkane (PFA) | ~76% | ~110-115 |
| Fluorinated Ethylene Propylene (FEP) | ~76% | ~110-115[7] |
| Polytetrafluoroethylene (PTFE) | 76% | ~110-120[7][9] |
Chemical Resistance
The chemical inertness of fluoropolymers is one of their most valuable characteristics. The strong C-F bonds and the shielding of the carbon backbone by the larger fluorine atoms protect the polymer from attack by a wide range of chemicals. As a general rule, chemical resistance increases with the degree of fluorination, with fully fluorinated polymers like PTFE being resistant to most acids, bases, and organic solvents.[10][11]
Table 5: Chemical Resistance of Common Fluoropolymers
| Polymer | Resistance to Strong Acids | Resistance to Strong Bases | Resistance to Organic Solvents |
| Polyvinylidene Fluoride (PVDF) | Excellent | Good | Good (some swelling with ketones and esters) |
| Ethylene tetrafluoroethylene (ETFE) | Excellent | Excellent | Excellent |
| Perfluoroalkoxy Alkane (PFA) | Excellent | Excellent | Excellent |
| Fluorinated Ethylene Propylene (FEP) | Excellent | Excellent | Excellent |
| Polytetrafluoroethylene (PTFE) | Excellent | Excellent | Excellent |
Note: Resistance can be affected by temperature, concentration, and specific chemical species.
Experimental Protocols
Accurate and reproducible data are paramount in materials science. Below are detailed methodologies for the key experiments used to characterize the properties of fluoropolymers.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition temperature of a polymer.
Methodology:
-
A small, precise amount of the polymer sample (typically 1-5 mg) is placed into a tared TGA crucible (e.g., alumina or platinum).
-
The crucible is loaded into the TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen or air).
-
The weight of the sample is monitored continuously as a function of temperature.
-
The decomposition temperature is often reported as the temperature at which a specific percentage of weight loss (e.g., 5%) occurs.
Tensile Testing of Thin Films (ASTM D882)
Objective: To determine the tensile properties of thin polymer films, including tensile strength, elongation at break, and modulus of elasticity.
Methodology:
-
Prepare rectangular or dumbbell-shaped specimens of the polymer film with precise dimensions as specified in ASTM D882.
-
Condition the specimens at a standard temperature and humidity (e.g., 23 °C and 50% relative humidity) for a specified duration.
-
Mount the specimen in the grips of a universal testing machine, ensuring it is aligned and not slipping.
-
Apply a tensile load to the specimen at a constant rate of crosshead movement until the specimen breaks.
-
Record the load and extension data throughout the test.
-
Calculate tensile strength, elongation at break, and tensile modulus from the resulting stress-strain curve.
Refractive Index Measurement
Objective: To measure the refractive index of a polymer film.
Methodology (using Spectroscopic Ellipsometry):
-
Ensure the polymer film is clean and has a smooth surface.
-
Place the film on the sample stage of the spectroscopic ellipsometer.
-
A beam of polarized light is directed onto the film at a specific angle of incidence.
-
The change in polarization of the reflected light is measured over a range of wavelengths.
-
A model of the sample (e.g., substrate/film/air) is created in the analysis software.
-
The software then fits the experimental data to the model to determine the refractive index and thickness of the film.
Contact Angle Measurement
Objective: To determine the wettability and surface energy of a polymer surface.
Methodology (Sessile Drop Method):
-
Place a clean, flat sample of the polymer on the stage of a contact angle goniometer.
-
Use a microsyringe to dispense a small, precise volume of a probe liquid (e.g., deionized water) onto the polymer surface to form a sessile drop.
-
A camera captures a profile image of the droplet on the surface.
-
Software analyzes the image to measure the angle at the three-phase (liquid, solid, and vapor) contact point.
-
Multiple measurements are taken at different locations on the surface and averaged to ensure accuracy.
Chemical Resistance Testing (based on ASTM D543)
Objective: To evaluate the resistance of a polymer to chemical reagents.
Methodology (Immersion Test):
-
Prepare standardized test specimens of the polymer.
-
Measure and record the initial weight, dimensions, and appearance of the specimens.
-
Immerse the specimens in the test chemical in a closed container for a specified time and at a controlled temperature.
-
After the immersion period, remove the specimens, clean them as specified, and re-measure their weight, dimensions, and appearance.
-
The effects of the chemical are assessed by observing changes in weight, dimensions, color, and any signs of degradation like cracking or crazing. Mechanical properties can also be tested and compared to unexposed samples.
Visualizing the Impact of Fluorination
The following diagrams illustrate the relationship between fluorine content and polymer properties, as well as a typical experimental workflow.
Caption: Relationship between fluorine content and key polymer properties.
Caption: Workflow for determining polymer surface wettability.
References
- 1. bladenptfe.com [bladenptfe.com]
- 2. (PFA, FEP, PTFE, PCTFF, ECTFE, ETFE, PVDF PVF) introduction of fluorine plastics - Knowledge - Forbest Manufacturing Co., Ltd [insulation-tubings.com]
- 3. pengrowthplastics.com [pengrowthplastics.com]
- 4. en.pfluon.com [en.pfluon.com]
- 5. What is the difference between PFA and PTFE? - Knowledge [chinafluoropolymer.com]
- 6. polyalto.com [polyalto.com]
- 7. medicalptfe.com [medicalptfe.com]
- 8. fluorostore.com [fluorostore.com]
- 9. Wettability of polytetrafluoroethylene surfaces by plasma etching modifications | PLOS One [journals.plos.org]
- 10. PTFE (Polytetrafluoroethylene) - Chemical Compatibility Chart [blog.darwin-microfluidics.com]
- 11. Chemical resistance, PTFE | Materials | Polyfluor [polyfluor.nl]
Safety Operating Guide
Proper Disposal of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic Acid: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4,4'-(Perfluoropropane-2,2-diyl)diphthalic acid is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans.
This document outlines the procedural, step-by-step guidance for the proper disposal of this compound (CAS No. 3016-76-0), a perfluorinated compound. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Immediate Safety and Hazard Information
This compound is a white to off-white powder or crystalline substance.[1] It is classified with the signal word "Warning" and is associated with the following hazards:
Immediate precautionary measures include:
-
P261: Avoid breathing dust, fume, gas, mist, vapors, or spray.[2][3]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
Personnel handling this chemical should always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All handling of the solid material should be done in a well-ventilated area or a chemical fume hood.
Waste Classification and Regulatory Context
This compound is a per- and polyfluoroalkyl substance (PFAS). PFAS compounds are often called "forever chemicals" due to their persistence in the environment.[4]
Under current U.S. federal law, PFAS as a sole substance is not classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] However, a waste mixture containing this chemical may be considered hazardous if it is mixed with a listed hazardous waste or if the mixture exhibits hazardous characteristics such as ignitability, corrosivity, or reactivity.[5] It is crucial to note that state and local regulations may be more stringent.
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS-containing materials, recommending methods that minimize environmental release.[4][6] The preferred disposal options for PFAS waste are:
-
Regulated Landfilling: Disposal in a permitted hazardous waste landfill is recommended for high-concentration PFAS waste, as these facilities have leachate emission protections.[6][7]
-
Thermal Treatment (Incineration): High-temperature incineration can be effective for destroying PFAS, but it must be done in facilities equipped to handle such materials to prevent the release of harmful byproducts.[4][7]
-
Underground Injection: This is a viable option for liquid PFAS waste but is limited to specific sites.[7]
Given its classification as a skin, eye, and respiratory irritant, and its nature as a persistent PFAS compound, this compound waste should be managed as a hazardous chemical waste.
Step-by-Step Disposal Protocol
1. Waste Collection and Containerization:
-
Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top lid.[8] High-density polyethylene (HDPE) containers are a suitable choice. The container must be in good condition, free from damage or deterioration.[8]
-
Waste Segregation: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Incompatible chemicals must be stored separately to prevent dangerous reactions.[9]
-
Residue Management: For empty containers that held this compound, if it were to be considered an acute hazardous waste, they would need to be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.
2. Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name: "this compound" and its CAS number: "3016-76-0".
-
Indicate the hazards associated with the chemical (e.g., "Irritant").
-
Record the accumulation start date (the date the first drop of waste was added to the container).
3. Storage (Satellite Accumulation Area):
-
Store the waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10]
-
The SAA must be under the control of the laboratory personnel.
-
Ensure secondary containment is used to prevent spills from reaching drains.
-
Keep the waste container closed at all times except when adding waste.[10]
4. Disposal Request and Pickup:
-
Once the container is full, or when waste is no longer being generated, arrange for disposal through your institution's EHS office or a certified hazardous waste disposal company.[10]
-
Do not dispose of this chemical down the drain or in the regular trash.[11]
Quantitative Data for Storage and Disposal
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Volume in SAA | 55 gallons | [10] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kg (solid) | [10] |
| Time Limit for Full Container Removal from SAA | Within 3 calendar days of being full | [9] |
| Maximum Storage Time for Partially Filled Container in SAA | Up to 12 months (as long as volume limits are not exceeded) | [10] |
Experimental Protocols Cited
This guidance is based on standard hazardous waste management protocols and does not cite specific experimental research on the disposal of this compound. The procedures are derived from regulations and guidelines established by regulatory bodies such as the EPA and OSHA.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- 1. This compound | 3016-76-0 [sigmaaldrich.com]
- 2. s.ewormholetime.com [s.ewormholetime.com]
- 3. cenmed.com [cenmed.com]
- 4. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 5. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 6. lawbc.com [lawbc.com]
- 7. blog.wastebits.com [blog.wastebits.com]
- 8. danielshealth.com [danielshealth.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. acs.org [acs.org]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
